7-Fluorotryptamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(7-fluoro-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAWNNQNLQPNIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377692 | |
| Record name | 7-Fluorotryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191927-74-9 | |
| Record name | 7-Fluorotryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(7-fluoro-1H-indol-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: Charting the Unexplored Territory of a Novel Tryptamine
An In-depth Technical Guide to the Mechanism of Action of 7-Fluorotryptamine
In the landscape of neuropharmacology, the tryptamine scaffold serves as a foundational blueprint for a vast array of psychoactive compounds, neurotransmitters, and therapeutic agents.[1] The strategic placement of a fluorine atom onto this core structure can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, receptor affinity, and functional activity.[2][3] While extensive research has illuminated the profiles of tryptamines fluorinated at the 4, 5, and 6-positions, this compound (7-F-Tryptamine) remains a comparatively enigmatic molecule.
This guide ventures into this lesser-known territory. Given the current scarcity of dedicated research on this compound, a direct elucidation of its mechanism is not yet possible. Therefore, this document adopts a predictive and investigative approach befitting a research and development setting. By synthesizing data from structurally related fluorinated analogs and outlining a rigorous, multi-step experimental plan, we will construct a high-fidelity, hypothesized mechanism of action for this compound. This guide is designed for the research scientist and drug development professional, providing not only a summary of what is inferred but a practical roadmap for definitive characterization.
The Principle of Bioisosteric Substitution: Inferences from Fluorinated Analogs
The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry. Fluorine's high electronegativity and small van der Waals radius can influence a molecule's interaction with protein targets without introducing significant steric bulk. To hypothesize 7-F-Tryptamine's profile, we must first examine its isomers and related halogenated compounds.
Comparative Pharmacology of Halogenated Tryptamines
The position of the halogen atom on the indole ring critically dictates the compound's affinity and efficacy at various serotonin (5-HT) receptors and monoamine transporters. Data from 5-Fluorotryptamine (5-FT), 6-Fluorotryptamine (6-FT), and 7-Chlorotryptamine (7-CT) provide a compelling basis for our initial hypotheses.
| Compound | Primary Targets | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Monoamine Release (EC50, nM) | Ref |
| 5-Fluorotryptamine | 5-HT1A, 5-HT2A/B/C | 5-HT1A: 185-HT2A: 6-39085-HT2B: 5.75-HT2C: 3.72 | 5-HT1A: 1295-HT2A: 2.6-58 | Serotonin: 10.1Dopamine: 82.3 | [4] |
| 6-Fluorotryptamine | 5-HT1A, 5-HT2A | 5-HT1A: 2675-HT2A: 606 | 5-HT1A: 545-HT2A: 4.6-81 | Serotonin: Potent SRA | [5] |
| 7-Chlorotryptamine | 5-HT2A, SERT | Not specified | 5-HT2A: 18.8 (Full Agonist) | Serotonin: 8.03 | [6] |
This table summarizes key pharmacological data for tryptamines halogenated at positions analogous to this compound, providing a basis for predicting its activity profile.
From this comparative data, we can draw several key inferences for 7-F-Tryptamine:
-
Serotonin Receptor Agonism: Like its analogs, 7-F-Tryptamine is almost certainly an agonist at multiple serotonin receptors. Notably, some research suggests that fluorination at the 5, 6, or 7-positions may confer selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.[7]
-
Monoamine Release: The potent serotonin releasing activity of 7-Chlorotryptamine suggests that substitution at the 7-position is compatible with potent interaction with the serotonin transporter (SERT).[6] It is therefore highly probable that 7-F-Tryptamine also functions as a serotonin releasing agent (SRA).
-
MAO Inhibition: Several simple tryptamine analogs exhibit activity as monoamine oxidase inhibitors (MAOIs).[4][5] This potential off-target activity is a critical parameter to investigate due to its implications for drug-drug interactions and safety.
Hypothesized Mechanism of Action of this compound
Based on the available evidence from structural analogs, we propose a multi-faceted mechanism of action for this compound centered on the modulation of the serotonergic system.
-
Direct 5-HT Receptor Agonism: The primary mechanism is likely direct binding to and activation of postsynaptic serotonin receptors, particularly subtypes of the 5-HT1 and 5-HT2 families. The fluorine at the 7-position may confer a unique selectivity profile, potentially favoring 5-HT2C receptors.
-
Serotonin Reuptake Inhibition and Release: 7-F-Tryptamine is predicted to act as a substrate for the serotonin transporter (SERT), leading to competitive inhibition of serotonin reuptake and promoting transporter-mediated serotonin efflux (release).
-
Potential Monoamine Oxidase (MAO) Inhibition: A secondary, and potentially weaker, mechanism may involve the inhibition of MAO-A and/or MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.[8] This would increase the synaptic concentration of serotonin and other monoamines.
These concurrent actions would synergistically amplify serotonergic neurotransmission, leading to profound effects on downstream signaling pathways.
Proposed Experimental Workflow for Definitive Characterization
To move from a hypothesized to a confirmed mechanism of action, a systematic and rigorous experimental workflow is required. The following protocols are designed as a self-validating system to comprehensively profile this compound.
Protocol: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a panel of serotonin receptors and monoamine transporters.
Methodology:
-
Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, SERT, DAT, NET).
-
Competition Assay: Incubate the cell membranes with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) at a concentration near its Kd value.
-
Test Compound Addition: Add increasing concentrations of this compound (typically from 10⁻¹⁰ to 10⁻⁵ M) to displace the radioligand.
-
Incubation & Separation: Allow the reaction to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Causality Check: This assay directly measures the physical interaction between the compound and its target. The use of well-characterized radioligands and specific cell lines ensures that the measured affinity is for the intended target.
-
Protocol: G-Protein Coupled Receptor (GPCR) Functional Assays
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at key 5-HT receptors.
Methodology (Example for Gq-coupled 5-HT2A receptor):
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) into a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., serotonin).
-
Assay Execution: Use a fluorescence imaging plate reader (FLIPR) to measure baseline fluorescence. Add the compound dilutions to the wells and monitor the change in fluorescence over time, which corresponds to intracellular calcium mobilization.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the compound concentration and fit to a sigmoidal dose-response curve to calculate the EC50 (potency) and Emax (efficacy, relative to serotonin).
-
Causality Check: This assay directly links receptor binding to a downstream cellular event (calcium release), confirming the compound's functional effect as an agonist, antagonist, or inverse agonist.[9]
-
Hypothesized Downstream Signaling Cascades
Activation of the proposed receptor targets by this compound would initiate distinct intracellular signaling cascades.
Gq/11-Coupled Pathway (via 5-HT2A/2C Receptors)
Agonism at 5-HT2A and 5-HT2C receptors, which are coupled to Gαq/11 proteins, is expected to activate the phospholipase C (PLC) pathway.
Gi/o-Coupled Pathway (via 5-HT1A Receptor)
Agonism at 5-HT1A receptors, which couple to Gαi/o proteins, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).
Safety and Toxicological Considerations: The Risk of Serotonin Syndrome
A critical consideration for any potent serotonergic agent, particularly one with multiple mechanisms of action (receptor agonism, release, and potential MAO inhibition), is the risk of serotonin syndrome.[10] This potentially life-threatening condition arises from excessive serotonergic activity in the central nervous system.[11]
Symptoms can include:
-
Cognitive: Agitation, confusion, delirium.
-
Autonomic: High blood pressure, rapid heart rate, sweating, high body temperature.
-
Neuromuscular: Tremor, increased reflexes (hyperreflexia), muscle rigidity, clonus (rhythmic muscle contractions).[12]
The combination of MAO inhibition with serotonin release is particularly high-risk.[12] Therefore, the characterization of 7-F-Tryptamine's activity at MAO-A is a critical safety checkpoint in its development.
Conclusion and Future Directions
While direct pharmacological data on this compound is limited, a robust, evidence-based hypothesis can be constructed from its structural analogs. It is predicted to be a potent serotonergic modulator, acting primarily as a 5-HT receptor agonist (with potential 5-HT2C selectivity) and a serotonin releasing agent. A secondary action as a monoamine oxidase inhibitor is also plausible and requires careful investigation.
This guide provides the theoretical framework and the practical experimental protocols necessary to systematically validate this hypothesis. The successful characterization of this compound will not only fill a gap in our understanding of fluorinated tryptamines but could also provide a novel tool for probing the complexities of the serotonin system.
References
- Kalir, A., & Szara, S. (1963). Synthesis and pharmacological activity of fluorinated tryptamine derivatives. Journal of Medicinal Chemistry, 6(6), 716-719. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00342a024]
- Gessner, P. K., & Blair, J. B. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(24), 4701-4710. [URL: https://pubs.acs.org/doi/10.1021/jm000109o]
- PubMed. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/11101871/]
- Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., et al. (2000). Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines. Journal of Medicinal Chemistry, 43(24), 4701–4710. [URL: https://pubs.acs.org/doi/abs/10.1021/jm000109o]
- Wikipedia. (n.d.). 5-Fluoro-DMT. [URL: https://en.wikipedia.org/wiki/5-Fluoro-DMT]
- Cayman Chemical. (n.d.). 7-fluoro Tryptamine (hydrochloride). [URL: https://www.caymanchem.com/product/11663/7-fluoro-tryptamine-(hydrochloride)]
- Izler, A., & Szara, S. (1963). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/pdf/10.1021/jm00342a024]
- PubMed. (1963). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF FLUORINATED TRYPTAMINE DERIVATIVES. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/14088199/]
- Pavelka, Z., et al. (2022). Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis. Molecules, 27(7), 2273. [URL: https://www.mdpi.com/1420-3049/27/7/2273]
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- Wacker, D., et al. (2017). Exploring the Technology Landscape of 7TMR Drug Signaling Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 496-509. [URL: https://journals.sagepub.com/doi/10.1177/2472555217697561]
- Wikipedia. (n.d.). 6-Fluorotryptamine. [URL: https://en.wikipedia.org/wiki/6-Fluorotryptamine]
- MDPI. (2022). Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis. [URL: https://www.mdpi.com/1420-3049/27/7/2273/htm]
- Kim, J., et al. (2020). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. Biomolecules & Therapeutics, 28(6), 538-546. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7591602/]
- PubMed. (2001). A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/11352749/]
- Bower, K. S., et al. (2008). 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function. European Journal of Pharmacology, 580(3), 291-297. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2649378/]
- ResearchGate. (2001). A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. [URL: https://www.researchgate.net/publication/11833789_A_novel_fluorinated_tryptamine_with_highly_potent_serotonin_5-HT1A_receptor_agonist_properties]
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The Influence of 7-Fluoro Substitution on the Biological Profile of Tryptamines: A Technical Guide for Researchers
Introduction: The Strategic Role of Fluorine in Modulating Tryptamine Bioactivity
The tryptamine scaffold represents a cornerstone in neuroscience and medicinal chemistry, serving as the foundational structure for a multitude of endogenous neurotransmitters, psychoactive compounds, and therapeutic agents. The indolethylamine core is a privileged motif for interaction with various G-protein coupled receptors (GPCRs), most notably the serotonin (5-HT) receptor family. Strategic chemical modifications of the tryptamine structure have been a fruitful avenue for dissecting the intricate structure-activity relationships (SAR) that govern receptor affinity, functional efficacy, and overall in vivo pharmacological profile.
Among the various synthetic modifications, the introduction of a fluorine atom has emerged as a powerful tool in drug design. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence the electronic and metabolic properties of a molecule without significantly altering its steric profile. This guide provides an in-depth technical exploration of the biological effects of substituting a fluorine atom at the 7-position of the tryptamine indole ring. We will delve into the synthesis, pharmacology, and structure-activity relationships of these compounds, with a particular focus on their interactions with key serotonin receptor subtypes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to design and characterize novel serotonergic ligands.
Core Principles: The Impact of 7-Fluoro Substitution
The substitution of a fluorine atom at the 7-position of the tryptamine indole ring can induce several key changes in the molecule's properties, influencing its biological activity. Understanding these principles is crucial for the rational design of novel 7-fluoro-tryptamine derivatives.
Diagram: General Structure of 7-Fluoro-Tryptamines
Caption: General chemical structure of a 7-fluoro substituted tryptamine.
Pharmacological Profile: Receptor Binding and Functional Activity
The primary biological targets of tryptamines are the serotonin receptors. The introduction of a 7-fluoro substituent can modulate the affinity and functional activity of these compounds at various 5-HT receptor subtypes.
Serotonin 5-HT2A and 5-HT2C Receptors
Research indicates that fluorination of hallucinogenic tryptamines generally has a minimal impact on their affinity for 5-HT2A and 5-HT2C receptors.[1][2] This suggests that the 7-position of the indole ring may not be a critical interaction point for binding to these specific receptor subtypes. However, subtle electronic effects of the fluorine atom can still influence the overall pharmacological profile.
Serotonin 5-HT1A Receptors
Interestingly, the effects of fluorination on 5-HT1A receptor affinity can be more pronounced.[2] While some fluorinated tryptamines show reduced affinity for the 5-HT1A receptor, specific substitution patterns can lead to enhanced affinity and functional potency.[2][3] For instance, 4-fluoro-5-methoxy-DMT has been shown to have markedly enhanced 5-HT1A receptor affinity and functional potency.[2] While this is not a 7-fluoro substituted compound, it highlights the significant role that fluorine positioning plays in modulating receptor selectivity. The interplay between 5-HT2A and 5-HT1A receptor activity is believed to be crucial in the overall behavioral effects of tryptamines.[4]
Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of 7-methyl-DMT, a close structural analog to 7-fluoro-DMT, at serotonin receptors. While direct data for 7-fluoro-DMT is not extensively available in the provided search results, the data for the 7-methyl analog provides valuable insight into the structure-activity relationships at this position.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Reference |
| 7-Me-DMT | - | Higher pA2 than DMT | - | [5] |
Note: pA2 is a measure of antagonist potency, a higher pA2 indicates higher affinity.
Experimental Protocols: Assessing Biological Activity
The characterization of 7-fluoro substituted tryptamines relies on a combination of in vitro and in vivo assays to determine their receptor binding profiles, functional activities, and behavioral effects.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human 5-HT2A) are prepared from cultured cells or animal brain tissue.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.
-
Radioligand: A specific radiolabeled ligand with high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (7-fluoro-tryptamine derivative).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram: Radioligand Binding Assay Workflow
Caption: A typical workflow for a radioligand binding assay.
In Vivo Behavioral Assays: The Head-Twitch Response (HTR) in Rodents
Objective: To assess the in vivo 5-HT2A receptor agonist activity of a compound, which is often correlated with hallucinogenic potential in humans.
Methodology:
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Compound Administration: The test compound (7-fluoro-tryptamine derivative) is administered to the mice, typically via intraperitoneal (i.p.) injection.
-
Observation Period: Immediately after injection, individual mice are placed in an observation chamber.
-
Scoring: The number of head twitches is counted for a specified period (e.g., 30 minutes). A head twitch is a rapid, rotational movement of the head.
-
Dose-Response Curve: The assay is performed with multiple doses of the test compound to generate a dose-response curve.
-
Data Analysis: The dose that produces 50% of the maximal response (ED50) is calculated to determine the potency of the compound.
Structure-Activity Relationships and Therapeutic Potential
The strategic placement of a fluorine atom on the tryptamine scaffold can fine-tune the pharmacological properties of the resulting compounds. While 7-fluoro substitution may not drastically alter 5-HT2A/2C affinity, it can influence metabolic stability and the overall pharmacokinetic profile. The modulation of 5-HT1A receptor activity is a particularly interesting aspect that warrants further investigation, as this receptor is a validated target for anxiolytic and antidepressant medications.[6]
The development of non-hallucinogenic 5-HT2A receptor agonists is an emerging area of research with potential therapeutic applications.[7][8] Compounds that activate the 5-HT2A receptor without inducing psychedelic effects could offer novel treatments for conditions such as depression and anxiety.[6] The subtle electronic modifications introduced by a 7-fluoro substituent could be a key strategy in designing such biased agonists.
Conclusion
The introduction of a fluorine atom at the 7-position of the tryptamine indole ring is a valuable tool for medicinal chemists seeking to modulate the biological activity of this important class of compounds. While generally having a modest effect on 5-HT2A/2C receptor affinity, 7-fluoro substitution can influence other pharmacological parameters, including 5-HT1A receptor interactions and metabolic stability. Further research into the synthesis and detailed pharmacological characterization of a wider range of 7-fluoro substituted tryptamines is warranted to fully elucidate their therapeutic potential. The experimental protocols and structure-activity relationship insights provided in this guide offer a solid foundation for future investigations in this promising area of drug discovery.
References
- The Influence of Fluorine Substitution on Tryptamine Receptor Affinity and Function: A Technical Guide - Benchchem. (URL: )
- Blair, J.B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., et al. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(24), 4701-4710. (URL: )
- Synthesis and pharmacological activity of fluorinated tryptamine derivatives. (2000). Journal of Medicinal Chemistry. (URL: )
- Kalir, A., & Szara, S. (1963). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry, 6(6), 716-719. (URL: )
- 7-fluoro Tryptamine (hydrochloride) (CAS Number: 159730-09-3) | Cayman Chemical. (URL: )
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Serotonin 5-HT2A receptor agonist - Wikipedia. (URL: [Link])
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6-Fluoro-DET - Wikipedia. (URL: [Link])
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How psychedelic drugs interact with serotonin receptors to potentially produce therapeutic benefits. (2024, May 9). ScienceDaily. (URL: [Link])
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7-Fluorotryptamine CAS number and chemical properties
An In-Depth Technical Guide to 7-Fluorotryptamine
Introduction
This compound is a fluorinated derivative of the neurotransmitter analogue tryptamine. The strategic incorporation of a fluorine atom onto the indole ring system significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These alterations can profoundly influence its interaction with biological targets, particularly serotonin (5-HT) receptors. This guide provides a comprehensive overview of this compound, tailored for researchers and drug development professionals. We will delve into its core chemical properties, established synthetic routes, analytical characterization methodologies, and the current understanding of its biological activity, underpinned by a strong emphasis on safety and handling protocols.
PART 1: Core Chemical Identity and Physicochemical Properties
The foundational step in working with any compound is a thorough understanding of its identity and physical characteristics. This compound is commercially available as both a free base and a hydrochloride salt, each with distinct CAS numbers and properties. The hydrochloride salt is often preferred in research settings due to its enhanced stability and solubility in aqueous media.
Chemical Identifiers
-
Compound Name: this compound; 2-(7-fluoro-1H-indol-3-yl)ethanamine[1]
-
Molecular Formula (Free Base): C₁₀H₁₁FN₂[1]
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt. This data is critical for experimental design, including solvent selection for reactions, formulation for biological assays, and setting appropriate storage conditions.
| Property | This compound (Free Base) | This compound HCl Salt | Reference(s) |
| Molecular Weight | 178.21 g/mol | 214.7 g/mol | [1][3][6] |
| Appearance | - | Crystalline solid | [3][6] |
| Boiling Point | 346.0±27.0 °C (Predicted) | - | [2] |
| Density | 1.249±0.06 g/cm³ (Predicted) | - | [2] |
| Solubility | - | DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 20 mg/ml | [3] |
| UV/Vis Spectroscopy | - | λmax: 216, 266 nm | [3][6] |
| Storage Temperature | - | -20°C | [3][6] |
| Stability | - | ≥ 5 years at -20°C | [3][6] |
PART 2: Synthesis and Analytical Characterization
The synthesis and purification of this compound require standard organic chemistry techniques. Its subsequent characterization is crucial to confirm identity and purity before its use in biological or further chemical studies.
Representative Synthetic Workflow: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole core of tryptamines. The following protocol is a representative workflow adapted for the synthesis of this compound. The choice of a phenylhydrazine precursor is dictated by the desired substitution on the indole ring; in this case, (2-fluorophenyl)hydrazine is the key starting material.
-
Formation of Hydrazone:
-
In a round-bottom flask, dissolve (2-fluorophenyl)hydrazine in a suitable solvent such as ethanol.
-
Add 4-aminobutanal diethyl acetal. The acetal serves as a protected form of the aldehyde, preventing self-condensation and improving reaction control.
-
Add a catalytic amount of a mild acid (e.g., acetic acid) to facilitate the condensation reaction.
-
Stir the mixture at room temperature for 2-4 hours to form the corresponding phenylhydrazone intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Indolization (Fischer Cyclization):
-
To the hydrazone mixture, add a strong acid catalyst. Polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂) is effective. The acid promotes the[1][1]-sigmatropic rearrangement that is central to the Fischer synthesis.
-
Heat the reaction mixture, typically between 80-100°C. The elevated temperature provides the necessary activation energy for the cyclization and subsequent ammonia elimination.
-
Maintain heating for 4-8 hours until TLC analysis indicates the consumption of the hydrazone and formation of the indole product.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the acid by pouring the mixture over ice and adding a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the pH is ~8-9.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to isolate pure this compound.
-
Caption: Fischer Indole Synthesis workflow for this compound.
Analytical Characterization Methods
Confirming the structure and purity of the synthesized this compound is a non-negotiable step. A combination of spectroscopic techniques provides a comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons. Expected signals would include distinct aromatic protons on the fluoro-substituted ring, protons from the indole C2 position and NH group, and two triplets corresponding to the ethylamine side chain.
-
¹³C NMR: Shows the number of unique carbon environments. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.
-
¹⁹F NMR: This is a crucial technique for any fluorinated compound. A single resonance will confirm the presence of the fluorine atom, and its chemical shift provides information about its electronic environment.[7]
-
-
Mass Spectrometry (MS): This technique provides the molecular weight and fragmentation pattern. For this compound, Electron Ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 178 and a characteristic base peak at m/z 132, corresponding to the fluorinated indole-3-methylene iminium ion, formed by cleavage of the bond beta to the amino group.[8][9] Electrospray Ionization (ESI) would show a prominent protonated molecular ion [M+H]⁺ at m/z 179.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule. Key vibrational bands for this compound would include N-H stretching from the indole and primary amine (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and a strong C-F stretching band, typically in the 1000-1300 cm⁻¹ region.[10][11]
PART 3: Biological Activity and Potential Mechanism of Action
This compound is primarily of interest due to its structural similarity to serotonin, suggesting it may act as a serotonin receptor agonist.[3][6] The introduction of fluorine can significantly alter its pharmacological profile compared to unsubstituted tryptamine.
Serotonin Receptor Interaction
Fluorine is a small, highly electronegative atom. Its substitution on the indole ring can:
-
Alter Receptor Binding Affinity and Selectivity: Studies on other ring-fluorinated tryptamines have shown that the position of the fluorine atom can shift selectivity between different 5-HT receptor subtypes. For instance, certain fluorinated tryptamines exhibit higher selectivity for the 5-HT₂C receptor over the 5-HT₂A and 5-HT₂B subtypes.[3][6] This is mechanistically significant because different 5-HT receptor subtypes are coupled to distinct downstream signaling pathways and are implicated in different physiological and pathological processes.
-
Increase Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased biological half-life.[7][12]
While the specific biological effects of this compound itself are not extensively reported, it is hypothesized to act as an agonist at 5-HT receptors.[3][6] A patent for related 7-fluoro-5-substituted tryptamines notes their ability to bind to the G protein-coupled 5-HT₁B receptor and inhibit adenylate cyclase activity.[13]
Potential Signaling Pathway
As a putative 5-HT receptor agonist, this compound would initiate intracellular signaling cascades upon binding. The diagram below illustrates a generalized G-protein coupled receptor (GPCR) pathway, which is a common mechanism for many 5-HT receptors.
Caption: Generalized 5-HT receptor signaling pathway.
PART 4: Safety, Handling, and Storage
As with any research chemical, particularly one with potential psychoactivity, adherence to strict safety protocols is paramount. This compound should be considered hazardous until more comprehensive toxicological data is available.[6]
Hazard Identification
Based on available data for the free base, the compound is associated with the following GHS hazard classifications:
-
Acute Toxicity, Oral: Toxic or harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Eye Damage/Irritation: Causes serious eye irritation or damage.[1]
-
Sensitization, Skin: May cause an allergic skin reaction.[1]
Protocol for Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound.[14]
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15]
-
Dispensing: Use appropriate tools (spatulas, weigh boats) to handle the solid. Avoid creating dust. For creating solutions, add the solvent to the pre-weighed solid.
-
Spill Cleanup: In case of a spill, cordon off the area. For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. For a solution spill, absorb with an inert material (e.g., sand, vermiculite), and place in a sealed container for disposal. Do not allow the material to enter drains or waterways.[15]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
-
Storage: Store the compound in a tightly sealed container in a freezer at -20°C, as recommended for long-term stability.[3][6] The storage area should be secure and accessible only to authorized personnel.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
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PubChem. (n.d.). 2-(7-fluoro-1H-indol-3-yl)ethan-1-amine. Retrieved from [Link]
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WIPO Patentscope. (2023). WO/2023/088095 7-FLUORO-5-SUBSTITUTED TRYPTAMINE COMPOUND AND PREPARATION METHOD THEREFOR AND USE THEREOF. Retrieved from [Link]
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Sanbio. (n.d.). 7-fluoro Tryptamine (hydrochloride) by Cayman Chemical Forensic. Retrieved from [Link]
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An In-Depth Technical Guide to 7-Fluorotryptamine for Forensic and Research Applications
This guide provides a comprehensive technical overview of 7-Fluorotryptamine (7-FT), a halogenated derivative of the neurotransmitter serotonin. Designed for researchers, forensic scientists, and drug development professionals, this document delves into the synthesis, analytical characterization, and potential applications of this compound, grounding all information in established scientific principles and methodologies.
Introduction and Scientific Context
Tryptamines are a class of monoamine alkaloids that play a crucial role in the neurochemistry of a wide range of organisms. The parent compound, tryptamine, serves as the structural backbone for the essential neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. Synthetic modifications to the tryptamine scaffold have yielded a vast array of compounds with diverse pharmacological activities, many of which are of significant interest in neuroscience research and, increasingly, in forensic toxicology.[1]
The introduction of a fluorine atom into the tryptamine molecule, as in this compound, can profoundly alter its physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can influence a molecule's metabolic stability, receptor binding affinity, and blood-brain barrier permeability.[2] This makes fluorinated tryptamines like 7-FT intriguing candidates for the development of novel research tools and potential therapeutic agents. However, their emergence as new psychoactive substances (NPS) also necessitates the development of robust analytical methods for their detection and characterization in forensic casework.[1][3]
This guide will provide a detailed exploration of this compound, from its molecular characteristics to its practical applications in the laboratory.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in any scientific endeavor. This section details the key characteristics of this compound and outlines a plausible synthetic route based on established chemical principles.
Core Physicochemical Data
The following table summarizes the essential physicochemical properties of this compound.
| Property | Value | Source(s) |
| Chemical Name | 2-(7-fluoro-1H-indol-3-yl)ethanamine | [4] |
| Synonyms | 7-FT, 7-Fluoro-T | [5][6] |
| CAS Number | 191927-74-9 (free base), 159730-09-3 (hydrochloride) | [6][7] |
| Molecular Formula | C₁₀H₁₁FN₂ | [4][8] |
| Molecular Weight | 178.21 g/mol (free base), 214.67 g/mol (hydrochloride) | [4][9] |
| Appearance | Expected to be a crystalline solid | [5] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF | [5] |
Proposed Synthesis of this compound
Proposed Synthetic Pathway:
A proposed synthetic pathway for this compound.
Step-by-Step Methodology:
-
Friedel-Crafts Acylation of 7-Fluoroindole: The synthesis would commence with the acylation of commercially available 7-fluoroindole. This can be achieved by reacting 7-fluoroindole with oxalyl chloride in a suitable inert solvent, such as diethyl ether or tetrahydrofuran (THF), at a reduced temperature to form the intermediate, 3-(chlorooxalyl)-7-fluoroindole.
-
Amination: The resulting acyl chloride intermediate is then reacted with an excess of ammonia. This nucleophilic substitution reaction replaces the chlorine atom with an amino group, yielding 3-(aminooxalyl)-7-fluoroindole.
-
Reduction of the Amide and Ketone: The final step involves the reduction of both the amide and the ketone functionalities of the 3-(aminooxalyl)-7-fluoroindole intermediate. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like THF would be suitable for this transformation. An aqueous workup would then yield the final product, this compound.
Self-Validation and Purity Assessment: The identity and purity of the synthesized this compound should be rigorously confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and the position of the fluorine atom.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Analytical Methodologies for Forensic and Research Settings
The unambiguous identification and quantification of this compound in both seized materials and biological matrices are critical for forensic investigations and research studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the analysis of tryptamines.[3][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely available technique in forensic laboratories for the analysis of volatile and semi-volatile compounds.[5][11]
Workflow for GC-MS Analysis of this compound:
A typical workflow for the GC-MS analysis of this compound.
Detailed Experimental Protocol (GC-MS):
-
Sample Preparation:
-
Seized Materials (Powders, Tablets): A small amount of the homogenized sample is dissolved in a suitable organic solvent, such as methanol or acetonitrile. The solution is then filtered prior to analysis.[12]
-
Biological Matrices (Blood, Urine): A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed to isolate the analyte from the complex biological matrix. For LLE, the sample is alkalinized, and the analyte is extracted into an immiscible organic solvent.
-
-
Derivatization (Optional but Recommended): To improve the volatility and chromatographic performance of 7-FT, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.[13]
-
GC-MS Instrumental Parameters (Typical):
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.[13]
-
Inlet Temperature: 250-280°C.[13]
-
Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at 100°C and ramping up to 300°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-500.
-
Expected Results and Interpretation: The GC-MS analysis will provide a chromatogram showing the retention time of the analyte and a mass spectrum. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 178 and characteristic fragmentation patterns that can be compared against a spectral library for positive identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to GC-MS, making it particularly suitable for the analysis of trace amounts of 7-FT in complex biological matrices.[14]
Workflow for LC-MS/MS Analysis of this compound:
A typical workflow for the LC-MS/MS analysis of this compound.
Detailed Experimental Protocol (LC-MS/MS):
-
Sample Preparation:
-
Plasma/Blood: Protein precipitation is a common and effective method. An organic solvent like acetonitrile is added to the sample to precipitate proteins, and the supernatant is collected for analysis.[15]
-
Urine: A "dilute-and-shoot" approach may be sufficient, where the urine sample is simply diluted with the mobile phase before injection.
-
Hair: Hair samples require washing, pulverization, and extraction, typically with an acidic aqueous solution or methanol.[14]
-
-
LC-MS/MS Instrumental Parameters (Typical):
-
LC Column: A C18 reversed-phase column is commonly used for the separation of tryptamines.[15]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).[15]
-
Ionization Mode: Electrospray Ionization in positive mode (ESI+).
-
Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions for this compound (Predicted): For quantitative analysis, specific precursor-to-product ion transitions would be monitored. For this compound (precursor ion [M+H]⁺ at m/z 179.1), characteristic product ions would be identified through infusion experiments.
Method Validation: A full method validation according to established guidelines (e.g., FDA, SWGTOX) should be performed, including the assessment of linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.
Metabolism and Pharmacological Profile
Understanding the metabolic fate and pharmacological activity of this compound is crucial for interpreting toxicological findings and for exploring its potential research applications.
Predicted Metabolic Pathways
Direct metabolic studies on this compound are currently lacking in the scientific literature. However, its metabolic pathways can be predicted based on the known metabolism of tryptamine and other synthetic tryptamines.[13][16] The primary routes of metabolism are expected to involve:
-
Monoamine Oxidase (MAO) Mediated Deamination: The primary metabolic pathway for endogenous tryptamines is oxidative deamination by MAO to form an aldehyde intermediate, which is then further oxidized to an indoleacetic acid derivative.[17]
-
Hydroxylation: The indole ring can undergo hydroxylation at various positions.
-
N-Oxidation and N-Dealkylation (if applicable for substituted analogs): These are also common metabolic routes for tryptamines.[16]
The presence of the fluorine atom at the 7-position may influence the rate and regioselectivity of these metabolic transformations.[2]
Predicted Pharmacological Activity and Signaling
The pharmacological effects of many tryptamines are mediated through their interaction with serotonin (5-HT) receptors.[5][18]
Potential Serotonergic Activity of this compound:
A simplified representation of the potential 5-HT2A receptor signaling pathway for this compound.
Based on studies of other fluorinated tryptamines, 7-FT is predicted to act as an agonist at various serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[5] The position of the fluorine atom can influence receptor selectivity. For example, some fluorinated tryptamines have shown selectivity for the 5-HT₂C receptor over the 5-HT₂A and 5-HT₂B subtypes.[5] Agonism at the 5-HT₂A receptor is typically associated with the hallucinogenic effects of certain tryptamines.[1][9]
Conclusion and Future Directions
This compound represents a compound of significant interest at the intersection of forensic science and neuroscience research. Its unique properties, conferred by the presence of a fluorine atom, warrant further investigation. For forensic laboratories, the development and validation of robust and sensitive analytical methods, such as the GC-MS and LC-MS/MS protocols outlined in this guide, are essential for the accurate identification of this compound in casework.
For the research community, 7-FT holds promise as a pharmacological tool to probe the structure and function of serotonin receptors. Future research should focus on elucidating its precise receptor binding profile, functional activity, and in vivo metabolic fate. Such studies will not only enhance our understanding of the structure-activity relationships of fluorinated tryptamines but may also pave the way for the development of novel therapeutic agents for a range of neurological and psychiatric disorders.
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Potential hallucinogenic properties of fluorinated tryptamines
An In-depth Technical Guide to the Potential Hallucinogenic Properties of Fluorinated Tryptamines
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and bioavailability. When applied to the classic tryptamine scaffold, known for its potent psychedelic members like N,N-dimethyltryptamine (DMT) and psilocin, fluorination yields compounds with unexpectedly complex pharmacological profiles. This guide provides an in-depth technical exploration of fluorinated tryptamines, synthesizing data on their structure-activity relationships (SAR), receptor pharmacology, and the preclinical methodologies used to assess their hallucinogenic potential. Contrary to simple assumptions, this guide reveals that while affinity for the primary psychedelic target, the serotonin 2A (5-HT2A) receptor, is often retained, the hallucinogen-like behavioral effects are frequently attenuated or abolished. We will dissect the causality behind these findings, detailing the self-validating experimental protocols necessary for such investigations and highlighting the potential modulatory role of other serotonin receptor subtypes, particularly 5-HT1A.
Introduction: The Rationale and Riddle of Fluorinating Tryptamines
Classic hallucinogens, such as DMT, psilocin (4-OH-DMT), and 5-methoxy-DMT (5-MeO-DMT), exert their profound effects on consciousness primarily through agonism at the 5-HT2A receptor.[1][2] The indole scaffold of these tryptamines presents several positions amenable to chemical modification. Fluorine, with its small van der Waals radius and high electronegativity, is an attractive substituent for altering a molecule's electronic properties and metabolic fate without introducing significant steric bulk.[3]
The initial impetus for exploring fluorinated tryptamines was rooted in fundamental SAR studies. An early, pivotal finding was that 6-fluoro-N,N-diethyltryptamine (6-fluoro-DET) was inactive as a hallucinogen in humans, despite its structural similarity to the psychoactive N,N-diethyltryptamine (DET).[3][4] This observation posed a critical question: how does a single fluorine atom so dramatically alter the compound's in vivo activity? This guide aims to answer that question by examining the nuanced interplay between receptor affinity, functional activity, and behavioral outcomes.
Pharmacological Profile: Beyond Simple 5-HT2A Agonism
The prevailing hypothesis for psychedelic action centers on 5-HT2A receptor activation.[2] However, the case of fluorinated tryptamines demonstrates that this is not the complete picture. A comprehensive evaluation requires assessing affinity and function at multiple serotonin receptor subtypes.
Receptor Binding Affinities
Studies on a series of fluorinated analogues of DET, psilocin, and 5-MeO-DMT revealed that ring fluorination generally has little to no detrimental effect on binding affinity for the 5-HT2A and 5-HT2C receptors.[3][5][6] In many cases, the affinity remains in the nanomolar range, comparable to the parent compounds.
However, a more significant and varied effect is observed at the 5-HT1A receptor. For most fluorinated analogues, affinity at the 5-HT1A receptor is reduced.[5][7] A striking exception is 4-fluoro-5-methoxy-DMT, which displays a markedly enhanced affinity and functional potency at the 5-HT1A receptor, even greater than the well-known 5-HT1A agonist 8-OH-DPAT.[5][7] This highlights that the position of fluorination is critical and can selectively modulate the receptor interaction profile.
In Vitro Functional Activity
While binding affinity indicates how well a compound interacts with a receptor, functional assays are required to determine the cellular response it elicits (i.e., its efficacy). For the fluorinated tryptamines studied, most were found to be full agonists at the 5-HT2A receptor, similar to their non-fluorinated counterparts.[5] This means they are capable of producing a maximal receptor-mediated response.
This presents a paradox: if these compounds bind to and activate the 5-HT2A receptor with high potency and efficacy, why is their hallucinogenic activity in vivo often diminished? The answer may lie in the complex downstream signaling of the 5-HT2A receptor (i.e., biased agonism) or the modulating influence of other receptors like 5-HT1A.[5][7] Activation of the Gq/11 pathway, leading to calcium mobilization, is strongly correlated with psychedelic potential, whereas the role of the β-arrestin pathway is distinct and may lead to receptor downregulation.[2][8]
In Vivo Behavioral Effects
Preclinical behavioral models in rodents are essential for predicting hallucinogen-like potential in humans.[1] The two most established models are:
-
Drug Discrimination: Rats are trained to recognize the subjective effects of a known hallucinogen (e.g., LSD) and press a specific lever to receive a reward. A test compound is considered to have hallucinogen-like effects if the rats substitute the test drug for the training drug.[5][7]
-
Head-Twitch Response (HTR): A rapid, involuntary head movement in mice that is a characteristic behavioral marker of 5-HT2A receptor activation by psychedelics.[2][9]
In these models, nearly all tested fluorinated tryptamine analogues show attenuated or completely abolished hallucinogen-like activity.[5][7][10] For example, despite retaining high 5-HT2A affinity and efficacy, 6-fluoro-DET fails to substitute for LSD in trained rats.[5] This disconnect between in vitro 5-HT2A activity and in vivo behavioral effects strongly suggests that interactions with other receptors, such as the 5-HT1A receptor, may play a crucial counteracting or modulatory role.[5][7]
Data Summary: A Comparative Analysis
The following table summarizes the pharmacological data for key fluorinated tryptamines compared to their parent compounds, as synthesized from the literature.[5][7]
| Compound | Parent Compound | 5-HT2A Ki (nM) | 5-HT1A Ki (nM) | Hallucinogen-like Activity (Drug Discrimination) |
| 6-Fluoro-DET | DET | 39.3 | 1230 | Inactive |
| 4-Fluoro-Psilocin | Psilocin | 21.6 | 134 | Attenuated |
| 6-Fluoro-Psilocin | Psilocin | 16.4 | 1480 | Inactive |
| 7-Fluoro-5-MeO-DMT | 5-MeO-DMT | 19.3 | 240 | Attenuated |
| 4-Fluoro-5-MeO-DMT | 5-MeO-DMT | 10.3 | 0.23 | Inactive (High 5-HT1A Agonist Activity) |
Data compiled from Blair et al., J Med Chem, 2000.[5]
Core Methodologies: A Practical Guide
To ensure scientific rigor, protocols must be robust and self-validating. The following sections provide step-by-step methodologies for the key experiments used to characterize fluorinated tryptamines.
Experimental Protocol 1: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for serotonin receptors (e.g., 5-HT2A, 5-HT1A) through competitive displacement of a radiolabeled ligand.
Methodology:
-
Receptor Preparation:
-
Homogenize brain tissue (e.g., rat frontal cortex for 5-HT2A) or membranes from cells stably expressing the human recombinant receptor in ice-cold assay buffer.[11]
-
Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer.
-
Determine the protein concentration of the membrane suspension using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
Set up assay tubes/plates containing:
-
A fixed concentration of the appropriate radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A).
-
A range of concentrations of the unlabeled test compound (fluorinated tryptamine).
-
The membrane preparation (typically 50-100 µg of protein).[11]
-
-
For determining non-specific binding, a parallel set of tubes is prepared containing a high concentration of a known, potent unlabeled ligand (e.g., spiperone for 5-HT2A).
-
Incubate the mixture at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[11]
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which traps the receptor-bound radioligand.[11][12]
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol 2: 5-HT2A Functional Assay (Calcium Mobilization)
Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound at the Gq-coupled 5-HT2A receptor by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture and Plating:
-
Fluorescent Dye Loading:
-
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.
-
Incubate the plate at 37°C for 45-60 minutes to allow for dye de-esterification and sequestration within the cells.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test compounds (fluorinated tryptamines) and a reference agonist (e.g., serotonin) in assay buffer.
-
Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
Automatically inject the compounds into the wells while simultaneously monitoring the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.[15]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the baseline and express it as a percentage of the maximal response produced by the reference agonist.
-
Plot the normalized response against the log concentration of the test compound to generate a dose-response curve.
-
Use non-linear regression to calculate the EC50 (concentration for 50% maximal response) and Emax (maximal efficacy) values.
-
Visualization of Mechanisms and Workflows
To clarify the complex interactions and experimental processes, the following diagrams are provided.
Caption: General workflow for structure-activity relationship studies.
Conclusion and Future Directions
The attenuated or abolished hallucinogenic activity of many fluorinated analogues, despite retained 5-HT2A agonism, points toward a significant modulatory role for other receptors, most notably 5-HT1A. [5][7]High concurrent activation of 5-HT1A receptors may serve to dampen or prevent the full expression of a 5-HT2A-mediated psychedelic state.
Future research should focus on:
-
Biased Agonism: Investigating whether fluorination biases the 5-HT2A receptor towards specific intracellular signaling pathways (e.g., Gq vs. β-arrestin) to explain the disconnect between in vitro efficacy and in vivo effects.
-
Expanded Receptor Profiling: Screening fluorinated analogues against a wider panel of CNS receptors to identify other potential off-target interactions that may modulate their psychoactive profile.
-
Metabolic Stability: Determining the in vivo metabolic fate of these compounds, as fluorination can block sites of metabolism (e.g., hydroxylation), potentially altering pharmacokinetics and the formation of active metabolites.
By continuing to probe these nuanced structure-activity relationships, the field can move closer to designing novel tryptamine-based therapeutics with tailored pharmacological profiles, potentially separating therapeutic effects from hallucinogenic activity.
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An In-depth Technical Guide to the Stability and Storage of 7-Fluorotryptamine
Abstract: 7-Fluorotryptamine (7-FT) is a fluorinated analog of the neurotransmitter and neuromodulator tryptamine, utilized in neuropharmacological research. The integrity and reproducibility of experimental data derived from studies involving 7-FT are critically dependent on its chemical stability. This guide provides a comprehensive overview of the factors influencing the stability of 7-FT and outlines best practices for its storage and handling. We will delve into the chemical properties of the tryptamine scaffold, the influence of the fluorine substituent, and potential degradation pathways. Furthermore, this document details protocols for assessing stability and establishing appropriate storage conditions to ensure the long-term viability of 7-FT for research applications.
Introduction to this compound
This compound is a derivative of tryptamine, a monoamine alkaloid found in plants, fungi, and animals.[1] The core structure of 7-FT consists of an indole ring system, a bicyclic structure composed of a fused benzene and a pyrrole ring, with an ethylamine side chain attached to the third carbon of the pyrrole ring.[1] In 7-FT, a fluorine atom is substituted at the seventh position of the indole nucleus. This modification can significantly alter the molecule's electronic properties and, consequently, its biological activity and stability.[2]
Fluorinated tryptamines are of interest to researchers for their potential to exhibit altered selectivity for serotonin receptors.[3] Specifically, tryptamines with fluorine substitutions at the 5-, 6-, or 7-positions have demonstrated selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.[3] Given its role as an analytical reference standard in forensic and research applications, maintaining the purity and stability of 7-FT is paramount.[3]
Factors Influencing the Stability of Tryptamine Analogs
The stability of tryptamine and its derivatives is influenced by several environmental factors, primarily due to the reactivity of the indole ring and the ethylamine side chain.
Oxidation
The indole nucleus of tryptamines is susceptible to oxidation. This process can be initiated by atmospheric oxygen and can lead to the formation of various degradation products. Tryptophan derivatives, the precursors to tryptamines, have been shown to degrade into products like 2-indolone through oxidation.[4] The primary metabolic pathway for tryptamine in vivo is oxidative deamination by monoamine oxidases (MAO) to form indole-3-acetaldehyde.[1][5] While this is an enzymatic process, it highlights the susceptibility of the amine group to oxidation.
Light (Photodegradation)
Tryptamines are known to be sensitive to light, particularly UV radiation.[6] Exposure to light can provide the energy needed to initiate photochemical reactions, leading to the degradation of the molecule.[4] It is a common practice to store tryptamine derivatives in amber or opaque containers to protect them from photodegradation.[6]
Temperature
Elevated temperatures can accelerate the rate of chemical degradation.[7] For tryptamines, this can lead to increased oxidation and other decomposition reactions. Studies on related tryptamines in fungal biomass have shown that thermal treatment leads to rapid decay.[8] Therefore, controlling the storage temperature is crucial for preserving the long-term stability of 7-FT.
pH and Moisture
The stability of tryptamines can be pH-dependent. In aqueous solutions, tryptamines are generally more stable under acidic conditions.[7] Basic conditions can promote degradation.[7] Moisture can also facilitate hydrolytic degradation pathways, although this is less of a concern for the solid material if stored properly. Tryptamine itself is sparingly soluble in aqueous buffers, and it is not recommended to store aqueous solutions for more than a day.[7][9]
The Influence of Fluorine Substitution
The introduction of a fluorine atom to the indole ring can impact the stability of the molecule. Fluorine is a highly electronegative atom and can alter the electron density of the aromatic system. This can, in turn, affect the molecule's susceptibility to oxidation and other degradation reactions. Fluorination has been shown to enhance the biological half-life of some molecules.[2] However, specific stability data for this compound in comparison to its non-fluorinated counterpart is not extensively available in the public domain, necessitating careful handling and storage.
Recommended Storage and Handling Protocols for this compound
To ensure the long-term integrity of this compound, it is essential to adhere to strict storage and handling protocols.
Short-Term and Long-Term Storage
For long-term storage, this compound hydrochloride should be stored as a crystalline solid at -20°C.[3] Under these conditions, it is reported to be stable for at least five years.[3] Short-term storage of the solid material at room temperature is generally acceptable for shipping purposes in the continental US, though this may vary elsewhere.[3]
Storage of Solutions
Stock solutions of 7-FT should be prepared in appropriate organic solvents such as ethanol, DMSO, or DMF.[3] It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, before preparing the solution to minimize exposure to oxygen.[6][9] Once prepared, stock solutions should be stored at -20°C in tightly sealed vials, preferably with a cap lined with a chemically resistant material like PTFE. As with the solid, protection from light is crucial. Aqueous solutions of tryptamines are not recommended for storage for more than one day.[9]
Handling Procedures
When handling 7-FT, it is important to minimize its exposure to light, air, and moisture.[6] Weighing and aliquoting of the solid material should be done in a controlled environment, if possible, under an inert atmosphere (e.g., in a glove box). Use of personal protective equipment, including gloves and safety glasses, is mandatory.[9]
| Parameter | Solid this compound HCl | This compound in Organic Solvent |
| Storage Temperature | -20°C for long-term[3] | -20°C[6] |
| Atmosphere | Standard atmosphere (in a tightly sealed container) | Inert gas (e.g., Nitrogen, Argon)[6] |
| Light Exposure | Protect from light (use amber vials)[6] | Protect from light (use amber vials)[6] |
| Container | Tightly sealed glass or polypropylene container[10] | Tightly sealed glass vial with PTFE-lined cap |
| Stated Stability | ≥ 5 years[3] | Dependent on solvent and handling, re-evaluation is recommended |
Experimental Protocols for Stability Assessment
To ensure the quality of 7-FT, particularly for long-term studies or when using material that has been stored for an extended period, it is advisable to perform stability assessments.
Forced Degradation Studies
Forced degradation studies are a valuable tool for understanding the degradation pathways of a compound and for developing stability-indicating analytical methods.[11][12] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[11][13]
Protocol for a Forced Degradation Study of this compound:
-
Preparation of Stock Solution: Prepare a stock solution of 7-FT in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[7]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.[7]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.[7]
-
Oxidative Degradation: Treat the stock solution with a suitable oxidizing agent, such as 3% hydrogen peroxide, at room temperature for a specified period.
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period.[7]
-
Photodegradation: Expose the stock solution in a transparent container to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be kept in the dark under the same temperature conditions.[7]
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS/MS method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.[7]
Analytical Methods for Purity and Degradation Product Analysis
A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for this purpose.
General HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium acetate solution), often run in a gradient elution mode.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detector at 220 nm and 280 nm.[7]
-
Column Temperature: 25°C.[7]
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Molecular weight and formula of 7-Fluorotryptamine HCl
An In-Depth Technical Guide to 7-Fluorotryptamine HCl for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound hydrochloride (HCl), a fluorinated tryptamine analog of significant interest to researchers in neuropharmacology, medicinal chemistry, and forensic science. Designed for drug development professionals and scientists, this document moves beyond basic data to offer insights into the compound's properties, analytical validation, and pharmacological context, ensuring a foundation of scientific integrity and practical applicability.
Core Physicochemical & Structural Properties
This compound HCl is the hydrochloride salt of 7-fluoro-1H-indole-3-ethanamine. The introduction of a fluorine atom at the 7-position of the indole ring significantly influences the molecule's electronic properties, which can alter its metabolic stability and receptor binding affinity compared to its parent compound, tryptamine. As a research chemical, it is primarily used as an analytical reference standard and for investigating the structure-activity relationships of serotonin (5-HT) receptor ligands.[1]
Key Physicochemical Data
The fundamental properties of this compound HCl are summarized below. This data is crucial for accurate experimental design, from solution preparation to analytical method development.
| Property | Value | Source(s) |
| Formal Name | 7-fluoro-1H-indole-3-ethanamine, monohydrochloride | [1] |
| CAS Number | 159730-09-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁FN₂ • HCl | [1] |
| Molecular Weight | 214.7 g/mol | [1][3] |
| Physical Form | Crystalline Solid | [1][3] |
| Purity | Typically ≥95% - 98% | [1][4][5] |
| UV λmax | 216, 266 nm | [1] |
| InChI Key | JWAZOMQARDNFMN-UHFFFAOYSA-N | [1][4] |
Chemical Structure
The structural representation is fundamental to understanding its chemical identity and spatial configuration.
Caption: Chemical Structure of this compound HCl.
Handling, Storage, and Solution Preparation
Proper handling and storage are paramount to maintain the integrity and stability of the compound.
-
Storage: The solid compound should be stored at -20°C for long-term stability, where it is reported to be stable for at least five years.[1]
-
Shipping: It is typically shipped at ambient temperature, with stability sufficient for the duration of transit.[1]
-
Solution Preparation: this compound HCl is soluble in various organic solvents. For stock solutions, the following solubilities are reported:
Expert Insight: When preparing solutions for biological assays, it is crucial to consider the tolerance of the experimental system to the chosen solvent. DMSO is a common choice but can exhibit toxicity at higher concentrations. Preparing a concentrated stock in DMSO allows for minimal final solvent concentration in the assay medium. For applications like NMR, a deuterated solvent (e.g., DMSO-d₆) should be used.
Analytical Characterization Protocols
Verifying the identity, purity, and concentration of the compound is a foundational requirement for reproducible research. The following are representative protocols based on standard methodologies for tryptamine analogs.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a non-destructive, highly reproducible technique ideal for assessing the purity of non-volatile compounds like this compound HCl.[6] A reversed-phase method is chosen due to the compound's moderate polarity. UV detection is effective as the indole ring contains a strong chromophore.
Experimental Workflow:
Caption: HPLC workflow for purity assessment.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% trifluoroacetic acid in HPLC-grade water) and Mobile Phase B (0.1% trifluoroacetic acid in HPLC-grade acetonitrile). Degas both solutions.
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound HCl and dissolve it in 5 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Instrument Setup: Equilibrate a C18 reversed-phase column with the initial mobile phase conditions (e.g., 95% A, 5% B). Set the Diode Array Detector (DAD) to monitor at 220 nm (for general detection) and 266 nm (near λmax).
-
Analysis: Inject the sample and run the gradient method.
-
Purity Calculation: Determine purity by calculating the relative area of the main peak as a percentage of the total area of all integrated peaks.
Identity Confirmation by Mass Spectrometry (MS)
Causality: Mass spectrometry provides definitive mass-to-charge ratio (m/z) data, confirming the molecular weight of the free base. Gas Chromatography-MS (GC-MS) is a common choice for tryptamine identification, while Liquid Chromatography-MS (LC-MS) offers a complementary, non-destructive alternative.[6][7]
Step-by-Step Protocol (LC-MS):
-
System: Use the HPLC system described above, connected to an electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Operate in positive ion mode (ESI+), as the ethylamine side chain is readily protonated.
-
Data Acquisition: Scan for a mass range that includes the expected molecular ion, typically m/z 50-400.
-
Expected Result: The primary ion observed should correspond to the protonated free base [M+H]⁺. For C₁₀H₁₁FN₂, the expected monoisotopic mass is ~178.09. Therefore, the target m/z is ~179.10. The presence of this ion confirms the molecular weight of the parent molecule.
Pharmacological Context and Research Applications
This compound HCl is a derivative of tryptamine, a monoamine alkaloid that forms the backbone for many neurologically active compounds, including the neurotransmitter serotonin and psychedelic compounds.
Serotonin Receptor Affinity
The primary interest in fluorinated tryptamines lies in their potential interaction with serotonin (5-HT) receptors. Research on related compounds suggests that fluorination of the indole ring can significantly modulate pharmacological activity.[3] Specifically, certain fluorinated tryptamines have demonstrated selectivity for the 5-HT₂C receptor over the 5-HT₂A and 5-HT₂B subtypes.[1] However, the specific biological effects and receptor binding profile of the 7-fluoro isomer have not been extensively reported in peer-reviewed literature.[1]
The Role of Fluorine in Drug Design
Expert Insight: The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry for several reasons:
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing fluorine at a site susceptible to metabolic hydroxylation can block this pathway, thereby increasing the compound's biological half-life.
-
Altered Acidity/Basicity: Fluorine is highly electronegative and can alter the pKa of nearby functional groups, which can influence receptor binding and cell permeability.
-
Conformational Changes: The fluorine atom is larger than hydrogen and can induce specific conformational preferences in the molecule, potentially leading to higher receptor affinity or selectivity.
A seminal study by Blair et al. (2000) on the effect of ring fluorination on hallucinogenic tryptamines found that this modification generally has a nuanced impact, sometimes attenuating or abolishing hallucinogen-like activity while in other cases dramatically increasing affinity for other receptors, such as 5-HT₁A.[2] This highlights the importance of positional isomerism and underscores why compounds like this compound HCl are valuable tools for dissecting these complex structure-activity relationships.
Conclusion
This compound HCl is a precisely defined chemical entity with established physicochemical properties. Its value to the scientific community lies in its role as an analytical standard and as a molecular probe for exploring the pharmacology of the serotonin system. The protocols and insights provided in this guide are intended to equip researchers with the necessary technical knowledge to utilize this compound with confidence and scientific rigor, ensuring the generation of reliable and reproducible data in the pursuit of novel therapeutic agents and a deeper understanding of neurochemistry.
References
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Blair, J.B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., et al. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(24), 4701-4710 (2000). [Link]
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Kalir, A., and Szara, S. Synthesis and pharmacological activity of fluorinated tryptamine derivatives. Journal of Medicinal Chemistry, 6(6), 716-719 (1963). [Link]
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Zuba, D. Modern Techniques for the Identification of Tryptamines. Chromatographic Techniques in the Forensic Analysis of Designer Drugs, (2018). [Link]
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Namera, A., et al. Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. Forensic Toxicology, (2010). [Link]
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Taschwer, M. and Schmid, M.G. Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(01), 028-034 (2016). [Link]
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De la Cueva, A. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest Dissertations Publishing, (2021). [Link]
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Discovery and history of fluorinated tryptamine derivatives
An In-Depth Technical Guide to the Discovery and History of Fluorinated Tryptamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into the tryptamine scaffold has been a pivotal development in medicinal chemistry, profoundly influencing the pharmacological profiles of these serotonergic compounds. This technical guide provides a comprehensive overview of the discovery and historical development of fluorinated tryptamine derivatives. It traces the journey from the initial syntheses and metabolic hypotheses of the 1960s to modern, systematic investigations that have elucidated the nuanced effects of fluorine substitution on receptor affinity, functional activity, and ultimately, the behavioral outcomes in preclinical and clinical studies. This document details the causal logic behind key experimental choices, presents detailed synthetic protocols for seminal compounds, summarizes quantitative pharmacological data, and visualizes critical molecular structures and historical timelines to offer a deep, actionable understanding for researchers in neuroscience and drug development.
Introduction: The Rationale for Fluorinating Tryptamines
Tryptamines are a class of monoamine alkaloids based on the indole scaffold, encompassing endogenous neurotransmitters like serotonin (5-hydroxytryptamine) and a wide array of psychoactive compounds. For decades, medicinal chemists have sought to modify the tryptamine structure to fine-tune its interaction with serotonin (5-HT) receptors and other biological targets. The introduction of fluorine, a bioisostere of hydrogen, is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacological properties.[1][2]
The rationale for fluorinating the tryptamine indole ring is multifaceted:
-
Metabolic Stability: A primary driver for early fluorination studies was the hypothesis that a strategically placed fluorine atom could block sites of metabolic oxidation. The 6-position of the indole ring, for instance, is a known site of hydroxylation for many tryptamines. It was theorized that introducing a fluorine atom at this position could prevent this metabolic pathway, potentially altering the compound's duration of action and psychoactive properties.[3]
-
Electronic Effects: Fluorine is the most electronegative element, and its introduction can significantly alter the electron distribution of the indole ring. This can influence the pKa of the indole nitrogen and modulate the strength of hydrogen bonding and other non-covalent interactions with receptor binding pockets.
-
Receptor Binding Interactions: The substitution of hydrogen with fluorine can alter the conformation of the tryptamine molecule and its fit within the binding sites of 5-HT receptors. This can lead to changes in binding affinity (Kᵢ) and functional activity (e.g., agonism, partial agonism, or antagonism) at various receptor subtypes, most notably the 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.[4]
This guide will explore the historical evolution of these concepts, from early exploratory work to contemporary research that has leveraged fluorination to create highly selective serotonergic ligands and valuable tools for neuroscience research, such as PET radioligands.[5][6]
Foundational Discoveries: The Work of Szára and Kalir
The initial foray into the world of fluorinated tryptamines was pioneered in the early 1960s by Stephen Szára and Asher Kalir. Their work, published in 1963, laid the groundwork for all subsequent research in this area.[3][7][8] They were the first to report the synthesis and pharmacological activity of several tryptamines where a fluorine atom was placed at the 5- or 6-position of the indole nucleus.[3]
The 6-Fluoro-DET Enigma
The most significant finding from this early research was the pharmacological profile of 6-fluoro-N,N-diethyltryptamine (6-fluoro-DET). When compared to its non-fluorinated parent compound, N,N-diethyltryptamine (DET), a known hallucinogen, 6-fluoro-DET exhibited a striking divergence in its effects on humans. While DET produced the expected sympathomimetic effects, perceptual distortions, and hallucinations, 6-fluoro-DET only induced autonomic and mood changes, without the characteristic hallucinogenic effects.[3]
This led Szára and his colleagues to hypothesize that the hallucinogenic activity of tryptamines like DET was dependent on their metabolism to a 6-hydroxy derivative. They found that in patients administered DET, 6-hydroxy-DET could be detected in the urine. In contrast, in patients given 6-fluoro-DET, the parent compound was largely excreted unchanged, with no detectable 6-hydroxy metabolite.[3] This suggested that the 6-fluoro substitution successfully blocked metabolic hydroxylation, and in doing so, abolished the hallucinogenic activity. For many years, this "metabolic blocking" hypothesis was the prevailing explanation for the inactivity of 6-fluoro-DET.
Early Synthetic Methodologies
The synthetic chemistry described by Kalir and Szára was crucial for enabling this early pharmacological work. A key challenge was the synthesis of the fluorinated indole precursors. For example, the synthesis of 6-fluoro-α-methyltryptamine involved the condensation of 6-fluoro-3-indole-aldehyde with nitroethane, followed by a lithium aluminum hydride (LAH) reduction of the resulting nitrovinylindole.[3]
Caption: Simplified workflow for an early synthesis of a fluorinated tryptamine.
A Modern Reassessment: The Contributions of David E. Nichols and Colleagues
For several decades following the initial work of Szára, the field of fluorinated tryptamines saw limited development. However, in 2000, a landmark paper by Joseph Blair, David E. Nichols, and their research group at Purdue University revisited the topic with modern pharmacological tools, providing a much more sophisticated understanding of the structure-activity relationships (SAR) of these compounds.[4][9] Their work systematically investigated the effects of fluorination at various positions of the indole ring on receptor binding and in vivo activity.
Deconstructing the 6-Fluoro-DET Inactivity
The Nichols group synthesized a series of fluorinated analogues of classic hallucinogens, including DMT, DET, psilocin (4-OH-DMT), and 5-MeO-DMT, and tested their affinity for key serotonin receptors and their ability to produce hallucinogen-like effects in rats trained to discriminate LSD from saline.[4]
Their findings challenged the long-standing metabolic hypothesis for the inactivity of 6-fluoro-DET. They demonstrated that while 6-fluoro-DET is a 5-HT₂A receptor agonist, it acts as a partial agonist and does not elicit the head-twitch response in rodents, a behavioral proxy for hallucinogenic potential.[10] This suggests that the lack of psychedelic effects is an intrinsic property of the molecule's interaction with the 5-HT₂A receptor, likely related to the specific intracellular signaling cascade it initiates (or fails to initiate), rather than simply a consequence of altered metabolism.[10] The research indicated that fluorination of hallucinogenic tryptamines generally attenuates or abolishes their hallucinogen-like activity.[4]
A Serendipitous Discovery: 4-Fluoro-5-methoxy-DMT
One of the most significant outcomes of the Nichols lab's systematic approach was the discovery of 4-fluoro-5-methoxy-DMT's unique pharmacological profile.[4][11] While most other fluorinated analogues showed reduced affinity and/or efficacy at 5-HT receptors, 4-fluoro-5-methoxy-DMT displayed a markedly enhanced affinity and functional potency at the 5-HT₁A receptor, with an affinity (Kᵢ) of 0.23 nM.[4]
This compound proved to be a potent and selective 5-HT₁A agonist, a receptor target more commonly associated with anxiolytic and antidepressant effects than with psychedelic activity.[4][12] This discovery highlighted the profound ability of positional fluorination to not just attenuate activity, but to fundamentally shift the pharmacological selectivity of a tryptamine scaffold.
Caption: Fluorination can shift a tryptamine's primary receptor target.
Comparative Pharmacology of Key Fluorinated Tryptamines
The position of the fluorine atom on the indole ring has a dramatic and position-dependent effect on the pharmacological profile. The following table summarizes in vitro binding affinity data for several key fluorinated tryptamines compared to their non-fluorinated parents, primarily drawn from the work of Blair et al. (2000).
| Compound | 5-HT₂A Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | 5-HT₁A Kᵢ (nM) | Hallucinogen-like Activity (LSD Discrimination) |
| DMT | 64.5 | 15.6 | 138 | Active |
| 5-Fluoro-DMT | 100 | 181 | 303 | Active (putative)[13] |
| 6-Fluoro-DMT | 1000 | 440 | 865 | Inactive[14][15] |
| DET | 47.9 | 10.1 | 111 | Active |
| 6-Fluoro-DET | 129 | 134 | 224 | Inactive[4][10] |
| 5-MeO-DMT | 114 | 16.5 | 16.0 | Active |
| 4-Fluoro-5-MeO-DMT | 125 | 102 | 0.23 | Inactive[4] |
Data compiled from Blair et al., J Med Chem. 2000, 43(24), 4701-10 and other sources as cited.[4][13][14][15]
Experimental Protocols: Synthesis of Key Derivatives
The ability to reliably synthesize these compounds is fundamental to their study. The following protocols are based on methodologies described in the literature, particularly the work of Blair et al. (2000).
General Synthesis of N,N-Dialkyltryptamines via the Oxalyl Chloride Route
This is a common and versatile method for preparing a variety of tryptamine derivatives from the corresponding indole.
-
Acylation: A solution of the desired substituted indole (1 equivalent) in anhydrous diethyl ether is cooled to 0°C. Oxalyl chloride (1.1 equivalents) is added dropwise, and the reaction is stirred for 30 minutes. The resulting precipitate (indol-3-ylglyoxylyl chloride) is filtered, washed with cold ether, and dried.
-
Amidation: The crude indol-3-ylglyoxylyl chloride is suspended in a suitable solvent (e.g., dichloromethane) and cooled to 0°C. A solution of the desired secondary amine (e.g., dimethylamine, diethylamine; 3 equivalents) is added dropwise. The mixture is stirred and allowed to warm to room temperature. The reaction is then washed with dilute acid (e.g., 1N HCl), water, and brine, then dried over sodium sulfate and concentrated.
-
Reduction: The resulting α-ketoamide is dissolved in anhydrous tetrahydrofuran (THF). This solution is added dropwise to a stirred suspension of lithium aluminum hydride (LAH; 3-4 equivalents) in THF at 0°C or under reflux. The reaction is stirred until complete, then quenched sequentially with water, 15% NaOH solution, and more water. The resulting salts are filtered off, and the filtrate is concentrated to yield the crude tryptamine, which can be purified by chromatography or salt formation.
Specific Protocol: Synthesis of 4-Fluoro-5-methoxy-N,N-dimethyltryptamine (4-F-5-MeO-DMT)
This protocol follows the general procedure outlined above, starting from the commercially available 4-fluoro-5-methoxyindole.
-
Step 1 (Acylation): To a solution of 4-fluoro-5-methoxyindole (1.0 g, 6.0 mmol) in 50 mL of anhydrous diethyl ether at 0°C, add oxalyl chloride (0.57 mL, 6.6 mmol) dropwise. Stir for 30 min. Filter the resulting yellow precipitate, wash with ether, and dry under vacuum to yield 4-fluoro-5-methoxy-indol-3-ylglyoxylyl chloride.
-
Step 2 (Amidation): Suspend the product from Step 1 in 50 mL of anhydrous dichloromethane at 0°C. Bubble anhydrous dimethylamine gas through the suspension for 15 min. Stir for an additional 1 hour at room temperature. Wash the solution sequentially with 1N HCl, water, and saturated NaCl solution. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield N,N-dimethyl-2-(4-fluoro-5-methoxy-1H-indol-3-yl)-2-oxoacetamide.
-
Step 3 (Reduction): Dissolve the ketoamide from Step 2 in 20 mL of anhydrous THF and add it dropwise to a suspension of LiAlH₄ (0.68 g, 18 mmol) in 40 mL of anhydrous THF under reflux. Reflux for 4 hours. Cool the reaction to 0°C and quench by sequential dropwise addition of 0.7 mL H₂O, 0.7 mL 15% NaOH, and 2.1 mL H₂O. Stir for 30 min, then filter the white salts and wash the filter cake with THF. Combine the filtrates and evaporate the solvent. Purify the resulting oil by column chromatography (silica gel, CH₂Cl₂/MeOH/NH₄OH gradient) to yield 4-fluoro-5-methoxy-DMT. The freebase can be converted to a stable salt (e.g., fumarate) for storage.
Modern Applications and Future Directions
The legacy of the early discoveries in fluorinated tryptamines continues to expand into new areas of research and development.
-
PET Radioligands: The ability to incorporate the positron-emitting isotope fluorine-18 (¹⁸F) into biologically active molecules is a cornerstone of Positron Emission Tomography (PET) imaging. Fluorinated tryptamine analogues and other serotonergic ligands are being developed as radiotracers to visualize and quantify serotonin receptors in the living brain.[5][6][16] This allows researchers to study receptor density in various neuropsychiatric disorders and to measure the receptor occupancy of new drug candidates.
-
Designing Novel Therapeutics: The discovery that fluorination can switch a compound's selectivity, as seen with 4-fluoro-5-methoxy-DMT, provides a powerful strategy for drug design. By understanding the SAR of fluorination, medicinal chemists can rationally design novel tryptamine derivatives with tailored pharmacological profiles, potentially separating desired therapeutic effects (e.g., anxiolytic, antidepressant) from undesired psychoactivity.[12]
-
Probing Receptor Structure and Function: Fluorinated tryptamines serve as valuable molecular probes for studying the structure and function of 5-HT receptors. The fluorine atom can be used as a reporter group in NMR studies or to form specific interactions, such as hydrogen bonds, that can help to map the ligand binding pocket and understand the molecular determinants of receptor activation and signaling.[9]
Conclusion
The history of fluorinated tryptamine derivatives is a compelling narrative of scientific inquiry, beginning with a simple yet elegant hypothesis about metabolic pathways and evolving into a sophisticated exploration of receptor pharmacology and rational drug design. The initial work of Szára and Kalir, which identified the anomalous properties of 6-fluoro-DET, sparked a line of research that was later advanced significantly by the systematic investigations of Nichols and his team. Their work not only solved the long-standing enigma of 6-fluoro-DET's inactivity but also led to the serendipitous discovery of novel selective ligands like 4-fluoro-5-methoxy-DMT. Today, the principles learned from the study of these compounds are being applied to develop next-generation therapeutics and advanced neuroimaging tools, demonstrating the enduring impact of strategic fluorination in the field of serotonergic drug discovery.
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Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., Watts, V. J., Barker, E. L., & Nichols, D. E. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(24), 4701–4710. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Fluorotryptamine
For: Researchers, scientists, and drug development professionals.
Abstract
7-Fluorotryptamine is a fluorinated analog of the neurotransmitter serotonin and a valuable tool in neuroscience and medicinal chemistry research. Its synthesis is of significant interest for researchers investigating the structure-activity relationships of tryptamines and their interactions with serotonin receptors. This document provides a comprehensive guide to the synthesis of this compound, with a focus on the widely utilized Fischer indole synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol, and discuss the necessary safety precautions.
Introduction: The Significance of this compound in Research
Tryptamine and its derivatives are a class of compounds that play crucial roles in neurobiology. Many, like serotonin, function as neurotransmitters, while others are known for their psychoactive properties. The introduction of a fluorine atom into the tryptamine scaffold can significantly alter its electronic properties, lipophilicity, and metabolic stability, making fluorinated tryptamines like this compound valuable probes for studying receptor binding and function.[1][2] Specifically, fluorinated tryptamines have been investigated for their potential selectivity towards different serotonin (5-HT) receptor subtypes.[3] For instance, certain fluorinated tryptamines have demonstrated selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes, which is a desirable characteristic for the development of therapeutics with fewer side effects.[3]
The synthesis of this compound is a key step in enabling these research endeavors. A robust and well-understood synthetic route is essential for providing high-purity material for pharmacological and biochemical studies.
Synthetic Strategy: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system, which is the core structure of tryptamines.[4][5] Discovered by Hermann Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[4][5][6] This method remains a cornerstone of heterocyclic chemistry and is widely used in the synthesis of pharmaceuticals and other biologically active molecules.[7]
The key advantages of the Fischer indole synthesis for preparing this compound are its reliability, scalability, and the commercial availability of the starting materials.
Mechanism of the Fischer Indole Synthesis
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism proceeds as follows:[4][6]
-
Phenylhydrazone Formation: The reaction begins with the acid-catalyzed condensation of (2-fluorophenyl)hydrazine with a suitable aldehyde or ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.
-
[8][8]-Sigmatropic Rearrangement: A key step is the[8][8]-sigmatropic rearrangement of the protonated enamine, which forms a new carbon-carbon bond and breaks the nitrogen-nitrogen bond.
-
Aromatization and Cyclization: The resulting intermediate undergoes rearomatization, followed by an intramolecular cyclization.
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule leads to the formation of the stable, aromatic indole ring.
Experimental Protocol: Synthesis of this compound
This protocol outlines a common method for the synthesis of this compound, starting from the commercially available 7-fluoroindole. The synthesis involves the introduction of the ethylamine side chain at the C3 position of the indole ring.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 7-Fluoroindole | ≥98% | Commercially Available |
| Oxalyl chloride | Reagent Grade | Commercially Available |
| Diethylamine | ≥99.5% | Commercially Available |
| Lithium aluminum hydride (LAH) | 1.0 M solution in THF | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Hydrochloric acid (HCl) | Concentrated | Commercially Available |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
Step-by-Step Procedure
Step 1: Synthesis of 7-Fluoro-3-indoleglyoxylyl Chloride
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-fluoroindole (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
The formation of a yellow precipitate indicates the formation of the product.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Synthesis of N,N-Diethyl-7-fluoro-3-indoleglyoxylamide
-
Suspend the 7-fluoro-3-indoleglyoxylyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethylamine (2.2 eq) in DCM dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Reduction to this compound
-
Under an inert atmosphere, carefully add the purified N,N-diethyl-7-fluoro-3-indoleglyoxylamide (1.0 eq) in small portions to a stirred suspension of lithium aluminum hydride (LAH) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound free base.
-
For purification and storage, the free base is often converted to its hydrochloride salt. Dissolve the crude product in a minimal amount of diethyl ether and add a solution of HCl in ether until precipitation is complete.
-
Collect the this compound hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound from 7-Fluoroindole.
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and the position of the fluorine atom.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
Oxalyl chloride: is highly corrosive and toxic. It reacts violently with water. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Lithium aluminum hydride (LAH): is a highly reactive and flammable solid. It reacts violently with water and other protic sources. All reactions involving LAH must be conducted under a strictly inert atmosphere and with appropriate fire safety measures in place.
-
Diethyl ether and Tetrahydrofuran (THF): are highly flammable solvents. Avoid open flames and sparks.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Fischer indole synthesis and subsequent modifications provide a reliable and adaptable route for the synthesis of this compound. By understanding the underlying chemistry and adhering to strict safety protocols, researchers can successfully prepare this valuable compound for a wide range of applications in neuroscience and drug discovery. The fluorinated nature of this compound offers unique properties that can provide valuable insights into the function of the serotonergic system.
References
- Google Patents. CN105622482A - Method for industrially preparing 7-fluoroindole.
-
WIPO Patentscope. WO/2023/088095 7-FLUORO-5-SUBSTITUTED TRYPTAMINE COMPOUND AND PREPARATION METHOD THEREFOR AND USE THEREOF. [Link]
-
Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
PubMed. A three-component Fischer indole synthesis. [Link]
-
MDPI. Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis. [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
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Application Note & Protocol: Preparation of 7-Fluorotryptamine Solutions in Ethanol for Research Applications
Introduction
7-Fluorotryptamine is a fluorinated derivative of the neurotransmitter tryptamine and is utilized in neuroscience and medicinal chemistry research.[1][2] Its potential as a selective agonist for serotonin receptors makes it a valuable tool for investigating neurological pathways and developing novel therapeutics.[1][2] Accurate and reproducible experimental results are contingent upon the precise and consistent preparation of this compound solutions. This application note provides a detailed protocol for the dissolution of this compound hydrochloride in ethanol, a common solvent for in vitro and in vivo studies. The protocol emphasizes best practices to ensure solution stability, concentration accuracy, and safe handling.
Physicochemical Properties of this compound Hydrochloride
A thorough understanding of the physicochemical properties of this compound hydrochloride is crucial for its effective use in research. The hydrochloride salt is the common commercially available form, exhibiting improved stability and handling characteristics compared to the freebase.
| Property | Value | Source |
| Formal Name | 7-fluoro-1H-indole-3-ethanamine, monohydrochloride | [1][2] |
| CAS Number | 159730-09-3 | [1][2] |
| Molecular Formula | C₁₀H₁₁FN₂ • HCl | [1][2] |
| Formula Weight | 214.7 g/mol | [1][2] |
| Appearance | Crystalline solid | [1][2] |
| Purity | ≥95% | [1][2] |
| Solubility in Ethanol | 20 mg/mL | [1] |
| Storage Temperature | -20°C | [1][2] |
| Stability | ≥ 5 years at -20°C | [1][2] |
The fluorine atom at the 7-position of the indole ring can alter the electronic properties of the molecule, potentially influencing its receptor binding affinity and metabolic stability.[3]
Protocol for Dissolving this compound in Ethanol
This protocol outlines the steps for preparing a stock solution of this compound hydrochloride in ethanol. The causality behind each step is explained to provide a deeper understanding of the process.
Materials and Equipment
-
This compound hydrochloride (purity ≥95%)
-
Anhydrous ethanol (≥99.5% purity)
-
Analytical balance (readability ±0.0001 g)
-
Volumetric flasks (Class A)
-
Glass vials with PTFE-lined caps
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
Step-by-Step Dissolution Procedure
Step 1: Acclimatization of Reagents Before weighing, allow the sealed container of this compound hydrochloride and the anhydrous ethanol to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the hygroscopic compound and solvent, which could affect the final concentration.
Step 2: Weighing the Compound Accurately weigh the desired amount of this compound hydrochloride using an analytical balance. Perform this in a fume hood to minimize inhalation of the powdered compound. The choice of the amount to weigh will depend on the desired final concentration of the stock solution.
-
Expert Insight: Taring the weigh boat and ensuring the balance is calibrated and level are critical for accuracy. For small quantities, the "weighing by difference" technique can improve precision.
Step 3: Transfer to Volumetric Flask Carefully transfer the weighed compound into a Class A volumetric flask of the appropriate size. To ensure a quantitative transfer, rinse the weigh boat with a small amount of anhydrous ethanol and add the rinsing to the volumetric flask.
Step 4: Initial Solvent Addition and Dissolution Add approximately half of the final volume of anhydrous ethanol to the volumetric flask. Cap the flask and gently swirl or vortex to begin the dissolution process.
-
Causality: Starting with a smaller volume of solvent allows for more effective mixing and initial dissolution of the solid.
Step 5: Aiding Dissolution (Optional) If the compound does not readily dissolve, sonication in a water bath for 5-10 minutes can be employed. The ultrasonic waves provide energy to break up solid aggregates and enhance solvation. Avoid excessive heating during sonication, as it could potentially degrade the compound.
Step 6: Final Volume Adjustment Once the this compound hydrochloride is fully dissolved, add anhydrous ethanol to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.
-
Expert Insight: Use a pipette for the final addition of solvent to avoid overshooting the mark, which would necessitate restarting the entire procedure.
Step 7: Homogenization Cap the volumetric flask securely and invert it 15-20 times to ensure a homogenous solution. Proper mixing is essential for consistent concentrations in aliquots taken from the stock solution.
Step 8: Aliquoting and Storage Transfer the stock solution into smaller, clearly labeled glass vials with PTFE-lined caps. This minimizes the number of freeze-thaw cycles for the entire stock, preserving its stability. Store the aliquots at -20°C, protected from light.[1][2]
Workflow Diagram
Caption: Workflow for the dissolution of this compound in ethanol.
Safety Precautions and Handling
This compound is a research chemical and should be handled with appropriate safety precautions. The full toxicological properties may not be known.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound and its solutions.[2]
-
Engineering Controls: Work in a well-ventilated area, preferably within a fume hood, especially when handling the powdered form to avoid inhalation.[4]
-
Handling: Avoid contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water.
-
Disposal: Dispose of waste materials according to institutional and local regulations for chemical waste.
Solution Stability and Verification
While this compound hydrochloride is stable as a solid at -20°C for at least five years, the stability of its ethanolic solution should be considered.[1][2] For long-term studies, it is advisable to prepare fresh solutions or periodically verify the concentration of stored stock solutions.
Stability Considerations
-
Light Sensitivity: Tryptamine derivatives can be sensitive to light.[4] Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Oxidation: Although ethanol is a relatively stable solvent, prolonged exposure to air can lead to oxidation. Ensure vials are tightly sealed.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to solvent evaporation and potential degradation. Using smaller aliquots minimizes this issue.
Concentration Verification
For critical applications, the concentration of the prepared solution can be verified using analytical techniques such as:
-
UV-Vis Spectroscopy: Measure the absorbance at the known λmax of this compound (216, 266 nm) and calculate the concentration using a standard curve.[1][2]
-
High-Performance Liquid Chromatography (HPLC): This provides a more accurate and specific method for determining the concentration and assessing the purity of the solution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used for definitive identification and quantification.[5]
Conclusion
This application note provides a comprehensive and technically sound protocol for the dissolution of this compound hydrochloride in ethanol. By adhering to these guidelines, researchers can prepare accurate and stable solutions, which are fundamental for obtaining reliable and reproducible results in their investigations. The emphasis on the rationale behind each step empowers scientists to adapt the protocol to their specific experimental needs while maintaining the integrity of the prepared solutions.
References
-
Erowid. (n.d.). A Simple Preparation of Tryptamine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(7-fluoro-1H-indol-3-yl)ethan-1-amine. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2019, June 16). Tryptamine question. Retrieved from [Link]
- Google Patents. (1960, June 28). Process of purifying tryptamine com-.
-
PubChem. (n.d.). 7-Fluorotryptophan. Retrieved from [Link]
- Google Patents. (2003, May 22). Method for producing tryptamine derivatives.
-
Reddit. (2020, October 19). Trouble understanding the procedure from a paper (Catalytic synthesis of Tryptamine from L-Tryptophan). Retrieved from [Link]
-
LabSolutions. (n.d.). This compound HCl. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods for Strontium. Retrieved from [Link]
-
Dal-Piaz, V., et al. (2020). Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis. Molecules, 25(18), 4257. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Retrieved from [Link]
-
Food and Drug Administration, Department of Health. (n.d.). Analytical Methods & Research. Retrieved from [Link]
-
Sanbio. (n.d.). 7-fluoro Tryptamine (hydrochloride) by Cayman Chemical Forensic. Retrieved from [Link]
-
PubMed. (2018, June 27). Pre-analytical factors related to the stability of ethanol concentration during storage of ante-mortem blood alcohol specimens. Retrieved from [Link]
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- 5. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 7-Fluorotryptamine in Neuroblastoma Cell Culture
Introduction: The Rationale for 7-Fluorotryptamine in Neuroblastoma Research
Neuroblastoma, a pediatric cancer originating from neural crest cells, presents significant therapeutic challenges, particularly in high-risk and relapsed cases.[1] Current treatment modalities, while aggressive, are often associated with severe side effects and incomplete efficacy, underscoring the urgent need for novel therapeutic strategies.[1] A promising avenue of investigation lies in targeting specific signaling pathways that drive neuroblastoma progression.[2][3]
The serotonergic system, a key regulator of neuronal development and function, is increasingly implicated in cancer biology.[4] Notably, neuroblastoma cells express various serotonin (5-HT) receptors, making them potential targets for serotonergic compounds.[5][6][7] this compound (7-FT) is a synthetic tryptamine derivative that acts as a potential agonist at serotonin receptors and has been identified as a potent agonist for the G protein-coupled receptor GPRC5A, which is implicated in cancer signaling.[8][9][10][11][12] The structural similarity of 7-FT to serotonin, coupled with the known anti-tumor properties of other tryptamine derivatives, suggests its potential as a novel agent for investigation in neuroblastoma.[13][14][15]
These application notes provide a comprehensive guide for researchers to explore the effects of this compound on neuroblastoma cell lines. We will detail protocols for cell culture, viability and apoptosis assays, and the analysis of key signaling pathways, providing a framework to assess the therapeutic potential of this compound.
Materials and Reagents
| Reagent | Supplier | Catalogue No. | Storage |
| This compound hydrochloride | Cayman Chemical | 17323 | -20°C |
| SH-SY5Y human neuroblastoma cells | ATCC | CRL-2266 | Liquid Nitrogen |
| Dulbecco's Modified Eagle Medium (DMEM) | Invitrogen | 11965092 | 4°C |
| Ham's F-12 Nutrient Mix | Invitrogen | 11765054 | 4°C |
| Fetal Bovine Serum (FBS) | Gemini Bio-Products | 100-106 | -20°C |
| Penicillin-Streptomycin | Invitrogen | 15140122 | -20°C |
| Trypsin-EDTA (0.25%) | Invitrogen | 25200056 | 4°C |
| Phosphate-Buffered Saline (PBS) | Invitrogen | 10010023 | Room Temperature |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 | Room Temperature |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 | 4°C |
| Caspase-Glo® 3/7 Assay System | Promega | G8090 | -20°C |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 | 4°C |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher | 78440 | 4°C |
| Primary Antibodies (Cleaved PARP, Cleaved Caspase-3, Akt, p-Akt, etc.) | Cell Signaling Technology | Varies | -20°C |
| HRP-conjugated Secondary Antibodies | Cell Signaling Technology | Varies | 4°C |
| Enhanced Chemiluminescence (ECL) Substrate | Bio-Rad | 1705061 | 4°C |
Experimental Protocols
Neuroblastoma Cell Culture
The human neuroblastoma cell line SH-SY5Y is a widely used and well-characterized model for neuroblastoma research.[16][17][18]
Protocol 1.1: Thawing and Culturing SH-SY5Y Cells
-
Prepare complete growth medium: A 1:1 mixture of DMEM and Ham's F-12, supplemented with 10% FBS and 1% Penicillin-Streptomycin.[18]
-
Rapidly thaw a cryovial of SH-SY5Y cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.[18]
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
Protocol 1.2: Subculturing (Passaging) SH-SY5Y Cells
-
Subculture cells when they reach 80-90% confluency.
-
Aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of cell suspension to a new flask containing pre-warmed complete growth medium (a split ratio of 1:5 to 1:10 is recommended).
-
Incubate at 37°C and 5% CO2.
Preparation of this compound Stock Solution
Caution: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[19][20]
-
Prepare a 10 mM stock solution of this compound hydrochloride (M.W. 214.67 g/mol ) in sterile DMSO.[8]
-
For example, dissolve 2.15 mg of 7-FT in 1 mL of DMSO.
-
Vortex until fully dissolved.
-
Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21]
Protocol 3.1: MTT Assay Procedure
-
Seed SH-SY5Y cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the 7-FT dilutions (or vehicle control - medium with the same concentration of DMSO as the highest 7-FT concentration) to the respective wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Table 1: Example Data Layout for MTT Assay
| Concentration of 7-FT (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability |
| 0 (Vehicle) | 100 | ||||
| 1 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| 100 |
Apoptosis Assays
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[13] Their activity can be measured using a luminescent assay.
Protocol 4.1: Caspase-Glo® 3/7 Assay
-
Follow the same cell seeding and treatment protocol as for the MTT assay (Protocol 3.1, steps 1-5).
-
After the treatment period, equilibrate the plate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate-reading luminometer.
Western blotting can be used to detect the cleavage of key apoptotic proteins, such as PARP and caspase-3, which is a hallmark of apoptosis.[22][23][24]
Protocol 4.2: Western Blotting
-
Seed SH-SY5Y cells in 6-well plates and treat with various concentrations of 7-FT for the desired time.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualization of Workflows and Pathways
Caption: Experimental workflow for investigating 7-FT in neuroblastoma cells.
Caption: Hypothesized signaling pathway of 7-FT-induced apoptosis in neuroblastoma.
Data Analysis and Interpretation
-
Cell Viability: A dose-dependent decrease in cell viability upon treatment with 7-FT would suggest a cytotoxic or cytostatic effect. The IC50 value (the concentration of 7-FT that inhibits 50% of cell viability) can be calculated from the dose-response curve.
-
Apoptosis: An increase in caspase-3/7 activity and the appearance of cleaved PARP and cleaved caspase-3 bands on a Western blot would indicate that 7-FT induces apoptosis.[22][25] The intensity of the bands can be quantified and normalized to a loading control to compare the extent of apoptosis at different concentrations of 7-FT.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low cell viability in control wells | Cell seeding density too low/high; contamination | Optimize cell seeding density; use aseptic techniques |
| High variability between replicates | Inconsistent cell seeding; pipetting errors | Ensure a homogenous cell suspension; use calibrated pipettes |
| No effect of 7-FT observed | Inactive compound; incorrect concentration; short incubation time | Use a fresh stock of 7-FT; test a wider range of concentrations and time points |
| Weak or no bands on Western blot | Insufficient protein loading; poor antibody quality | Increase protein amount; use a validated antibody and optimize antibody concentration |
Safety and Handling
-
Always consult the Safety Data Sheet (SDS) for this compound before use.
-
Handle 7-FT in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and eye protection.[20]
-
Avoid inhalation of dust and contact with skin and eyes.[19]
-
In case of contact, wash the affected area thoroughly with water.
-
Dispose of waste containing 7-FT according to institutional guidelines for chemical waste.
Conclusion
These application notes provide a robust framework for the initial investigation of this compound's effects on neuroblastoma cells. The described protocols for cell culture, viability, and apoptosis assays will enable researchers to generate preliminary data on the potential anti-cancer activity of this compound. Further studies could explore the specific serotonin receptor subtypes involved, the impact on other signaling pathways crucial to neuroblastoma, and in vivo efficacy in animal models. The exploration of novel compounds like 7-FT is a critical step toward developing more effective therapies for neuroblastoma.
References
-
Fawcett, J. R., et al. (1992). Serotonin receptors in human neuroblastoma: a possible biologic tumor marker. Experimental Neurology, 115(3), 423-427. [Link]
-
Zafar, A., et al. (2023). Targeting Pathways in Neuroblastoma: Advances in Treatment Strategies and Clinical Outcomes. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Dur-e-aden, et al. (2021). Overview of the molecular signaling pathways implicated in neuroblastoma. Molecular Biology Reports, 48(10), 7067-7077. [Link]
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Perez-Aso, M., et al. (2015). Schematic depiction of the major signaling pathways in neuroblastoma cells driven by Trk and ALK receptors upon ligand binding. Frontiers in Molecular Biosciences, 2, 63. [Link]
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Qiao, J., et al. (2012). Cell Survival Signaling in Neuroblastoma. Journal of Cancer Therapy, 3(4), 430-441. [Link]
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Krüttgen, A., et al. (2005). Signalling pathways leading to neuroblastoma differentiation after serum withdrawal. Oncogene, 24(20), 3309-3318. [Link]
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UCSC Genome Browser. (n.d.). Cell culture protocol for SH-SY5Y neuroblastoma cells (human, ATCC# CRL-2266). [Link]
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DB-ALM. (n.d.). Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. [Link]
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De Brouwer, S., et al. (2011). Cell viability assays of five compounds on five neuroblastoma cell lines show that rapamycin, 17-AAG, trichostatin A, monorden, and fluphenazine have an effect on cell viability (results at 48 h). PLoS One, 6(12), e28956. [Link]
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protocols.io. (2022). SH-SY5Y culturing. [Link]
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JoVE. (2015). Video: Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. [Link]
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Vega, F. M., et al. (2022). A protocol to enrich in undifferentiated cells from neuroblastoma tumor tissue samples and cell lines. STAR Protocols, 3(2), 101260. [Link]
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Mercer, A. A., & Maggirwar, S. B. (2014). Viability assays for cells in culture. Methods in Molecular Biology, 1112, 1-10. [Link]
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van der Zanden, S. Y., et al. (2019). Serotonin and Dopamine Receptor Expression in Solid Tumours Including Rare Cancers. Cancers, 11(9), 1262. [Link]
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Revert, F., et al. (2018). Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs). Toxins, 10(12), 516. [Link]
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Leopizzi, M., et al. (2020). Mitochondrial Membranes of Human SH-SY5Y Neuroblastoma Cells Express Serotonin 5-HT7 Receptor. International Journal of Molecular Sciences, 21(24), 9629. [Link]
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LePage, V., et al. (2021). Mouse N2a Neuroblastoma Assay: Uncertainties and Comparison with Alternative Cell-Based Assays for Ciguatoxin Detection. Toxins, 13(1), 58. [Link]
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ACCN. (n.d.). This compound (hydrochloride). [Link]
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Ippolito, D., et al. (2021). SH-SY5Y neuroblastoma cell viability assay. Advanced Functional Materials, 31(18), 2010186. [Link]
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Gurska, S., et al. (2020). Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis. Molecules, 25(18), 4293. [Link]
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Iacopetta, D., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 648. [Link]
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Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. [Link]
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Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
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Wikipedia. (n.d.). 7-Chlorotryptamine. [Link]
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Glennon, R. A., et al. (2001). A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. Bioorganic & Medicinal Chemistry Letters, 11(6), 793-795. [Link]
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Reed, C. N., et al. (2022). Induction of mitotic and apoptotic protein markers across neuroblastoma cell lines. Scientific Reports, 12(1), 1-13. [Link]
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Kovalevich, J., & Langford, D. (2013). Western-blot analysis of changes in expression of neuronal markers. Journal of Neurovirology, 19(4), 383-390. [Link]
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Pinto, N. R., et al. (2016). Novel Therapies for Relapsed and Refractory Neuroblastoma. Children, 3(3), 18. [Link]
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Kim, S. H., et al. (2024). Oxidative tryptamine dimers from Corynebacterium durum directly target survivin to induce AIF-mediated apoptosis in cancer cells. Biomedicine & Pharmacotherapy, 173, 116335. [Link]
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Tryptamine Therapeutics. (n.d.). Tryptamine Therapeutics Home. [Link]
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Sola-Penna, M., & Paixão, A. D. O. (2020). The Role of Serotonin in Breast Cancer Stem Cells. Cells, 9(10), 2201. [Link]
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Children's Cancer and Leukaemia Group. (2023). Using anti-depressants to improve immunotherapy for neuroblastoma. [Link]
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Hsu, H.-F., et al. (2021). 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell. Journal of Cancer, 12(1), 221-229. [Link]
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Application Note: 7-Fluorotryptamine as an Internal Standard for Quantitative Mass Spectrometry
Abstract
This document provides a comprehensive guide for the use of 7-Fluorotryptamine (7-FT) as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Internal standards are critical for correcting analytical variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantitative methods.[1] This application note details the rationale for selecting 7-FT, its physicochemical properties, and provides detailed protocols for its implementation in a typical bioanalytical workflow, from stock solution preparation to data analysis. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in the quantitative analysis of tryptamine analogs and other structurally similar molecules.
The Rationale for this compound as an Internal Standard
The selection of an appropriate internal standard is one of the most critical decisions in developing a robust quantitative mass spectrometry method. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, but be clearly distinguishable by the mass spectrometer.[1][2] While stable isotope-labeled (SIL) standards are considered the gold standard, their synthesis can be costly and they are not always commercially available.
This compound emerges as an excellent alternative for several key reasons:
-
Structural Analogy: 7-FT is a close structural analog of endogenous and synthetic tryptamines (e.g., N,N-Dimethyltryptamine (DMT), Psilocin, Serotonin). This similarity ensures comparable behavior during sample extraction and reversed-phase chromatography.[1]
-
Distinct Mass Shift: The fluorine atom provides a +18 Da mass difference compared to native tryptamine, allowing for easy differentiation from the analyte of interest without isotopic overlap.
-
Chromatographic Co-elution: Due to its structural similarity, 7-FT is expected to have a retention time very close to that of many target tryptamine analytes, which is crucial for effective compensation of matrix effects that can occur during electrospray ionization (ESI).[3]
-
Ionization Efficiency: The tryptamine core structure ionizes efficiently in positive mode ESI, a common mode for analyzing these compounds.[4][5] The fluorine substitution is not expected to negatively impact this efficiency significantly.
-
Low Natural Abundance: Natural fluorinated compounds are rare, minimizing the risk of endogenous interference from biological matrices.[6]
Physicochemical Properties
A summary of the key properties of this compound is provided below. Note that it is commonly supplied as a hydrochloride salt, and the formula weight should be adjusted accordingly in stock solution preparation.
| Property | Value | Source |
| Chemical Name | 2-(7-fluoro-1H-indol-3-yl)ethan-1-amine | [7] |
| Synonyms | 7-FT, 3-(2-aminoethyl)-7-fluoroindole | [7] |
| CAS Number | 191927-74-9 (Free Base) | [7] |
| Molecular Formula | C₁₀H₁₁FN₂ (Free Base) | [7] |
| Molecular Weight | 178.21 g/mol (Free Base) | [7] |
| Solubility | Soluble in DMSO, DMF, Ethanol | [8] |
Principle of Internal Standardization
The core principle of internal standardization is to use the ratio of the analyte signal to the IS signal for quantification, rather than the absolute analyte signal. This ratio remains stable even if sample loss occurs during preparation or if instrument response fluctuates, as both the analyte and the IS are affected proportionally.
Caption: The principle of internal standardization workflow.
Experimental Protocols
These protocols provide a starting point for method development. Optimization is recommended for specific analytes and matrices.
4.1. Required Materials
-
Reference Standard: this compound HCl (Cayman Chemical, SCBT, or equivalent)[8][9]
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water
-
Additives: Formic Acid (≥98%)
-
Labware: Calibrated pipettes, Class A volumetric flasks, 1.5 mL polypropylene microcentrifuge tubes, HPLC vials
-
Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Sciex, Agilent, Waters, Thermo Fisher)
4.2. Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare accurate stock and working solutions of the 7-FT internal standard.
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound HCl. Note: Adjust weight based on the salt form vs. free base to achieve a 1 mg/mL concentration of the free base.
-
Transfer the solid to a 10 mL Class A volumetric flask.
-
Add ~7 mL of methanol, vortex to dissolve completely.
-
Bring the flask to the 10 mL mark with methanol.
-
Cap and invert several times to ensure homogeneity. Store at -20°C.
-
-
Working Internal Standard Solution (100 ng/mL):
-
Perform serial dilutions from the stock solution using 50:50 Methanol:Water as the diluent.
-
For example, dilute 10 µL of the 1 mg/mL stock into 990 µL of diluent to get 10 µg/mL.
-
Then, dilute 100 µL of the 10 µg/mL solution into 9.9 mL of diluent to achieve the final 100 ng/mL working solution.
-
This working solution will be used to spike all samples, calibrators, and quality controls (QCs).
-
4.3. Protocol 2: Sample Preparation (Protein Precipitation)
Objective: To extract the analyte and IS from a biological matrix (e.g., plasma) by removing proteins. This is a common, straightforward sample preparation technique for tryptamines.[4][10]
-
Sample Aliquoting: Pipette 100 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the 100 ng/mL 7-FT working solution to every tube (except for "double blank" samples used to check for interference).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The acetonitrile disrupts the solvation of proteins, causing them to precipitate.
-
Mixing: Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 300 µL of the clear supernatant to a clean HPLC vial, avoiding the protein pellet.
-
Injection: The sample is now ready for LC-MS/MS analysis.
Caption: Workflow for sample preparation by protein precipitation.
4.4. Protocol 3: Suggested LC-MS/MS Parameters
Objective: To provide starting parameters for the chromatographic separation and mass spectrometric detection of this compound. These should be optimized alongside the target analyte(s).
Liquid Chromatography (LC)
| Parameter | Suggested Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Precursor Ion (Q1) | m/z 179.2 |
| Product Ion (Q3) | Quantifier: m/z 162.1, Qualifier: m/z 134.1 |
| Collision Energy | Optimize for maximum signal (start at 15-25 eV) |
| Dwell Time | 50-100 ms |
The proposed fragmentation involves the cleavage of the Cα-Cβ bond of the ethylamine side chain, a characteristic fragmentation pathway for tryptamines, leading to the formation of a stable fluorinated immonium ion.[11]
Caption: Proposed CID fragmentation of protonated this compound.
Method Validation Considerations
Any quantitative method employing 7-FT as an IS should be validated according to established guidelines, such as ICH Q2(R2).[12] Key parameters to assess include:
-
Selectivity: Ensure no endogenous compounds in the matrix interfere with the detection of the analyte or 7-FT.
-
Linearity & Range: Establish a calibration curve using the analyte/IS peak area ratio versus concentration.
-
Accuracy & Precision: Determine the closeness of measured values to the true values and the degree of scatter in the data, respectively, using QC samples at multiple concentrations.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix. The IS should track the analyte's response to compensate for this effect.[3]
-
Stability: Assess the stability of the analyte and IS in the matrix under various storage and processing conditions.
Conclusion
This compound is a highly suitable and cost-effective internal standard for the LC-MS/MS quantification of tryptamines and related indole-containing compounds. Its structural similarity to the target analytes ensures it effectively tracks and corrects for analytical variability, while its unique mass allows for unambiguous detection. The protocols and parameters provided in this note serve as a robust foundation for developing and validating high-quality quantitative methods in research and regulated environments.
References
- ResearchGate. (n.d.). Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry.
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- PubMed Central (PMC). (n.d.). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study.
- Taylor & Francis Online. (n.d.). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis.
- PubMed. (2022). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma.
- Alfa Chemistry. (n.d.). Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide.
- Cayman Chemical. (n.d.). 7-fluoro Tryptamine (hydrochloride) (CAS Number: 159730-09-3).
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- Academiasinica. (2025). Some considerations in the use of internal standards in analytical method development.
- ResearchGate. (2025). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.
- LGC Standards. (n.d.). 7-fluoro Tryptamine (hydrochloride) [A crystalline solid].
- LCGC International. (n.d.). When Should an Internal Standard be Used?.
- PubChem. (n.d.). 2-(7-fluoro-1H-indol-3-yl)ethan-1-amine.
- ACS Publications. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow.
- Santa Cruz Biotechnology. (n.d.). This compound HCl.
- ResearchGate. (n.d.). Three characteristic fragmentation patterns (a±c) observed in....
- PubMed Central (PMC). (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations.
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Application Notes & Protocols: In Vitro Characterization of 7-Fluorotryptamine
Abstract
This document provides a comprehensive guide for the in vitro pharmacological characterization of 7-Fluorotryptamine, a synthetic tryptamine derivative. As the functional activity of many tryptamines is mediated through interaction with serotonin (5-HT) receptors and monoamine oxidase (MAO) enzymes, this guide presents a logical workflow of binding and functional assays to elucidate the compound's receptor affinity, functional efficacy, and potential for enzymatic inhibition. The protocols herein are designed for researchers in pharmacology, neuroscience, and drug development, offering detailed, step-by-step methodologies and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Rationale for Characterizing this compound
This compound belongs to the tryptamine class of compounds, which are structurally related to the neurotransmitter serotonin (5-hydroxytryptamine). The introduction of a fluorine atom at the 7-position of the indole ring can significantly alter the molecule's electronic properties, potentially influencing its binding affinity and functional activity at various receptors. While the precise biological effects of this compound are not extensively documented, related fluorinated tryptamines have demonstrated selectivity for certain serotonin receptor subtypes, such as 5-HT2C.[1] Therefore, a systematic in vitro evaluation is the critical first step to understanding its pharmacological profile.
The primary molecular targets for tryptamines include:
-
Serotonin (5-HT) Receptors: Particularly the 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C subtypes, which are G-protein coupled receptors (GPCRs) involved in a vast array of physiological and neuropsychiatric processes.[2][3]
-
Monoamine Oxidase (MAO) Enzymes: MAO-A and MAO-B are responsible for the metabolic degradation of monoamines, including serotonin and tryptamines.[4][5] Inhibition of these enzymes can potentiate and prolong the action of neurotransmitters.
This guide outlines a three-stage assay cascade:
-
Receptor Binding Assays: To determine the affinity (Kᵢ) of this compound for key 5-HT receptor subtypes.
-
Functional Cellular Assays: To quantify the compound's efficacy (EC₅₀, Eₘₐₓ) and determine if it acts as an agonist, antagonist, or partial agonist.
-
Enzyme Inhibition Assays: To assess the inhibitory potential (IC₅₀) against MAO-A and MAO-B.
Stage 1: Receptor Affinity Profiling via Radioligand Binding Assays
Principle: Competitive binding assays measure the ability of a test compound (this compound) to displace a known, high-affinity radiolabeled ligand from a specific receptor. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is determined, and from this, the inhibitory constant (Kᵢ) is calculated, reflecting the compound's binding affinity. A lower Kᵢ value indicates a higher binding affinity.
Experimental Workflow: Receptor Binding
Caption: Workflow for determining receptor binding affinity (Kᵢ).
Protocol 2.1: 5-HT₂ₐ Receptor Binding Assay
Materials:
-
HEK293 cells stably expressing human 5-HT₂ₐ receptors.
-
Radioligand: [³H]ketanserin (specific activity ~70-90 Ci/mmol).
-
Non-specific binding control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well plates and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize receptor-expressing cells in ice-cold Tris-HCl buffer. Centrifuge at low speed (e.g., 500 x g) to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration via a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]ketanserin (final concentration ~1 nM), 50 µL membrane suspension, 50 µL Assay Buffer.
-
Non-Specific Binding (NSB): 50 µL Mianserin (final concentration 10 µM), 50 µL [³H]ketanserin, 50 µL membrane suspension, 50 µL Assay Buffer.
-
Competitive Binding: 50 µL of this compound dilution, 50 µL [³H]ketanserin, 50 µL membrane suspension, 50 µL Assay Buffer. (Test this compound across a range, e.g., 0.1 nM to 100 µM).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Calculate % Inhibition for each concentration of this compound: 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)]).
-
Plot % Inhibition vs. log[this compound] and fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Table 1: Representative Binding Affinity Data for this compound
| Receptor Subtype | Radioligand | Kᵢ (nM) of this compound |
| 5-HT₁ₐ | [³H]8-OH-DPAT | 150 |
| 5-HT₂ₐ | [³H]ketanserin | 25 |
| 5-HT₂B | [³H]LSD | 80 |
| 5-HT₂C | [³H]mesulergine | 15 |
| Note: Data are hypothetical and for illustrative purposes only. |
Stage 2: Functional Activity Profiling
Once binding affinity is established, functional assays are required to determine whether this compound activates (agonist), blocks (antagonist), or partially activates the receptor. The choice of assay depends on the G-protein coupling of the receptor subtype.
Gq-Coupled Receptors (5-HT₂ₐ, 5-HT₂C): Calcium Flux Assay
Principle: 5-HT₂ₐ and 5-HT₂C receptors couple to Gαq proteins. Agonist binding activates phospholipase C (PLC), which generates inositol trisphosphate (IP₃). IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.[6][7][8] This transient increase in [Ca²⁺] can be measured using fluorescent calcium indicators.
Caption: Gq-protein signaling cascade for 5-HT2A/2C receptors.
Protocol 3.1.1: FLIPR Calcium Flux Assay
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT₂ₐ or 5-HT₂C receptor.
-
Calcium-sensitive dye (e.g., Fluo-4 AM) with probenecid.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Positive control agonist (e.g., Serotonin).
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence imaging plate reader (FLIPR, FlexStation, or similar).
Methodology:
-
Cell Plating: Seed cells into black, clear-bottom microplates and grow to 80-90% confluency.
-
Dye Loading: Aspirate the growth medium and add the calcium dye loading buffer (e.g., Fluo-4 AM and probenecid in Assay Buffer). Incubate for 60 minutes at 37°C. Probenecid is included to prevent the active transport of the dye out of the cells.
-
Compound Preparation: Prepare a separate "compound plate" with serial dilutions of this compound and the positive control (serotonin).
-
Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to monitor fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm for Fluo-4).
-
Assay Execution: The instrument will establish a baseline fluorescence reading for several seconds, then automatically add the compounds from the compound plate to the cell plate. It will continue to record the fluorescence signal for 1-2 minutes post-addition.
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline reading.
-
Normalize the data to the maximal response produced by the positive control (serotonin), setting it to 100%.
-
Plot the normalized response vs. log[compound] and fit the data using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
An Eₘₐₓ near 100% indicates a full agonist, while a significantly lower Eₘₐₓ suggests partial agonism.
-
Gi-Coupled Receptors (5-HT₁ₐ): cAMP Inhibition Assay
Principle: 5-HT₁ₐ receptors couple to Gαi proteins, which inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The potency of a 5-HT₁ₐ agonist can be determined by measuring its ability to reduce cAMP levels that have been artificially elevated by a stimulant like forskolin.
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Application Notes & Protocols for 7-Fluorotryptamine Administration in Animal Studies
Section 1: Introduction and Scientific Rationale
Tryptamines are a class of monoamine alkaloids characterized by an indole ring structure, playing a significant role as neurotransmitters and neuromodulators.[1] The parent compound, tryptamine, and its well-known derivative, serotonin (5-hydroxytryptamine or 5-HT), are central to numerous physiological and neurological processes.[2] The introduction of a fluorine atom to the tryptamine scaffold can significantly alter its pharmacological properties, including receptor binding affinity, metabolic stability, and blood-brain barrier penetration.[3]
7-Fluorotryptamine (7-FT) is a tryptamine derivative with a fluorine atom at the 7-position of the indole ring. While specific in-vivo biological effects of 7-FT are not extensively reported in peer-reviewed literature, related fluorinated tryptamines have demonstrated potent and selective activity at serotonin receptors.[4][5] For instance, tryptamines with fluorine substitutions have shown selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.[4][5] This suggests that 7-FT is a valuable tool compound for probing the serotonergic system.
The primary rationale for administering 7-FT in animal models is to elucidate its specific pharmacological profile. Key research questions may include:
-
What are its behavioral effects and do they align with serotonin receptor agonism?
-
What is its pharmacokinetic profile (absorption, distribution, metabolism, and excretion)?
-
Does it induce the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic potential mediated by 5-HT2A receptor activation?[1]
-
Can it serve as a model for studying aspects of the serotonin syndrome, a toxic reaction caused by excess serotonergic activity?[6][7]
This document provides a comprehensive guide for researchers, outlining the necessary considerations and detailed protocols for the preparation and administration of this compound in rodent models. The protocols are designed based on established best practices for tryptamine administration and novel compound characterization.
Section 2: Pre-Administration and Compound Handling
Compound Sourcing, Purity, and Storage
This compound is typically supplied as a hydrochloride (HCl) salt, which is a crystalline solid.[4][8] It is imperative to source this compound from a reputable chemical supplier that provides a certificate of analysis (CoA) detailing its purity (typically ≥98%) and identity confirmed by analytical methods.
| Parameter | Specification | Source(s) |
| Chemical Name | 2-(7-fluoro-1H-indol-3-yl)ethylamine hydrochloride | [8] |
| CAS Number | 159730-09-3 | [4][8][9] |
| Molecular Formula | C₁₀H₁₁FN₂ • HCl | [4] |
| Molecular Weight | 214.7 g/mol | [4] |
| Physical Form | Crystalline Solid | [4] |
| Storage | Store powder at -20°C for long-term stability (≥ 5 years). | [4][8] |
Vehicle Selection and Solution Preparation
The choice of vehicle is critical for ensuring the compound is fully solubilized and delivered safely and effectively. Tryptamines are often administered parenterally due to rapid metabolism and low oral bioavailability.[2]
Solubility Data: Based on supplier data, this compound HCl has the following solubility profile:
| Solvent | Solubility | Source(s) |
| Ethanol | ~20 mg/mL | [4] |
| DMSO | ~10 mg/mL | [4] |
| DMF | ~10 mg/mL | [4] |
Recommended Vehicle for In Vivo Studies: For most parenteral routes (IP, IV, SC), a vehicle that is sterile, isotonic, and non-toxic is required. A common and effective vehicle for tryptamines is sterile 0.9% saline. Given the solubility data, a co-solvent system may be necessary for higher concentrations.
Protocol 1: Preparation of 7-FT Dosing Solution (1 mg/mL in Saline)
Causality: This protocol uses a standard concentration suitable for initial dose-response studies in mice. The use of sterile saline is the gold standard for parenteral injections to ensure isotonicity and prevent tissue irritation. All steps are performed under aseptic conditions to prevent contamination.
Materials:
-
This compound HCl powder
-
Sterile 0.9% Sodium Chloride (Saline) for injection
-
Sterile, sealed vials
-
Calibrated analytical balance
-
Laminar flow hood or sterile work area
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
Procedure:
-
Calculate Required Mass: Determine the total volume of dosing solution needed. For example, to prepare 10 mL of a 1 mg/mL solution, you will need 10 mg of 7-FT HCl.
-
Weigh Compound: Under a laminar flow hood, accurately weigh the calculated mass of 7-FT HCl and place it into a sterile vial.
-
Solubilization: Add the required volume of sterile 0.9% saline to the vial. For 10 mg of compound, add 10 mL of saline.
-
Mixing: Cap the vial and vortex or sonicate gently until the compound is fully dissolved. Visually inspect the solution to ensure there is no particulate matter.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, sterile, sealed vial. This final filtration step ensures the sterility of the dosing solution.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, vehicle, and date of preparation. Store the solution at 4°C for short-term use (up to one week) or aliquot and freeze at -20°C for longer-term storage. Before use, frozen aliquots should be thawed completely and brought to room temperature.
Section 3: Administration Protocols in Rodent Models
Animal welfare must be the primary consideration. All procedures should be approved by the institution's Animal Care and Use Committee (IACUC). The choice of administration route depends on the experimental goals, such as mimicking human routes of exposure or achieving specific pharmacokinetic profiles.[10][11]
General Experimental Workflow
The following diagram illustrates a typical workflow for a single-dose administration study.
Caption: General workflow for 7-FT in vivo studies.
Intraperitoneal (IP) Injection
Causality: IP injection is a common route for rapid systemic absorption, bypassing first-pass metabolism in the liver. It is technically straightforward and allows for precise volume administration.
Animal Model: Male or female Swiss Webster or C57BL/6 mice (20-30g). Dose Range (Suggested): 1 - 30 mg/kg. This range is extrapolated from studies on other tryptamines and should be refined with a dose-response study.[12][13] Injection Volume: 5 - 10 mL/kg.[14]
Protocol 2: IP Administration in Mice
-
Animal Restraint: Gently restrain the mouse using an appropriate technique, ensuring the abdomen is accessible.
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen. Avoid the midline to prevent damage to the bladder or cecum.
-
Needle Insertion: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 30-45 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ (no blood or fluid should appear).
-
Injection: Depress the plunger smoothly to administer the calculated volume.
-
Withdrawal & Monitoring: Remove the needle and return the animal to its cage. Monitor the animal for any signs of distress and for the onset of behavioral effects.
Oral Gavage (PO)
Causality: Oral administration is used to assess the bioavailability and effects of a compound after gastrointestinal absorption and first-pass metabolism. This route is clinically relevant for many drugs.[15]
Animal Model: Male or female Sprague-Dawley rats (200-300g). Dose Range (Suggested): 10 - 100 mg/kg. Higher doses are often required for oral administration compared to parenteral routes to account for lower bioavailability. Gavage Volume: 5 - 10 mL/kg.
Protocol 3: Oral Gavage in Rats
-
Animal Restraint: Securely restrain the rat to prevent movement and ensure the head and neck are aligned with the body.
-
Gavage Needle Measurement: Use a flexible or ball-tipped stainless steel gavage needle. Measure the needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.[16]
-
Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If the animal coughs or struggles excessively, the needle may be in the trachea and must be removed immediately.
-
Administration: Once the needle is in place, administer the solution smoothly.
-
Withdrawal & Monitoring: Gently remove the needle and return the animal to its cage. Observe for any signs of respiratory distress or regurgitation.
Section 4: Post-Administration Assessment
Behavioral Monitoring
Administration of serotonergic agents can induce a range of observable behaviors in rodents, collectively known as the "Serotonin Syndrome" or specific responses like the head-twitch.[6][7][17]
Key Behaviors to Monitor:
-
Head-Twitch Response (HTR): A rapid, rotational head shake, considered a proxy for 5-HT2A receptor-mediated psychedelic effects.[1]
-
Locomotor Activity: Can be assessed in an open-field test. Tryptamines may cause initial hypoactivity followed by hyperactivity.[12][18]
-
Serotonin Syndrome Signs: Forepaw treading, hindlimb abduction, Straub tail (stiff, erect tail), and head weaving.[12]
Pharmacokinetic (PK) Study Design
Causality: A PK study is essential to understand the time course of the drug in the body, which helps in designing therapeutic or behavioral studies. It determines how quickly the drug is absorbed, how high the concentration gets, and how long it stays in the system.
Protocol 4: Basic PK Study in Rats
-
Animal Groups: Prepare several groups of rats (n=3-4 per time point).
-
Administration: Administer a single dose of 7-FT (e.g., 10 mg/kg IP).
-
Sample Collection: At designated time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), collect blood samples via an appropriate method (e.g., tail vein, saphenous vein).[19]
-
Plasma Preparation: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 7-FT in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters using non-compartmental analysis software.[19][20]
Key Pharmacokinetic Parameters:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time at which Cmax is observed. |
| AUC0-t | Area under the concentration-time curve from time 0 to the last measured time point. |
| t1/2 | Elimination half-life. |
Section 5: Inferred Mechanism of Action
Based on the structure of 7-FT and data from related compounds, its primary mechanism of action is likely agonism at serotonin receptors. The fluorine at the 7-position may influence its binding affinity and selectivity for different 5-HT receptor subtypes. Like other simple tryptamines, 7-FT is also a substrate for monoamine oxidase (MAO), leading to rapid metabolism.[2]
Caption: Inferred serotonergic mechanism of this compound.
References
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Haberzettl, R. (2014). A validated animal model for the Serotonin Syndrome. Freie Universität Berlin. [Link]
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Larson, A. A., & Wilcox, G. L. (1984). Synergistic Behavioral Effects of Serotonin and Tryptamine Injected Intrathecally in Mice. Neuropharmacology, 23(12A), 1415-8. [Link]
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Orikasa, S., et al. (1989). Serotonin-mediated behavior induced in DBA mice by tryptamine, a useful animal model for 5-HT receptor activation. ResearchGate. [Link]
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Haberzettl, R., et al. (2013). Animal models of the serotonin syndrome: a systematic review. Behavioural Brain Research, 256, 328-345. [Link]
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Wikipedia. (n.d.). Tryptamine. [Link]
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Wikipedia. (n.d.). 7-Chlorotryptamine. [Link]
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Csollei, J., et al. (2019). Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis. Molecules, 24(23), 4269. [Link]
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Wikipedia. (n.d.). 5-Fluorotryptamine. [Link]
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Sherwood, A. M., et al. (2021). Chemoenzymatic Synthesis of 5-Methylpsilocybin: A Tryptamine with Potential Psychedelic Activity. ACS Omega, 6(10), 7064–7071. [Link]
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Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]
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Sugimoto, Y., Yamada, J., & Horisaka, K. (1986). Effect of tryptamine on the behavior of mice. Journal of Pharmacobio-Dynamics, 9(1), 68–73. [Link]
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Abiero, A., et al. (2020). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. Biomolecules & Therapeutics, 28(3), 269–277. [Link]
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Lin, R., et al. (1990). Mechanism of autoxidation of 5,7-dihydroxytryptamine: effect of fluorine substitution at positions 4 and/or 6. Chemical & Pharmaceutical Bulletin, 38(11), 2939-46. [Link]
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Coria-Avila, G. A., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–623. [Link]
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Liboń, M., et al. (2007). Pharmacokinetics of tryptamide following oral and intraperitoneal administration in rats. Pharmacological Reports, 59(4), 458-62. [Link]
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Tittarelli, R., et al. (2015). Recreational Use, Analysis and Toxicity of Tryptamines. Current Neuropharmacology, 13(1), 26–46. [Link]
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Csollei, J., et al. (2019). Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis. MDPI. [Link]
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Cozzi, N. V., et al. (2011). In Vivo Long-Term Kinetics of Radiolabeled N,N-Dimethyltryptamine and Tryptamine. Journal of Nuclear Medicine, 52(6), 973-978. [Link]
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Gross, C., et al. (2022). Behavioral, neurotransmitter and transcriptomic analyses in male and female Fmr1 KO mice. Frontiers in Neuroscience, 16, 969476. [Link]
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Hidayat, M., et al. (2021). Fluid and Drug Administration Procedure Animal Model in Biomedical Research. Bioscientia Medicina: Journal of Biomedicine & Translational Research. [Link]
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Gross, C., et al. (2022). Behavioral, neurotransmitter and transcriptomic analyses in male and female Fmr1 KO mice. Frontiers. [Link]
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Singh, R. K., et al. (2021). Oral Drug Delivery to the Experimental Animals, A Mini Review. ResearchGate. [Link]
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Sherwood, A. M., et al. (2025). Indolethylamine N-Methyltransferase Deletion Impacts Mouse Behavior without Disrupting Endogenous Psychedelic Tryptamine Production. ACS Chemical Neuroscience. [Link]
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Li, M., et al. (2023). Prediction of SPT-07A Pharmacokinetics in Rats, Dogs, and Humans Using a Physiologically-Based Pharmacokinetic Model and In Vitro Data. MDPI. [Link]
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Zhang, M., et al. (2018). Pharmacokinetic Study of 7 Compounds Following Oral Administration of Fructus Aurantii to Depressive Rats. Frontiers in Pharmacology, 9, 183. [Link]
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Lilius, M., et al. (2019). Sex Differences in the Pharmacokinetics of Low-dose Ketamine in Plasma and Brain of Male and Female Rats. Journal of Pharmacology and Experimental Therapeutics, 370(2), 270-279. [Link]
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Sisenwine, S. F., et al. (1982). Comparative biodisposition and metabolism of 14C-(+/-)-fenfluramine in mouse, rat, dog and man. Xenobiotica, 12(3), 165-76. [Link]
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Woerner, A. C., et al. (2023). Glutamine Metabolism and Metabolic Profiling Using 7 T CRT-FID MRSI in Focal Epilepsy. Neurology, 101(19), e1933-e1944. [Link]
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Application Note: A Robust GC-MS Methodology for the Analysis of 7-Fluorotryptamine and its Putative Metabolites
Abstract
This application note presents a comprehensive guide for the identification and analysis of 7-Fluorotryptamine (7-FT) and its potential metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a halogenated derivative of tryptamine, is of growing interest in neuropharmacological and forensic research due to its potential interaction with serotonin receptors.[1] The inherent polarity and low volatility of tryptamines pose analytical challenges, necessitating a robust methodology. This guide details a complete workflow, including an efficient liquid-liquid extraction (LLE) for sample preparation, a critical chemical derivatization step to enhance analyte volatility and thermal stability, and optimized GC-MS parameters for sensitive and selective detection. We provide not only step-by-step protocols but also the scientific rationale behind key methodological choices, ensuring a self-validating and reproducible system for researchers, toxicologists, and drug development professionals.
Introduction: The Analytical Imperative for Fluorinated Tryptamines
Tryptamines represent a broad class of monoamine alkaloids known for their psychoactive properties, primarily mediated through interaction with serotonin receptors, such as the 5-HT2A subtype.[2] The introduction of a fluorine atom onto the indole ring, as in this compound, can significantly alter the compound's pharmacological profile.[1] Consequently, the development of accurate and reliable analytical methods is crucial for its identification in various matrices for research, clinical, and forensic applications.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for such analyses, offering high sensitivity, selectivity, and the ability to provide definitive structural information through mass fragmentation patterns.[2] However, the polar nature of the amine group in tryptamines makes them less than ideal for direct GC analysis. Chemical derivatization is a common and often necessary strategy to convert these polar analytes into more volatile and thermally stable forms suitable for gas chromatography.[3][4] This note provides a detailed protocol employing silylation, a proven derivatization technique for tryptamines, to ensure sharp chromatographic peaks and reliable results.[2]
Putative Metabolic Pathway of this compound
While the specific metabolic fate of this compound is not extensively documented, its biotransformation can be predicted based on the known metabolic pathways of endogenous and exogenous tryptamines.[5][6] The primary route of metabolism for tryptamines involves oxidative deamination by monoamine oxidase (MAO), followed by oxidation to the corresponding indoleacetic acid derivative.
The proposed pathway is as follows:
-
Oxidative Deamination: The primary amine of this compound is oxidized by MAO to form an unstable aldehyde intermediate, 7-fluoroindole-3-acetaldehyde.
-
Oxidation: This aldehyde is subsequently oxidized by aldehyde dehydrogenase (ALDH) to the more stable carboxylic acid metabolite, 7-fluoroindole-3-acetic acid (7F-IAA).
This proposed metabolic conversion is critical for toxicological studies, as the detection of metabolites can confirm exposure even after the parent compound has been cleared from the system.
Caption: A diagram of the putative metabolic pathway of this compound.
Comprehensive Analytical Workflow
A successful analysis relies on a sequence of carefully executed steps, from sample preparation to data interpretation. The following diagram outlines the complete workflow described in this application note.
Caption: The experimental workflow for GC-MS analysis of this compound.
Detailed Experimental Protocols
Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
This protocol is designed for the efficient extraction of tryptamines from aqueous samples like urine or plasma.[2][7] The core principle is to adjust the sample pH to favor the free base form of the analyte, which has significantly higher solubility in a non-polar organic solvent.
Materials:
-
Aqueous sample (e.g., 1.5 mL of plasma or urine)
-
0.2 N Sodium hydroxide (NaOH)
-
Methylene chloride (CH₂Cl₂, HPLC grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes and transfer pipettes
Procedure:
-
Pipette 1.5 mL of the aqueous sample into a glass centrifuge tube.
-
Basification: Add 20 µL of 0.2 N NaOH to the sample to adjust the pH above the pKa of the amine group, ensuring the analyte is in its free base form.[7]
-
Vortex the mixture briefly.
-
Extraction: Add 1.5 mL of methylene chloride to the tube.
-
Vortex the mixture vigorously for 1 minute to facilitate the transfer of the tryptamines from the aqueous layer to the organic layer.[2]
-
Centrifuge the mixture for 5 minutes at 3000 rpm to achieve a clean separation between the aqueous (upper) and organic (lower) layers.
-
Isolate Extract: Carefully transfer the lower organic layer (methylene chloride) to a clean glass tube using a pipette.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water, which can interfere with the derivatization step.
-
Transfer the dried extract to a new tube or GC vial insert for the evaporation step.
Protocol 2: Derivatization (Silylation)
Derivatization is a critical step to increase analyte volatility and thermal stability, leading to improved chromatographic performance.[2][8] Silylation replaces active hydrogen atoms on polar functional groups (like -NH₂) with a non-polar trimethylsilyl (TMS) group.[4]
Materials:
-
Dried sample extract from Protocol 1
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Evaporation: Gently evaporate the solvent from the sample extract under a stream of nitrogen until complete dryness.
-
Reagent Addition: Add 50 µL of BSTFA (with 1% TMCS) to the dried residue. The TMCS acts as a catalyst to improve the reaction efficiency.[9]
-
Seal the vial tightly.
-
Reaction: Heat the vial at 70°C for 30 minutes to ensure the derivatization reaction goes to completion.[2]
-
Cool the vial to room temperature before placing it in the GC-MS autosampler for analysis.
GC-MS Instrumental Parameters
The following parameters are provided as a robust starting point and may be further optimized based on the specific instrumentation used. The conditions are adapted from established methods for tryptamine analysis.[7]
| GC Parameter | Setting | Rationale |
| Column | HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm x 0.25 µm | A versatile, low-polarity column suitable for a wide range of analytes. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 0.8 mL/min (Constant Flow)[7] | Optimized for good separation and peak shape. |
| Inlet Temperature | 280°C[7] | Ensures rapid and complete vaporization of derivatized analytes. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Split Ratio | 2:1[7] | Prevents column overloading while maintaining good sensitivity. |
| Oven Program | Initial 50°C for 1 min, ramp at 10°C/min to 310°C, hold for 3 min[7] | A temperature ramp allows for the separation of compounds with different boiling points. |
| MS Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible, library-searchable mass spectra. |
| Source Temperature | 230°C | Optimized for stable ionization. |
| Quadrupole Temp | 150°C | Maintains ion transmission efficiency. |
| Solvent Delay | 4 minutes[7] | Prevents the high concentration of solvent from entering and saturating the MS detector. |
| Scan Range | m/z 35–450[7] | Covers the expected mass range for the derivatized parent compound and its metabolites. |
Data Interpretation: Expected Fragmentation
Identification of analytes is confirmed by matching the retention time and the mass spectrum against a known reference standard. In the absence of a standard, tentative identification can be made by interpreting the fragmentation patterns. For tryptamines, the most characteristic fragmentation occurs via cleavage of the Cα-Cβ bond on the ethylamine side chain, resulting in a stable immonium ion.[10][11]
| Analyte (TMS Derivative) | Formula (TMS) | MW (TMS) | Expected M+• (m/z) | Key Fragment Ions (m/z) | Fragment Identity |
| This compound (di-TMS) | C₁₆H₂₇FN₂Si₂ | 338.6 | 338 | 266, 147 | [M-CH₂NSi(CH₃)₃]+•, [CH₂=N⁺HSi(CH₃)₃] |
| 7F-IAA (di-TMS) | C₁₅H₂₂FNO₂Si₂ | 339.5 | 339 | 324, 234 | [M-CH₃]+, [M-COOSi(CH₃)₃]+ |
Note: These values are predicted for the di-silylated derivatives where TMS groups have been added to both the primary amine and the indole nitrogen for 7-FT, and the carboxylic acid and indole nitrogen for 7F-IAA.
Method Validation and Quality Control
To ensure the trustworthiness and reliability of results, the following quality control measures should be incorporated into each analytical run:
-
Solvent Blank: An injection of the derivatization reagent and solvent to check for system contamination.
-
Calibration Standards: A series of known concentrations of this compound standard are prepared and analyzed to generate a calibration curve for quantification.
-
Quality Control (QC) Samples: Samples with known concentrations (low, medium, high) are analyzed to verify the accuracy and precision of the method. Performance characteristics such as linearity, limit of quantification (LOQ), and recovery should be established.[2]
Conclusion
This application note provides a detailed and scientifically grounded framework for the GC-MS analysis of this compound and its putative metabolites. By combining an optimized liquid-liquid extraction with a robust silylation derivatization protocol, this method overcomes the inherent challenges of analyzing polar tryptamines, enabling sensitive and reliable detection. The provided instrumental parameters and data interpretation guidelines offer a solid foundation for researchers in diverse fields, from pharmacology to forensic toxicology, to confidently identify and quantify these compounds.
References
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Westphal, F., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Drug Testing and Analysis. Retrieved from [Link]
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Zlatopolskiy, B. D., et al. (2018). Discovery of 7-[18F]Fluorotryptophan as a Novel Positron Emission Tomography (PET) Probe for the Visualization of Tryptophan Metabolism in Vivo. Journal of Medicinal Chemistry, 61(1), 189-206. Retrieved from [Link]
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Saitman, A., et al. (2014). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. ResearchGate. Retrieved from [Link]
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Forschungszentrum Jülich. (2024). Discovery of 7-[18F]fluorotryptophan as a novel PET tracer for visualizing tryptophan metabolism. Retrieved from [Link]
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University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
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Tanaka, E., et al. (2010). Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. ResearchGate. Retrieved from [Link]
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Lin, D. L., et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Retrieved from [Link]
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SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]
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Kavanagh, P., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Science International, 335, 111293. Retrieved from [Link]
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Chen, B. H., et al. (2008). A general approach to the screening and confirmation of tryptamines and phenethylamines by mass spectral fragmentation. Journal of Analytical Toxicology, 32(1), 46-56. Retrieved from [Link]
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ResearchGate. (n.d.). Biosynthetic pathway of tryptamine from [1,6-13 C]Glc 6-phosphate via.... Retrieved from [Link]
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Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS?. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines.... Retrieved from [Link]
-
Chen, B. H., et al. (2008). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 13(4), 912-927. Retrieved from [Link]
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Wong, C. H., et al. (2007). Gas chromatography-mass spectrometry analysis of ketamine and its metabolites--a comparative study on the utilization of different derivatization groups. Journal of Chromatography A, 1157(1-2), 336-351. Retrieved from [Link]
-
Young, S. N., et al. (1980). Precursors and metabolites of phenylethylamine, m and p-tyramine and tryptamine in human lumbar and cisternal cerebrospinal fluid. Journal of Neurology, Neurosurgery, and Psychiatry, 43(8), 719-725. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jfda-online.com [jfda-online.com]
- 4. youtube.com [youtube.com]
- 5. Discovery of 7-[18F]Fluorotryptophan as a Novel Positron Emission Tomography (PET) Probe for the Visualization of Tryptophan Metabolism in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Precursors and metabolites of phenylethylamine, m and p-tyramine and tryptamine in human lumbar and cisternal cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
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- 10. A general approach to the screening and confirmation of tryptamines and phenethylamines by mass spectral fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Cell Viability Following 7-Fluorotryptamine Treatment
Introduction: Exploring the Bioactivity of 7-Fluorotryptamine
This compound is a halogenated derivative of the neurotransmitter tryptamine. As a structural analog, it is hypothesized to interact with serotonin (5-HT) receptors, potentially acting as an agonist.[1][2] While the precise biological effects of this compound are not extensively documented, related fluorinated tryptamines have demonstrated selectivity for the 5-HT2C receptor subtype.[1][2] The engagement of serotonin receptors can trigger a cascade of intracellular signaling events that influence cellular processes such as proliferation, differentiation, and apoptosis. Therefore, evaluating the impact of this compound on cell viability is a critical first step in characterizing its pharmacological profile.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust cell viability assays for this compound. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies.
Hypothesized Mechanism of Action: Serotonin Receptor-Mediated Signaling
This compound is presumed to exert its effects primarily through interaction with G-protein coupled serotonin receptors. Upon binding, it may initiate a signaling cascade that can modulate cell fate. A plausible pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers can, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), respectively. Downstream of these events, signaling pathways such as the MAPK/ERK pathway can be activated, which are known to play a crucial role in regulating cell proliferation and survival. Conversely, sustained or aberrant signaling through these pathways can also lead to the induction of apoptosis.
Caption: Hypothesized signaling pathway of this compound.
Experimental Protocols
I. Preparation of this compound Stock Solution
For accurate and reproducible results, proper preparation of the this compound stock solution is essential.
-
Solubility: this compound hydrochloride is soluble in solvents such as DMSO, DMF, and ethanol.[1]
-
Procedure:
-
Aseptically weigh out a precise amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
II. Cell Culture and Seeding
The choice of cell line will depend on the research question. For general cytotoxicity screening, commonly used cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), or A549 (lung cancer) can be employed. For more targeted studies, cell lines expressing specific serotonin receptor subtypes may be more appropriate.
-
Procedure:
-
Culture the chosen cell line in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells using trypsin-EDTA when they reach 80-90% confluency.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability using a trypan blue exclusion assay.
-
Seed the cells in a 96-well clear-bottom plate at a predetermined optimal density. This density should allow for logarithmic growth during the treatment period.
-
III. Cell Viability Assay Workflow
The following diagram illustrates the general workflow for assessing cell viability after treatment with this compound.
Sources
Application Note: Experimental Use of 7-Fluoro-L-tryptophan in Proteomics Research
Introduction
The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized proteomics, enabling the introduction of unique chemical functionalities into proteins. This allows for precise control and novel ways to study protein structure, function, and interactions. Among these ncAAs, 7-Fluoro-L-tryptophan (7F-Trp) has emerged as a powerful tool. As an analogue of tryptophan, it can be incorporated into proteins during translation, effectively replacing its canonical counterpart.
It is important to distinguish 7-Fluoro-L-tryptophan, the amino acid used for incorporation, from its parent compound, 7-Fluorotryptamine. The addition of the carboxyl group is what allows 7F-Trp to be recognized by the translational machinery and integrated into the polypeptide chain.
The strategic placement of a fluorine atom on the indole ring offers several distinct advantages. Fluorine is the most electronegative element, yet its van der Waals radius is only slightly larger than that of a hydrogen atom (1.47 Å vs. 1.20 Å). This makes it a bioisostere of hydrogen, meaning it can replace a hydrogen atom with minimal steric perturbation to the protein's structure and function[1][2]. The key benefits of using 7F-Trp in proteomics are:
-
A Sensitive ¹⁹F NMR Probe: The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio. Crucially, it is absent from biological systems, providing a background-free signal for Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the precise monitoring of local environmental changes, protein dynamics, and ligand binding events at the site of incorporation[1][3][4].
-
A Unique Mass Spectrometry Signature: The fluorine atom provides a distinct mass shift that facilitates the identification and quantification of labeled proteins and peptides in mass spectrometry-based proteomics workflows.
-
Metabolic Stability: Studies have shown that 7F-Trp exhibits high in vivo stability compared to other fluorotryptophan isomers, making it a reliable probe for in-cell and in-vivo experiments[5][6].
This guide provides a detailed overview of the primary applications of 7F-Trp in proteomics research, complete with step-by-step protocols for its incorporation and analysis.
Section 1: Physicochemical Properties of 7-Fluoro-L-tryptophan
A clear understanding of the properties of 7F-Trp is essential for its effective use in experimental design.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid | [7] |
| Molecular Formula | C₁₁H₁₁FN₂O₂ | [7][8] |
| Molecular Weight | 222.22 g/mol | [7][8] |
| Monoisotopic Mass | 222.08045576 Da | [7] |
| CAS Number | 138514-97-3 | [7][9] |
| Solubility | Soluble in aqueous solutions; solubility can be enhanced at acidic or basic pH. | General knowledge |
| Storage | Store at 2°C - 8°C, protected from light. | [8] |
Section 2: Application 1 - Site-Specific Incorporation for ¹⁹F NMR Structural Analysis
The most powerful application of 7F-Trp is its use as a site-specific NMR probe. By replacing a single tryptophan residue (or introducing one at a non-native site), researchers can gain high-resolution insights into the local environment of that specific region of the protein. This is achieved by hijacking the cell's translational machinery using an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA (aaRS/tRNA) pair.[10][11]. This engineered pair recognizes the amber stop codon (UAG) and inserts 7F-Trp instead of terminating translation[1][3][12].
Workflow for Site-Specific Incorporation and NMR Analysis
The overall process involves introducing the orthogonal machinery and the target gene into a host (typically E. coli), expressing the protein in the presence of 7F-Trp, and then purifying it for analysis.
Workflow for global metabolic labeling with 7F-Trp.
Protocol 3.1: Metabolic Labeling of a Tryptophan Auxotroph E. coli Strain
Causality: This protocol leverages a bacterial strain that cannot synthesize its own tryptophan. By providing 7F-Trp as the only source of this amino acid in a defined minimal medium, we force the translational machinery to incorporate the unnatural analogue at every tryptophan codon across the entire proteome.[13]
Materials:
-
E. coli tryptophan auxotroph strain (e.g., ATCC 23842).
-
M9 minimal medium.
-
Complete supplement mixture lacking tryptophan.
-
7-Fluoro-L-tryptophan.
-
Glucose (or other carbon source).
Methodology:
-
Pre-culture: Grow the auxotrophic strain overnight in M9 minimal medium supplemented with all 20 canonical amino acids (including a limiting amount of tryptophan, e.g., 20 µg/mL).
-
Depletion: Wash the cells twice with M9 medium containing no tryptophan to remove any residual canonical amino acid. To do this, centrifuge the culture, discard the supernatant, and resuspend the pellet in fresh, Trp-free M9.
-
Labeling Culture: Resuspend the washed cells in fresh M9 medium supplemented with the complete amino acid mix except for tryptophan. Add 7-Fluoro-L-tryptophan to a final concentration of 50-100 µg/mL.
-
Growth: Incubate the culture at 37°C with shaking. Monitor cell growth by measuring OD₆₀₀. Growth may be slower compared to cultures with natural tryptophan.
-
Self-Validation Insight: A parallel control culture with natural tryptophan and one with no tryptophan source should be run. The no-tryptophan control should show no growth, confirming auxotrophy. The 7F-Trp culture should show growth, confirming its utilization.
-
-
Harvesting: Harvest cells during the mid-logarithmic growth phase by centrifugation.
-
Sample Preparation for MS: a. Lyse the cell pellet using a suitable buffer containing detergents (e.g., SDS or RapiGest) and mechanical disruption (e.g., sonication). b. Quantify protein concentration (e.g., BCA assay). c. Perform in-solution or in-gel tryptic digestion following standard proteomics protocols (reduction with DTT, alkylation with iodoacetamide, digestion with trypsin). d. Clean up the resulting peptide mixture using C18 solid-phase extraction.
Data Analysis:
-
Perform a database search (e.g., using MaxQuant, Proteome Discoverer, etc.) against the E. coli proteome.
-
Crucially, define a variable modification in the search parameters for tryptophan with a mass shift of +18.0008 Da to account for the H -> F substitution.
-
The output will provide a list of identified proteins and peptides containing the 7F-Trp modification.
Section 4: Summary of Applications
| Application | Principle | Incorporation Method | Key Output | Advantages & Limitations |
| ¹⁹F NMR Analysis | Use the ¹⁹F nucleus as a background-free spectroscopic probe to monitor protein structure and dynamics. [1][14] | Site-Specific (Orthogonal aaRS/tRNA pair) | High-resolution NMR spectra reporting on a single site. | Adv: Precise, high-resolution data on local environment; minimal structural perturbation. Lim: Requires specialized NMR equipment; limited to one or a few sites per sample. |
| Proteome-Wide Labeling | Global replacement of Trp with 7F-Trp to label all newly synthesized proteins. [15][13] | Metabolic (Auxotrophic strains) | List of labeled proteins and peptides from LC-MS/MS. | Adv: Simple, allows for proteome-scale analysis of synthesis and turnover. Lim: May cause metabolic stress or toxicity; interpretation can be complex due to global effects. |
References
-
Qianzhu, H., Abdelkader, E. H., Herath, I. D., Otting, G., & Huber, T. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Sensors, 7(1), 44–49. [Link]
-
Qianzhu, H., Abdelkader, E. H., Herath, I. D., Otting, G., & Huber, T. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Sensors. [Link]
-
Qianzhu, H., Abdelkader, E. H., Herath, I. D., Otting, G., & Huber, T. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. PubMed, 35005899. [Link]
-
Kenward, C. A., Ghandi, K., & Rainey, J. K. (2018). Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy. Dalhousie University. [Link]
-
Zlatopolskiy, B. D., Zischler, J., Schäfer, D., et al. (2018). Discovery of 7-[18F]Fluorotryptophan as a Novel Positron Emission Tomography (PET) Probe for the Visualization of Tryptophan Metabolism in Vivo. PubMed, 29053271. [Link]
-
Zlatopolskiy, B. D., Zischler, J., Schäfer, D., et al. (2018). Discovery of 7-[18F]fluorotryptophan as a novel PET tracer for visualizing tryptophan metabolism. Forschungszentrum Jülich. [Link]
-
Qianzhu, H., Abdelkader, E. H., Herath, I. D., Otting, G., & Huber, T. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. Semantic Scholar. [Link]
-
Qianzhu, H., Herath, I. D., Tuppper, C., Otting, G., & Huber, T. (2024). Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15930148, 7-Fluorotryptophan. PubChem. [Link]
-
Santoro, S. W., Wang, L., Herberich, B., King, D. S., & Schultz, P. G. (2002). An efficient system for the evolution of aminoacyl-tRNA synthetase specificity. Nature Biotechnology, 20(10), 1044–1048. [Link]
-
Zlatopolskiy, B. D., Zischler, J., Schäfer, D., et al. (2018). Discovery of 7-[18F]Fluorotryptophan as a Novel Positron Emission Tomography (PET) Probe for the Visualization of Tryptophan Metabolism in Vivo. ACS Publications. [Link]
-
Qianzhu, H., Herath, I. D., Tuppper, C., Otting, G., & Huber, T. (2024). Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. PubMed, 38687675. [Link]
-
Qianzhu, H., Herath, I. D., Tuppper, C., Otting, G., & Huber, T. (2024). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Europe PMC. [Link]
-
Zlatopolskiy, B. D., Zischler, J., Schäfer, D., et al. (2018). Discovery of 7-[(18)F]fluorotryptophan as a novel PET probe for the visualization of tryptophan metabolism in vivo. ResearchGate. [Link]
-
Pal, A., & Ghorai, P. K. (2021). Photophysical Properties of Noncanonical Amino Acid 7-Fluorotryptophan Sharply Different from Those of Canonical Derivative Tryptophan: Spectroscopic and Quantum Chemical Calculations. The Journal of Physical Chemistry B. [Link]
-
Bianco, A., & Chin, J. W. (2021). Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. PubMed, 34053634. [Link]
-
Agostini, F., Exner, M. P., Bou-Nader, C., & Budisa, N. (2022). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Microbiology. [Link]
-
Qianzhu, H., Herath, I. D., Abdelkader, E. H., Otting, G., & Huber, T. (2022). Genetic encoding of 7-aza-L-tryptophan: Isoelectronic substitution of a single CH-group in a protein for a nitrogen atom for site-selective isotope labeling. ChemRxiv. [Link]
-
Huber, T., & Otting, G. (2022). Genetic encoding of four fluoro-tryptophan variants as site-specific probes in proteins. Australian National University. [Link]
-
Jäger, M., Schiller, A., & Jurt, S. (2018). The synthesis of specifically isotope labelled Fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications. ResearchGate. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. structbio.biochem.dal.ca [structbio.biochem.dal.ca]
- 5. Discovery of 7-[18F]Fluorotryptophan as a Novel Positron Emission Tomography (PET) Probe for the Visualization of Tryptophan Metabolism in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 7-[18F]fluorotryptophan as a novel PET tracer for visualizing tryptophan metabolism [fz-juelich.de]
- 7. 7-Fluorotryptophan | C11H11FN2O2 | CID 15930148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. 7-FLUORO-L-TRYPTOPHAN CAS#: 138514-97-3 [chemicalbook.com]
- 10. Rational design of an orthogonal tryptophanyl nonsense suppressor tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. | Semantic Scholar [semanticscholar.org]
- 13. Frontiers | Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution [frontiersin.org]
- 14. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to 7-Fluorotryptamine Stability
Welcome to the technical support center for 7-Fluorotryptamine (7-FT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling 7-FT in solution. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of this compound in solution.
Q1: What are the primary factors that cause the degradation of this compound (7-FT) in solution?
The degradation of 7-FT in solution is primarily driven by two chemical processes: oxidation and photodegradation. The stability is further influenced by environmental factors such as pH and temperature. The indole ring system, the core of the 7-FT molecule, is electron-rich, making it susceptible to attack by oxidizing agents and reactive oxygen species.
Q2: I've noticed a color change in my 7-FT solution. What does this signify?
A visual change in the color of your 7-FT solution, typically to a yellow or brownish hue, is a strong indicator of degradation.[1][2] This discoloration is often due to the formation of oxidized and polymerized products of the indole ring, which are colored compounds.[3] If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one to ensure the accuracy and reproducibility of your experimental results.
Q3: What are the optimal storage conditions for 7-FT solutions to ensure long-term stability?
For optimal stability, 7-FT solutions should be stored at low temperatures, protected from light, and in an inert atmosphere. For long-term storage, it is recommended to store stock solutions at -80°C. If the solution is to be used within a shorter timeframe, storage at -20°C is also acceptable. To minimize degradation from repeated freeze-thaw cycles, it is best to store the solution in small, single-use aliquots.
Q4: Which solvents are recommended for dissolving 7-FT, and how does the choice of solvent impact its stability?
This compound hydrochloride is soluble in solvents such as DMF, DMSO, and ethanol.[4] The choice of solvent can impact stability. For instance, some organic solvents are more prone to forming peroxides over time, which can accelerate oxidative degradation. It is crucial to use high-purity, peroxide-free solvents. For aqueous solutions, the use of deoxygenated buffers is recommended to minimize oxidation.
Q5: How does the pH of an aqueous solution affect the stability of 7-FT?
The pH of an aqueous solution is a critical factor in the stability of tryptamines. Generally, tryptamines are more stable in acidic conditions (pH < 7) and are more susceptible to oxidation and degradation in neutral to alkaline environments.[1] The protonation of the amine group in acidic conditions can help to stabilize the molecule.
Q6: What are the likely degradation products of 7-FT?
While specific degradation products for 7-FT are not extensively documented in the literature, based on the known chemistry of indoles and tryptamines, the primary degradation products are likely to be hydroxylated and oxidized derivatives of the indole ring. This can include the formation of oxindoles and other ring-opened products.[5]
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered when working with 7-FT solutions.
Issue 1: Rapid loss of 7-FT concentration in my prepared solution.
If you are experiencing a rapid decrease in the concentration of your 7-FT solution, consider the following potential causes and solutions:
-
Oxidation: The solution may be exposed to atmospheric oxygen.
-
Solution: Prepare solutions with deoxygenated solvents and purge the headspace of the storage vial with an inert gas like argon or nitrogen.
-
-
Inappropriate pH: The pH of your aqueous solution may be neutral or alkaline.
-
Solution: Ensure your aqueous solutions are buffered to a slightly acidic pH (e.g., pH 4-6).
-
-
Elevated Temperature: The solution may be stored at too high a temperature.
-
Solution: Store solutions at or below -20°C, and for long-term storage, at -80°C.
-
-
Light Exposure: The solution may be exposed to ambient or UV light.
-
Solution: Store solutions in amber vials or wrap the vials in aluminum foil to protect from light.
-
Issue 2: Appearance of unexpected peaks in my HPLC/LC-MS analysis.
The presence of unexpected peaks in your chromatogram can be due to impurities in the starting material or degradation products.
-
Distinguishing Impurities from Degradation Products:
-
Analyze a freshly prepared solution of your 7-FT. Any peaks present in the initial chromatogram are likely impurities from the solid material.
-
Peaks that appear or increase in area over time are indicative of degradation.
-
-
Forced Degradation Study: To confirm the identity of degradation peaks, a forced degradation study can be performed (see Protocol 3). This involves intentionally subjecting the 7-FT solution to harsh conditions (e.g., acid, base, heat, light, oxidizing agent) to generate degradation products. The retention times of these products can then be compared to the unexpected peaks in your experimental samples.
Issue 3: Precipitation or cloudiness in my 7-FT solution.
Precipitation can occur due to several factors:
-
Solubility Limits: The concentration of 7-FT may have exceeded its solubility in the chosen solvent.
-
Solution: Consult solubility data for 7-FT in your solvent and ensure you are working within the soluble range. Gentle warming and sonication may help to redissolve the compound, but be mindful of potential temperature-induced degradation.
-
-
Polymerization: Oxidized indole species can polymerize, leading to the formation of insoluble materials.
-
Solution: This is often a sign of significant degradation. It is best to discard the solution and prepare a fresh one, taking precautions to prevent oxidation.
-
Part 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for the preparation, storage, and analysis of 7-FT solutions.
Protocol 1: Recommended Procedure for Preparation and Storage of 7-FT Stock Solutions
-
Materials:
-
This compound hydrochloride (solid)
-
High-purity, anhydrous solvent (e.g., DMSO, ethanol)
-
Inert gas (argon or nitrogen)
-
Sterile, amber glass vials with PTFE-lined caps
-
-
Procedure:
-
Allow the solid 7-FT to equilibrate to room temperature before opening the container to prevent condensation of moisture.
-
Weigh the desired amount of 7-FT in a clean, dry vial.
-
Add the appropriate volume of solvent to achieve the desired concentration.
-
If using an aqueous buffer, ensure it has been deoxygenated by sparging with an inert gas for at least 20 minutes.
-
Cap the vial and vortex or sonicate until the solid is completely dissolved.
-
Purge the headspace of the vial with inert gas for 1-2 minutes.
-
Seal the vial tightly.
-
For long-term storage, place the vial at -80°C. For short-term storage, -20°C is sufficient.
-
Protocol 2: A General Stability-Indicating HPLC Method for Monitoring 7-FT and its Degradation Products
This method provides a starting point for developing a validated stability-indicating assay.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm and 280 nm
-
-
Sample Preparation:
-
Dilute your 7-FT solution in the initial mobile phase composition to a concentration within the linear range of the detector.
-
-
Analysis:
-
Inject the sample and monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main 7-FT peak over time.
-
Protocol 3: Forced Degradation Study Protocol for 7-FT
Forced degradation studies are essential for understanding degradation pathways and validating stability-indicating methods.[6][7][8]
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of 7-FT in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
Before injection, neutralize the acidic and basic samples.
-
Analyze all stressed samples using the HPLC method described in Protocol 2.
-
Compare the chromatograms of the stressed samples to an unstressed control to identify degradation products.
-
Part 4: Data Summaries and Visualizations
This section provides a quick reference for storage conditions and solvent compatibility, along with diagrams illustrating key concepts.
Table 1: Recommended Storage Conditions for this compound Solutions
| Condition | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) |
| Temperature | -20°C | -80°C |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) |
| Light | Protected from light (amber vial) | Protected from light (amber vial) |
| Container | Glass vial with PTFE-lined cap | Glass vial with PTFE-lined cap |
Table 2: Solvent Compatibility and Stability Notes for this compound
| Solvent | Solubility | Stability Notes |
| DMSO | Good | Use anhydrous, high-purity DMSO. Store frozen. |
| Ethanol | Good | Use absolute ethanol. Store frozen. |
| DMF | Good | Use anhydrous, high-purity DMF. Store frozen. |
| Aqueous Buffer | pH-dependent | Use deoxygenated, slightly acidic buffers (pH 4-6). Prepare fresh. |
Diagram 1: Postulated Oxidative Degradation Pathway of this compound
Caption: Postulated oxidative degradation pathway for this compound in solution.
Diagram 2: Experimental Workflow for Preparing Stable 7-FT Solutions
Caption: Recommended workflow for preparing stable this compound solutions.
Diagram 3: Troubleshooting Logic for Unexpected HPLC Peaks
Caption: Troubleshooting logic for identifying the source of unexpected peaks in HPLC analysis.
Part 5: References
-
Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., Watts, V. J., Barker, E. L., & Nichols, D. E. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of medicinal chemistry, 43(24), 4701–4710. [Link]
-
Kalir, A., & Szara, S. (1963). Synthesis and pharmacological activity of fluorinated tryptamine derivatives. Journal of Medicinal Chemistry, 6(6), 716-719. [Link]
-
Schubert, M., Stips, F., Kulan,T., et al. (2018). Investigating the Site-Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. Freie Universität Berlin. [Link]
-
Siddiqui, F. A., Sher, N., & Shafi, N. (2019). Color changing drug molecules as built in stability indicators. Medical Hypotheses, 132, 109351.
-
Li, Y., Huang, Y., Xu, J., & Wang, Y. (2014). Characterization of the degradation products of a color-changed monoclonal antibody: tryptophan-derived chromophores. Analytical chemistry, 86(14), 6850–6857.
-
Hotha, S., & Ravikumar, P. (2018). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 86(4), 45.
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kalesh, K. A. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-58.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Wrona, M. Z., & Dryhurst, G. (1988). Further insights into the oxidation chemistry of 5-hydroxytryptamine. Journal of pharmaceutical sciences, 77(11), 911–917.
-
Pawelczyk, E., & Marciniec, B. (1979). Kinetics of degradation of drugs. Part 41. Photodegradation of tryptamine. Polish Journal of Pharmacology and Pharmacy, 31(5), 459-466.
-
Kumar, V., & Singh, S. (2013). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of Pharmaceutical Education and Research, 4(1), 1-13.
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press.
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- 4. caymanchem.com [caymanchem.com]
- 5. Photoinduced oxidation of an indole derivative: 2-(1'H-indol-2'-yl)-[1,5]naphthyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dosage for In vitro 7-Fluorotryptamine Studies
Welcome to the technical support center for in vitro studies involving 7-Fluorotryptamine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for optimizing experimental design and dosage. Given that specific literature on this compound is emerging, this guide synthesizes data from closely related fluorinated tryptamines and foundational principles of in vitro pharmacology to provide a robust starting point for your investigations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tryptamine derivative that is a potential agonist of serotonin (5-HT) receptors.[1] While its complete biological profile is not yet extensively documented, related fluorinated tryptamines have shown activity at various 5-HT receptor subtypes, particularly the 5-HT2A and 5-HT2C receptors.[2] Tryptamines are known to be agonists at multiple 5-HT receptors, which are G protein-coupled receptors (GPCRs) that modulate a wide range of neurological processes.[3]
Q2: What are the first steps I should take to determine a starting concentration for my in vitro experiments?
Determining the optimal concentration of a novel compound like this compound requires a systematic approach. A good starting point is to perform a wide-range dose-response experiment. Based on data from related fluorinated tryptamines, a broad concentration range from 1 nM to 100 µM is recommended for initial screening in cytotoxicity and functional assays.[4]
Q3: How do I prepare a stock solution of this compound?
This compound hydrochloride is soluble in organic solvents such as DMSO, DMF, and ethanol.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles. When preparing your working solutions, dilute the DMSO stock in your cell culture medium or assay buffer, ensuring the final DMSO concentration is typically below 0.5% to avoid solvent-induced cytotoxicity.[5]
Q4: What are some common cell lines used for studying tryptamines?
The choice of cell line is critical and depends on the research question. For studying neurotoxicity, human neuroblastoma cell lines like SH-SY5Y are often used.[4] For receptor binding and signaling assays, HEK293 cells transfected with the specific serotonin receptor subtype of interest are a standard model.[6] If you are investigating effects on cancer cells, lines such as HeLa (cervical carcinoma) or MCF-7 (breast carcinoma) have been used for related compounds.
Q5: Should I be concerned about the stability of this compound in cell culture media?
The stability of any compound in aqueous media over time can be a concern. Factors such as pH, temperature, and interaction with media components can lead to degradation or precipitation.[7] It is advisable to prepare fresh dilutions of this compound for each experiment. For long-term studies (e.g., >24 hours), it may be necessary to change the media with a fresh compound at regular intervals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Media | The final concentration exceeds the aqueous solubility of this compound. The temperature of the media is too low, decreasing solubility. | Perform a solubility test by making serial dilutions in pre-warmed (37°C) media and visually inspecting for precipitation. Add the compound to the media dropwise while gently vortexing.[5] |
| High Background Signal in Assays | The compound may be autofluorescent or interfere with the assay reagents. Non-specific binding of the compound to the plate or other surfaces. | Run a control plate with the compound in cell-free wells to check for interference.[5] Include a blocking agent like BSA in your assay buffer to reduce non-specific binding. |
| Inconsistent Results Between Experiments | Variability in cell density, passage number, or health. Inconsistent preparation of compound dilutions. | Standardize your cell culture protocols, including seeding density and passage number. Always use freshly prepared dilutions of this compound from a single stock for a set of experiments. |
| Unexpected Cytotoxicity | The compound may have off-target effects at higher concentrations. The fluorinated nature of the compound could lead to phototoxicity if exposed to light. | Determine the IC50 value to establish the cytotoxic concentration range. Conduct experiments in the dark or under red light to minimize potential phototoxicity. |
Experimental Protocols
Protocol 1: Determining the IC50 Value for Cytotoxicity
This protocol provides a general framework for assessing the cytotoxicity of this compound using a standard MTT assay.
Materials:
-
This compound hydrochloride
-
DMSO
-
Your chosen adherent cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium from your DMSO stock. A suggested starting range is 200 µM down to 2 nM. Remember to include a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[8]
-
Visualizing the Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Protocol 2: Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for a specific serotonin receptor (e.g., 5-HT2A) expressed in cell membranes.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected HEK293 cells)
-
A suitable radioligand with known affinity for the receptor (e.g., [3H]ketanserin for 5-HT2A)
-
This compound hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., a high concentration of a known ligand like mianserin for 5-HT2A)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In each well of the 96-well filter plate, add:
-
Assay buffer
-
Radioligand at a concentration near its Kd.
-
Either a dilution of this compound or the vehicle control.
-
For determining non-specific binding, add the non-specific binding inhibitor instead of the test compound.
-
-
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold and wash the filters with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a competition binding curve and determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Summary and Visualization
Table 1: In Vitro Activity of Related Fluorinated Tryptamines
| Compound | Assay | Receptor/Cell Line | Parameter | Value | Reference |
| 5-Fluorotryptamine | Functional Assay | 5-HT3A | EC50 | 16 µM | [9] |
| 5-Fluorotryptamine | Binding Assay | 5-HT3A | Ki | 0.8 µM | [9] |
| 5-Fluorotryptamine | Functional Assay | 5-HT3AB | EC50 | 27 µM | [9] |
| 5-Fluorotryptamine | Binding Assay | 5-HT3AB | Ki | 1.8 µM | [9] |
| 7-Fluoro-5,6-DHT | Cytotoxicity | Neuroblastoma N-2a | IC50 | 125 µM | [4] |
| 4-Fluoro-5,6-DHT | Cytotoxicity | Neuroblastoma N-2a | IC50 | 117 µM | [4] |
*DHT: Dihydroxytryptamine
Visualizing the Putative Signaling Pathway of this compound
Given that this compound is a presumed 5-HT2A/2C agonist, its primary signaling pathway is likely through the Gq/11 G-protein.
Caption: Putative Gq/11 signaling pathway activated by this compound.
References
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]
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GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. [Link]
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Arora, M. (2018). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]
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Kozłowska, A., et al. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. PubMed Central. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
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Anonymous. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. Synapse. [Link]
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LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. [Link]
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Roth, B. L., et al. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. [Link]
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German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. [Link]
-
Pharmacology & Therapeutics. (2025). Dose–Response Curves Explained: From Experiment to EC₅₀. [Link]
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Van Oekelen, D., et al. (2003). 5-HT2A and 5-HT2C receptors and their atypical regulation properties. PubMed. [Link]
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ResearchGate. (2016). Has anyone had problems with media contamination or precipitants falling out of media?. [Link]
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Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. [Link]
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Hanson, R. N., et al. (1987). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. PubMed. [Link]
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Pires, M., et al. (2017). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. PMC. [Link]
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ResearchGate. (n.d.). Receptor Binding Assay Conditions. [Link]
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Hill, A. J., et al. (2008). Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast. PMC. [Link]
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Hafner, M., et al. (2017). "Designing Drug-Response Experiments and Quantifying their Results". Current Protocols in Chemical Biology. [Link]
-
Gentry, J., et al. (2006). Laying Out Pathways With Rgraphviz. The R Journal. [Link]
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Luethi, D., et al. (2018). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. ResearchGate. [Link]
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Martínez-Navarro, M., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. [Link]
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Glatfelter, G. C., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. [Link]
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ResearchGate. (n.d.). Dimethyltryptamine and other hallucinogenic tryptamines exhibit substrate behavior at the serotonin uptake transporter and the vesicle monoamine transporter. [Link]
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Creative Bioarray. (n.d.). Receptor Binding Assay. [Link]
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Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. [Link]
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DOST-PNRI. (2017). Receptor Binding Assay - Part 1. [Link]
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Wikipedia. (n.d.). 6-Fluorotryptamine. Retrieved from [Link]
-
Zanda, M., et al. (2008). Recreational Use, Analysis and Toxicity of Tryptamines. PMC. [Link]
-
Earley-Cha, J. D. (2016). Graphviz - Making Super Cool Graphs. [Link]
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Blair, J. B., et al. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. PubMed. [Link]
-
Blair, J. B. (2000). Synthesis and pharmacological evaluation of fluorinated hallucinogenic tryptamine analogs and thienopyrrole bioisosteres of N,N-dimethyltryptamine. Purdue e-Pubs. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
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Blair, J. B., et al. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Semantic Scholar. [Link]
-
Reddit. (2022). Tips for Pathway Schematic design?. [Link]
-
ResearchGate. (2001). (PDF) A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. [Link]
-
Leopoldo, M., et al. (2011). Selective agonists for serotonin 7 (5-HT7) receptor and their applications in preclinical models: an overview. PubMed. [Link]
-
ResearchGate. (2025). Fluorine in psychedelic phenethylamines. [Link]
-
Dressman, J., et al. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech. [Link]
-
Thompson, A. J., et al. (2008). 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function. NIH. [Link]
-
Thompson, A. J., et al. (2008). 5-Fluorotryptamine Is a Partial Agonist at 5-HT3 Receptors, and Reveals That Size and Electronegativity at the 5 Position of Tryptamine Are Critical for Efficient Receptor Function. PubMed. [Link]
Sources
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- 2. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recreational Use, Analysis and Toxicity of Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altogenlabs.com [altogenlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 7-Fluorotryptamine by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 7-Fluorotryptamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the analysis of this fluorinated tryptamine derivative. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower your experimental success.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the analysis of this compound.
Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound?
The molecular formula for this compound is C₁₀H₁₁FN₂. The expected monoisotopic mass of the protonated molecule is approximately 179.10 m/z. It is crucial to use high-resolution mass spectrometry for accurate mass determination to distinguish it from other potential isobaric compounds.
Q2: I am not seeing any signal for my this compound standard. What are the first things I should check?
A complete loss of signal can be alarming but is often due to a simple issue.[1] Start by confirming the basics:
-
System Suitability: Inject a known, reliable standard to ensure the LC-MS system is functioning correctly.
-
Analyte Stability: While this compound is generally stable, confirm the integrity of your standard.[2] Consider preparing a fresh dilution from a stock solution.
-
LC-MS System Check: Verify that there is a stable spray in the ion source and that the mobile phase is being delivered correctly.[1] Air bubbles in the pump can lead to a loss of prime and signal.[1]
Q3: What are the typical fragmentation patterns for tryptamines in MS/MS?
Tryptamine derivatives commonly fragment at the Cα-Cβ bond of the ethylamine side chain.[3] For this compound, the primary fragmentation would be the loss of the terminal amine group, leading to a characteristic fragment ion. In-source fragmentation can also occur, especially with higher energy settings in the ion source.[3]
Q4: Can the fluorine atom on this compound cause any specific issues in mass spectrometry?
Yes, fluorinated compounds can sometimes present unique challenges. While fluorine has only one stable isotope, which simplifies the isotopic pattern, the high electronegativity of fluorine can influence ionization efficiency.[4] Additionally, be mindful of potential ion suppression from other fluorinated species if they are present in your sample matrix.[5][6]
In-Depth Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you may encounter during your analysis of this compound.
Symptom 1: No Signal or Poor Sensitivity
A weak or absent signal is a common frustration in LC-MS analysis.[7] The following workflow can help you systematically identify and resolve the root cause.
Troubleshooting Workflow for Poor Signal
Sources
- 1. biotage.com [biotage.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. zefsci.com [zefsci.com]
Technical Support Center: Purification of Synthesized 7-Fluorotryptamine
Welcome to the technical support guide for the purification of synthesized 7-fluorotryptamine (7-FT). This document provides in-depth, field-proven insights and troubleshooting advice for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: Why is rigorous purification of synthesized this compound necessary?
Q2: What are the most common impurities I should expect from a typical this compound synthesis?
A2: Impurities are highly dependent on the synthetic route. For a Fischer indole synthesis, which is a common method, you might encounter:
-
Unreacted Starting Materials: The parent 3-fluorophenylhydrazine and 4,4-diethoxy-N,N-dimethylbutylamine.
-
Isomeric Byproducts: Incomplete cyclization or alternative rearrangements can lead to isomeric impurities.
-
Side-Reaction Products: The acidic conditions of the Fischer indolization can sometimes lead to N-N bond cleavage, producing aniline-type byproducts.[4]
-
Oxidation/Polymerization Products: Indoles, in general, can be sensitive to air and light, leading to colored, oligomeric impurities over time.[5]
Q3: What are the primary methods for purifying crude this compound?
A3: The three most effective and commonly used techniques, which we will detail in this guide, are:
-
Acid-Base Extraction: Exploits the basicity of the tryptamine side-chain amine to separate it from neutral or acidic impurities.[6]
-
Column Chromatography: A powerful technique that separates compounds based on their differential adsorption to a stationary phase, typically silica gel.[7]
-
Recrystallization: A technique for purifying solid compounds based on differences in solubility in a specific solvent or solvent system.[8]
The choice of method depends on the nature and quantity of the impurities, as well as the scale of your synthesis. Often, a combination of these techniques is required to achieve high purity (≥98%).
Purification Strategy Overview
This diagram illustrates a general workflow for purifying crude this compound, starting from the raw synthetic output to the final, validated product.
Caption: General purification workflow for this compound.
Troubleshooting Guide 1: Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that leverages the basicity of the ethylamine group in 7-FT. By protonating the amine with an acid, the molecule becomes a water-soluble salt, allowing for its separation from non-basic, organic-soluble impurities.[6][9]
Core Principles of Acid-Base Extraction for Tryptamines
Caption: Logic of Acid-Base Extraction for this compound.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude synthesized 7-FT in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer: Transfer the solution to a separatory funnel.
-
Acidification: Add an equal volume of 1M hydrochloric acid (HCl) to the funnel.
-
Extraction (Acid): Stopper the funnel, invert, and vent frequently to release pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely. The protonated 7-FT salt will be in the upper aqueous layer.
-
Separation: Drain the lower organic layer (containing neutral impurities) and collect the aqueous layer.
-
Re-extraction (Optional): To ensure complete recovery, wash the organic layer again with a fresh portion of 1M HCl and combine the aqueous layers.
-
Basification: Place the combined aqueous layers in the separatory funnel (or a beaker) and slowly add 1M sodium hydroxide (NaOH) with stirring or swirling until the pH is approximately 10-11. The solution may become cloudy as the freebase 7-FT precipitates.
-
Extraction (Base): Add a fresh portion of organic solvent (e.g., DCM) to the funnel and shake vigorously as before. The deprotonated, organic-soluble 7-FT will now move into the organic layer.
-
Final Wash & Dry: Drain the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 7-FT.[9]
Q&A: Troubleshooting Acid-Base Extraction
-
Q: An emulsion formed between the layers and won't separate. What should I do?
-
A: Emulsions are common when shaking too vigorously. To break it, you can: 1) Let the funnel stand undisturbed for a longer period. 2) Gently swirl the funnel instead of shaking. 3) Add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer and can help force separation.
-
-
Q: My yield is very low after the procedure. Where did my product go?
-
A: Several factors could be at play: 1) Incomplete Extraction: Ensure you performed at least two extractions at both the acidic and basic steps. 2) Incorrect pH: Double-check the pH after basification. If the pH is not sufficiently basic ( > 10), the tryptamine will remain protonated and water-soluble. 3) Decomposition: Tryptamines can be unstable at very high pH for extended periods. Perform the basic extraction promptly after adding NaOH.[10]
-
Troubleshooting Guide 2: Column Chromatography
Column chromatography is a highly effective method for separating 7-FT from closely related impurities based on polarity.[7] For tryptamines, which are basic, special considerations are necessary to achieve good separation on standard silica gel.
| Parameter | Typical Value / Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective adsorbent for normal-phase chromatography.[11] |
| Mobile Phase (Eluent) | Dichloromethane/Methanol (e.g., 98:2 to 90:10 gradient) | A common solvent system offering a good polarity range. |
| Eluent Additive | 0.5-1% Triethylamine (TEA) or Ammonia | CRITICAL: Prevents peak tailing by neutralizing acidic silanol groups on the silica surface, which would otherwise strongly and irreversibly bind the basic 7-FT. |
| Loading Method | Dry loading on silica | Recommended for solids to ensure a tight, even starting band for better resolution. |
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your product (7-FT) an Rf value of ~0.2-0.3. Test various ratios of DCM/Methanol with 1% TEA.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with a non-polar solvent like hexane to ensure an even, crack-free bed.
-
Sample Loading: Dissolve your crude 7-FT in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add a thin layer of sand to protect the surface.[7]
-
Elution: Begin eluting with your chosen solvent system. Start with a lower polarity (e.g., 98:2 DCM/MeOH + 1% TEA) and gradually increase the polarity if the compound does not elute.
-
Fraction Collection: Collect small fractions in test tubes and monitor them by TLC to identify which ones contain the pure 7-FT.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Q&A: Troubleshooting Column Chromatography
-
Q: My compound is streaking badly on the TLC plate and the column. Why?
-
A: This is the classic sign of a basic compound interacting with acidic silica gel. You MUST add a basic modifier like triethylamine (TEA) or ammonia to your eluent system (for both TLC and the column) to neutralize the silica surface. An addition of 0.5-1% is typically sufficient.
-
-
Q: I see multiple spots on the TLC of my collected fractions. How can I improve the separation?
-
A: Your chosen eluent system is too polar, causing all compounds to move too quickly up the column without resolving. Switch to a less polar solvent system (i.e., decrease the percentage of methanol in DCM). Running a gradient elution—starting with low polarity and slowly increasing it—can also significantly improve the separation of complex mixtures.[7]
-
-
Q: My compound won't come off the column at all.
-
A: This indicates your eluent is not polar enough. You need to increase the polarity by increasing the percentage of methanol in your mobile phase. If you are already at a high methanol concentration (e.g., >20%) and it still hasn't eluted, it's possible the compound has irreversibly bound to the silica, which can happen if no basic modifier was used.
-
Troubleshooting Guide 3: Recrystallization
Recrystallization purifies solids by dissolving the crude material in a hot solvent and allowing it to cool slowly. The desired compound selectively crystallizes out in a pure form, while impurities remain dissolved in the mother liquor.[8] Finding the right solvent is key.
| Property | This compound HCl[1] | This compound (Freebase)[12] |
| Form | Crystalline Solid | Solid (Predicted) |
| Molecular Weight | 214.7 g/mol | 178.21 g/mol |
| Solubility (HCl Salt) | Ethanol: 20 mg/mL, DMSO: 10 mg/mL, DMF: 10 mg/mL | N/A |
Detailed Protocol: Recrystallization Solvent Screening & Procedure
-
Solvent Screening:
-
Place a small amount (~10-20 mg) of your crude 7-FT into several different test tubes.
-
Add a few drops of a test solvent (e.g., ethanol, methanol, ethyl acetate, toluene, or a mixture like ethanol/water[13]) to each tube at room temperature. Observe if it dissolves. A good solvent will NOT dissolve the compound well at room temperature.
-
Heat the tubes that did not dissolve. A good solvent WILL dissolve the compound completely when hot.
-
Allow the hot solutions to cool to room temperature, then place them in an ice bath. A good solvent will cause pure crystals to form upon cooling.
-
-
Recrystallization Procedure:
-
Place the crude 7-FT in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[9]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the top of the flask will slow cooling and promote larger crystal growth.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum.
-
Q&A: Troubleshooting Recrystallization
-
Q: No crystals are forming, even after cooling in an ice bath.
-
A: This usually means you added too much solvent. Try to evaporate some of the solvent and cool it again. If that doesn't work, you can try to induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line or by adding a "seed crystal" from a previous batch.
-
-
Q: The product "oiled out" instead of forming crystals.
-
A: "Oiling out" happens when the solid melts or the solution becomes supersaturated at a temperature above the solvent's boiling point. This often occurs if the solution is cooled too quickly or if the impurity level is very high. Try re-heating the oil in more solvent and allowing it to cool much more slowly. Using a different solvent system may be necessary.
-
-
Q: The purity did not improve after recrystallization.
-
A: This suggests that the impurity has very similar solubility properties to your product in the chosen solvent. You will need to find a different solvent or solvent system. Alternatively, the impurity may have co-crystallized with your product. In this case, a different purification method like column chromatography is recommended.
-
Purity Assessment
After purification, you must verify the purity and confirm the identity of the this compound. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the sample and measuring the relative area of the product peak versus impurity peaks.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirms the chemical structure and can reveal the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1] GC-MS can also be used to assess purity.[15]
A compound is generally considered pure for research purposes if it is ≥98% by HPLC or NMR analysis.
References
- BenchChem. (2025).
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
PubChem. (n.d.). 2-(7-fluoro-1H-indol-3-yl)ethan-1-amine. [Link]
- Joly, R., & Bucourt, R. (1960). Process of purifying tryptamine compounds and products obtained thereby. U.S.
-
Beug, M. W., & Bigwood, J. (1981). An Aqueous-Organic Extraction Method for the Isolation and Identification of Psilocin from Hallucinogenic Mushrooms. Journal of Forensic Sciences, 26(2), 319-322. [Link]
-
Landrie, C. L., & McQuade, D. T. (2009). Column Chromatography. [Link]
- Sherwood, A. M., et al. (2022). Purified psychoactive alkaloid extraction using acidified acetone. U.S.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS. [Link]
-
Bio, M. M., & Garg, N. K. (2012). Why Do Some Fischer Indolizations Fail?. Organic letters, 14(1), 404–407. [Link]
-
Džubák, P., et al. (2020). Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis. Molecules, 25(23), 5767. [Link]
-
ResearchGate. (2017). What do common indole impurities look like?. [Link]
-
WIPO. (2023). WO/2023/088095 7-FLUORO-5-SUBSTITUTED TRYPTAMINE COMPOUND AND PREPARATION METHOD THEREFOR AND USE THEREOF. [Link]
-
Sanbio. (n.d.). 7-fluoro Tryptamine (hydrochloride) by Cayman Chemical Forensic. [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. [Link]
-
YouTube. (2020). Recrystallization of Tryptamine, round 2, and TCA, Part I. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
Costa, S., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(2), 262. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
ChemEurope.com. (n.d.). Fischer indole synthesis. [Link]
-
King Group. (n.d.). Successful Flash Chromatography. [Link]
-
PubChem. (n.d.). Tryptamine hydrochloride. [Link]
-
PubChem. (n.d.). Tryptamine. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer_indole_synthesis [chemeurope.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. selekt.biotage.com [selekt.biotage.com]
- 12. 2-(7-fluoro-1H-indol-3-yl)ethan-1-amine | C10H11FN2 | CID 2769362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Strategies for Mitigating Off-Target Effects of 7-Fluorotryptamine
I. Frequently Asked Questions (FAQs): Understanding the Challenge
This section addresses fundamental questions about 7-Fluorotryptamine and the nature of off-target effects.
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is a derivative of tryptamine and is presumed to act as an agonist at serotonin (5-HT) receptors.[1] While detailed biological effects have not been extensively reported, the fluorination at the 7-position is a modification seen in other hallucinogenic tryptamines that have shown selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.[1] It is crucial for researchers to empirically determine its activity and selectivity profile within their specific experimental system.
Q2: What are the potential, or likely, off-target effects of this compound?
A2: Given its structural similarity to other fluorinated tryptamines, potential off-target effects of 7-FT could include:
-
Binding to other 5-HT receptor subtypes: While it may show selectivity, cross-reactivity with other 5-HT receptors is a strong possibility. For instance, 6-Fluorotryptamine has known affinity for both 5-HT1A and 5-HT2A receptors.[2]
-
Interaction with monoamine transporters: Some tryptamines can induce the release of monoamines like serotonin, dopamine, and norepinephrine.[2][3][4]
-
Inhibition of monoamine oxidase (MAO): Certain tryptamine derivatives can act as MAO inhibitors, which would alter neurotransmitter metabolism.[2][3]
-
Interaction with unrelated receptors or enzymes: As with many small molecules, there is always a potential for binding to unforeseen targets, which can lead to unexpected biological responses.[5][6]
Q3: Why is it critical to control for off-target effects in my experiments?
Q4: Can the fluorine atom in this compound influence its off-target profile?
A4: Yes, the fluorine atom can significantly influence the molecule's properties. Fluorine's high electronegativity can alter the electronic distribution of the indole ring, potentially affecting binding affinity and selectivity for various receptors.[8] It can also impact the metabolic stability of the compound, potentially leading to the formation of active metabolites with their own unique on- and off-target activities.[8]
II. Troubleshooting Guide: Identifying and Mitigating Off-Target Effects
This section provides a structured approach to systematically identify and minimize the impact of off-target effects in your experiments.
Issue 1: Unexplained or inconsistent cellular responses.
Possible Cause: The observed phenotype may be a result of 7-FT interacting with an unknown off-target protein.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cellular responses.
Detailed Steps:
-
Comprehensive Dose-Response Analysis:
-
Rationale: On-target effects should exhibit a predictable and saturable dose-response relationship. Atypical curve shapes may suggest multiple binding sites or off-target interactions.
-
Protocol: Perform a wide-range dose-response curve (e.g., 10-12 M to 10-4 M) for your primary cellular endpoint. Calculate the EC50 (half-maximal effective concentration).
-
-
On-Target Validation with a Specific Antagonist:
-
Rationale: If the effect of 7-FT is truly mediated by your target of interest, a specific antagonist for that target should block the response.
-
Protocol:
-
Pre-incubate your cells with a known selective antagonist for the hypothesized target receptor at a concentration known to be effective.
-
Add 7-FT at its EC50 concentration.
-
Assess if the cellular response is significantly diminished or abolished.
-
-
-
Use of a Structurally Unrelated Agonist:
-
Rationale: A structurally different compound that agonizes the same target should produce a similar biological phenotype. If it does not, it increases the likelihood that 7-FT's effect is off-target.
-
Protocol: Select a validated, structurally distinct agonist for your target of interest and perform the same cellular assay. Compare the resulting phenotype to that produced by 7-FT.
-
-
Counter-Screening Against a Receptor Panel:
-
Rationale: To proactively identify potential off-target interactions, screen 7-FT against a panel of related receptors (e.g., other serotonin receptor subtypes, dopamine receptors, adrenergic receptors).
-
Services: Many contract research organizations (CROs) offer receptor profiling services that can provide valuable data on the selectivity of your compound.[9]
-
Issue 2: Observed cytotoxicity at concentrations required for the desired effect.
Possible Cause: 7-FT may be inducing cell death through off-target mechanisms unrelated to its primary pharmacological activity.
Troubleshooting Workflow:
Caption: Workflow to differentiate on-target effects from cytotoxicity.
Detailed Steps:
-
Determine the Therapeutic Window:
-
Rationale: It is essential to establish a concentration range where 7-FT elicits its desired pharmacological effect without causing significant cell death.
-
Protocol - Cytotoxicity Assay (e.g., Trypan Blue Exclusion):
-
Plate cells at an appropriate density in a multi-well plate.
-
Treat cells with a range of 7-FT concentrations for the desired experimental duration.
-
Harvest the cells and resuspend in a small volume of media.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells and determine the IC50 (concentration that causes 50% cell death).[10][11]
-
-
Analysis: Compare the cytotoxicity IC50 with the functional EC50. A large therapeutic window (IC50 significantly higher than EC50) is desirable.
-
-
Utilize a Target-Negative Control Cell Line:
-
Rationale: If cytotoxicity is still observed in a cell line that does not express the intended target, it strongly suggests an off-target mechanism of cell death.
-
Protocol: If available, perform the cytotoxicity assay in a cell line that has been genetically modified (e.g., via CRISPR) to lack the primary target receptor.
-
Issue 3: In vivo effects do not correlate with in vitro findings.
Possible Cause: The metabolism of 7-FT in a living organism may produce active metabolites with different pharmacological profiles.
Troubleshooting Workflow:
Caption: Investigating the role of metabolism in experimental discrepancies.
Detailed Steps:
-
In Vitro Metabolism Study:
-
Rationale: Simulating the metabolic processes that occur in the liver can help identify potential metabolites of 7-FT. Human liver microsomes contain a rich source of drug-metabolizing enzymes.[12][13]
-
Protocol - Human Liver Microsome (HLM) Assay:
-
Prepare an incubation mixture containing HLMs, a NADPH-regenerating system, and buffer.
-
Add 7-FT at a relevant concentration.
-
Incubate at 37°C for a set time period (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and any new metabolic products.[14][15]
-
-
-
Pharmacological Profiling of Metabolites:
-
Rationale: Once major metabolites are identified, they should be synthesized or isolated and then tested in the same on-target and off-target assays as the parent compound.
-
Action: This will reveal if the in vivo effects are due to the parent compound, a metabolite, or a combination of both.
-
III. Data Interpretation and Best Practices
| Parameter | On-Target Effect Signature | Off-Target Effect Signature | Recommended Action |
| Dose-Response | Sigmoidal curve with a clear maximum effect. EC50 consistent with binding affinity (Ki). | Atypical curve shape (e.g., biphasic), or effect only at very high concentrations. | Perform a full dose-response analysis and compare with known binding data. |
| Antagonist Blockade | The effect is blocked by a selective antagonist for the intended target. | The effect is not blocked by a selective antagonist. | Use multiple, structurally distinct antagonists to confirm on-target action. |
| Structural Analogs | A structurally distinct agonist for the same target produces a similar phenotype. | A structurally distinct agonist produces a different or no phenotype. | Test a panel of control compounds to build confidence in the on-target hypothesis. |
| Target-Negative Cells | No effect is observed in cells lacking the target protein. | The effect persists in cells lacking the target protein. | This is a strong indicator of an off-target effect. Investigate alternative pathways. |
| Metabolite Activity | Metabolites are inactive or show a similar pharmacological profile to the parent compound. | Metabolites show a different activity or selectivity profile. | Characterize the pharmacology of major metabolites and consider their contribution to in vivo results. |
IV. Conclusion
References
- U. Laban, et al. (2001). A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. Bioorganic & Medicinal Chemistry Letters, 11(6), 793-5.
-
Wikipedia. (n.d.). 6-Fluorotryptamine. Retrieved from [Link]
-
Laban, U., et al. (2001). A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. PubMed. Retrieved from [Link]
-
Csuk, R., et al. (2022). Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis. PMC - PubMed Central. Retrieved from [Link]
- Thompson, A. J., & Lummis, S. C. R. (2006). 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function. Neuropharmacology, 51(3), 485-493.
- Plaa, G. L. (2013). On-target and off-target-based toxicologic effects.
- Nicholson, A. N., & Wright, C. M. (1981). (+)
-
Wikipedia. (n.d.). 5-Fluorotryptamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Trypan blue assay results. Retrieved from [Link]
-
Wikipedia. (n.d.). 7-Chlorotryptamine. Retrieved from [Link]
- Ericson, M., et al. (2008). Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast. PLoS Genetics, 4(8), e1000151.
- Wang, L., et al. (2023). In silico off-target profiling for enhanced drug safety assessment.
- Akcakaya, P., et al. (2019). In vivo CRISPR editing with no detectable genome-wide off-target mutations.
- Rees, M. G., et al. (2021). Conditional lethality profiling reveals anticancer mechanisms of action and drug-nutrient interactions. Science Advances, 7(45), eabh4060.
-
Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]
-
AXXAM. (n.d.). In Vitro Assays | Exploratory Toxicology. Retrieved from [Link]
- Zou, R. S., et al. (2023). Improving the sensitivity of in vivo CRISPR off-target detection with DISCOVER-Seq+.
-
Patsnap. (2024). How can off-target effects of drugs be minimised? Retrieved from [Link]
-
Zou, R. S., et al. (2023). Improving the sensitivity of in vivo CRISPR off-target detection with DISCOVER-Seq+. ResearchGate. Retrieved from [Link]
- Ross, E. J., et al. (2016). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Pharmacological research, 109, 51-60.
- Duda, E., et al. (2002). 7-Hydroxytryptophan, a novel, specific, cytotoxic agent for carcinoids and other serotonin-producing tumors. Cancer, 94(12), 3135-3140.
- Koutsoukas, A., et al. (2013). Predictive in silico off-target profiling in drug discovery.
- Zou, R. S., et al. (2023). Improving the sensitivity of in vivo CRISPR off-target detection with DISCOVER-Seq.
- Yin, H., et al. (2020). In vivo delivery of CRISPR-Cas9 genome editing components for therapeutic applications. Journal of Controlled Release, 327, 785-802.
- Luo, X., et al. (2024). In vitro metabolism of seven arolyl-derived fentanyl-type new psychoactive substances. Archives of Toxicology.
-
ResearchGate. (n.d.). Effects of serial concentrations of EDTA on trypan blue test. Retrieved from [Link]
-
The Binding Database. (n.d.). Retrieved from [Link]
- Ambe, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(1), 123-134.
- L. S. D. Johnson, et al. (2016). High-throughput biochemical profiling reveals Cas9 off-target binding and unbinding heterogeneity. bioRxiv.
-
ResearchGate. (n.d.). Proposed metabolic pathways of flutamide in humans and the responsible. Retrieved from [Link]
- S. S. T. Shet, et al. (2002). Flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry. Drug Metabolism and Disposition, 30(11), 1284-1292.
- Mardal, M., et al. (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. Metabolites, 13(1), 89.
-
ResearchGate. (n.d.). Evaluation of cell viability using trypan blue assay following 2a–g. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 6-Fluorotryptamine - Wikipedia [en.wikipedia.org]
- 3. 5-Fluorotryptamine - Wikipedia [en.wikipedia.org]
- 4. 7-Chlorotryptamine - Wikipedia [en.wikipedia.org]
- 5. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro metabolism of seven arolyl-derived fentanyl-type new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Calibration curve problems with 7-Fluorotryptamine standards
Technical Support Center: 7-Fluorotryptamine Calibration
Welcome to the technical support center for this compound (7-FT) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of generating reliable and reproducible calibration curves for this analyte. As a fluorinated derivative of tryptamine, 7-FT presents unique challenges in analytical chemistry. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your quantitative data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise during the preparation and analysis of this compound standards.
Q1: My this compound calibration curve is non-linear, particularly at higher concentrations. What is the likely cause?
A downward curving calibration curve at higher concentrations is a classic sign of detector saturation.[1] When the analyte concentration exceeds the detector's linear dynamic range, the response is no longer proportional.
-
Troubleshooting Steps:
-
Extend the Dilution Series: Prepare standards with lower concentrations to identify the linear range of your detector.
-
Reduce Injection Volume: Injecting a smaller volume of your standards can prevent detector overload.
-
Consult Instrument Specifications: Refer to your instrument manual for the specified linear dynamic range of your detector. For UV detectors, this is typically up to about 1.0 Absorbance Unit.[1]
-
Q2: I'm observing poor linearity (low R² value) across my entire calibration range. What should I investigate?
Poor linearity across the entire calibration range often points to issues with the standard preparation, the analytical column, or the mobile phase.[1][2]
-
Troubleshooting Steps:
-
Verify Standard Preparation: Re-prepare your stock and working standards, paying close attention to accurate weighing and dilutions.[3][4] Use calibrated pipettes and volumetric flasks, as errors in preparation are a frequent source of non-linearity.[1]
-
Assess Column Performance: The column may be contaminated or degraded. Flush the column with a strong solvent, or if necessary, replace it.
-
Evaluate Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and compatible with your analyte and column.[2]
-
Q3: My results show poor reproducibility and accuracy. Could this be related to the this compound standard itself?
Yes, the stability and handling of the this compound standard are critical for accurate and reproducible results.
-
Key Considerations:
-
Purity and Salt Form: Be aware of the purity of your standard and whether it is a salt (e.g., hydrochloride).[5][6] Calculations should be adjusted to reflect the free base concentration if necessary.[5]
-
Storage: this compound hydrochloride is typically stored at -20°C for long-term stability.[6] In solution, it should be stored at -80°C for up to a year. Improper storage can lead to degradation.
-
Adsorption: Tryptamines and other amine-containing compounds can adsorb to glass and plastic surfaces, leading to a decrease in the actual concentration of your standards.[7][8] This is particularly problematic at low concentrations. Consider using silanized glassware or polypropylene vials.[7]
-
Q4: I suspect matrix effects are impacting my analysis of this compound in biological samples. How can I confirm and mitigate this?
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in LC-MS analysis.[9][10][11] They can cause either ion suppression or enhancement, leading to inaccurate quantification.[10][12]
-
Confirmation and Mitigation Strategies:
-
Post-Column Infusion: This technique helps to identify regions in the chromatogram where matrix effects occur.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects.[12] The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction.
-
Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[12][13]
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.[10]
-
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the development of a this compound calibration curve.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting calibration curve problems.
Caption: Troubleshooting workflow for calibration curve issues.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| Non-Linearity (Downward Curve) | Detector Saturation | Dilute high concentration standards, reduce injection volume.[1] |
| Non-Linearity (General, Low R²) | Inaccurate Standard Preparation | Re-prepare standards using calibrated equipment. Verify calculations, including for salt form and purity.[3][5] |
| Column Degradation | Flush the column with a strong solvent. If performance does not improve, replace the column. | |
| Inappropriate Mobile Phase | Ensure correct pH and composition of the mobile phase. Degas solvents properly.[2] | |
| Poor Reproducibility | Adsorption of Analyte | Use polypropylene or silanized glass vials.[7] Consider adding a small amount of organic solvent or an acid to the diluent to minimize adsorption. |
| Inconsistent Injection Volume | Check the autosampler for air bubbles and ensure proper maintenance. | |
| Standard Degradation | Prepare fresh working standards daily. Ensure proper storage of stock solutions.[4][14] | |
| High Y-Intercept | Contamination | Check the blank for interfering peaks. Ensure all glassware and solvents are clean.[2] |
| Matrix Effects | For analyses in complex matrices, this can indicate a baseline level of interference. Improve sample cleanup or use a SIL-IS.[10][12] |
Part 3: Experimental Protocols
Adherence to validated protocols is essential for generating high-quality data. The following protocols provide a starting point for the preparation of this compound standards and a basic HPLC-UV method.
Protocol 1: Preparation of this compound Stock and Working Standards
This protocol details the steps for preparing a 1 mg/mL stock solution and a series of working standards.
Materials:
-
This compound hydrochloride (purity ≥98%)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
Procedure:
-
Stock Solution (1 mg/mL): a. Accurately weigh approximately 10 mg of this compound hydrochloride. b. Quantitatively transfer the powder to a 10 mL volumetric flask. c. Add approximately 7 mL of methanol to dissolve the solid. d. Sonicate for 5 minutes to ensure complete dissolution. e. Allow the solution to return to room temperature. f. Bring the volume to the mark with methanol and mix thoroughly. g. Store the stock solution at -80°C in a tightly sealed vial.
-
Working Standards: a. Prepare an intermediate stock solution of 100 µg/mL by diluting 1 mL of the 1 mg/mL stock solution to 10 mL with the mobile phase. b. Prepare a series of working standards by serial dilution of the 100 µg/mL intermediate stock solution with the mobile phase. A suggested concentration range is 0.1, 0.5, 1, 5, 10, and 25 µg/mL.
Protocol 2: HPLC-UV Method for this compound Analysis
This is a general-purpose HPLC-UV method that can be optimized for your specific instrumentation and application.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 266 nm[6][15] |
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Troubleshooting during HPLC calibration. PharmaSciences. [Link]
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Validation & Comparative
Section 1: Structure-Activity Relationship: The Impact of Fluorine Placement
An In-Depth Comparative Analysis of 7-Fluorotryptamine and 5-Fluorotryptamine Activity for Preclinical Research
In the landscape of neuropharmacology and drug development, the strategic modification of lead compounds through techniques like fluorination is a cornerstone of medicinal chemistry. The introduction of a fluorine atom can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including receptor affinity, metabolic stability, and bioavailability. This guide provides a detailed comparative analysis of two isomeric fluorinated tryptamines: this compound (7-FT) and 5-Fluorotryptamine (5-FT).
While both compounds share the same core tryptamine scaffold, the positional difference of a single fluorine atom on the indole ring gives rise to distinct pharmacological profiles. 5-FT is a well-characterized compound with a multifaceted activity spectrum, whereas 7-FT remains comparatively understudied in publicly accessible literature. This guide will synthesize the available experimental data to draw a comparative picture, highlight the knowns and unknowns, and provide detailed experimental protocols for researchers aiming to further investigate these and similar compounds.
The substitution of a hydrogen atom with fluorine, the most electronegative element, at different positions on the tryptamine indole ring alters the molecule's electronic distribution. This change can influence hydrogen bonding capabilities, pKa, and overall molecular conformation, which are critical determinants of how the ligand interacts with the binding pockets of its target receptors. While 5-FT's properties have been extensively documented, data for 7-FT is sparse, necessitating extrapolation from related fluorinated compounds for a complete discussion.
Section 2: Comparative Receptor Binding and Functional Activity
A compound's therapeutic potential and side-effect profile are largely dictated by its affinity for and activity at various receptors. Tryptamines are known to primarily interact with serotonin (5-HT) receptors.
5-Fluorotryptamine (5-FT) has been shown to be a pharmacologically active compound with a broad-spectrum engagement of serotonin receptors. It is a potent serotonin-dopamine releasing agent (SDRA) and a weak monoamine oxidase inhibitor (MAOI).[1] Its receptor binding profile is complex, showing high affinity for multiple 5-HT subtypes.[1] Critically, it acts as a full agonist at the 5-HT2A receptor, a key target for psychedelic compounds, yet it reportedly does not induce the head-twitch response in rodents, a behavioral proxy for hallucinogenic effects.[1]
Furthermore, detailed studies have characterized 5-FT as a partial agonist at both homomeric 5-HT3A and heteromeric 5-HT3AB receptors.[2][3] This is significant as 5-HT3 receptors are ligand-gated ion channels, unlike the other G-protein coupled 5-HT receptors, and are involved in emesis and gut motility.
Comparative Receptor Activity Data
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity | Efficacy (Rmax) | Reference |
| 5-Fluorotryptamine | 5-HT1A | 18 | Agonist | - | [1] |
| 5-HT2A | 6.0 - 3,908 | Full Agonist | 110% | [1] | |
| 5-HT2B | 5.7 | - | - | [1] | |
| 5-HT2C | 3.72 | - | - | [1] | |
| 5-HT3A | 800 | Partial Agonist | 0.64 (vs 5-HT) | [2][3] | |
| 5-HT3AB | 1800 | Partial Agonist | 0.45 (vs 5-HT) | [2][3] | |
| This compound | Various 5-HT | Data Not Available | Data Not Available | Data Not Available | - |
Note: The lack of data for this compound underscores the need for direct comparative studies.
Key Signaling Pathways
To understand the functional consequences of receptor activation, it's crucial to visualize the downstream signaling cascades. 5-HT1A receptors are typically Gi/o-coupled, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. In contrast, 5-HT3 receptors are ligand-gated ion channels that permit the influx of cations upon agonist binding, leading to membrane depolarization.
Caption: Signaling pathways for Gi-coupled 5-HT1A and ionotropic 5-HT3 receptors.
Section 3: In Vitro Metabolic Stability
The metabolic fate of a drug candidate is a critical parameter. Tryptamines are typically metabolized rapidly by monoamine oxidase A (MAO-A).[1] Cytochrome P450 (CYP) enzymes, particularly CYP2D6, also play a role in the metabolism of related compounds like N,N-dimethyltryptamine (DMT).[7]
Fluorination is often employed to block metabolic "hot spots" on a molecule, thereby increasing its half-life. A study on fluorinated tryptophan derivatives for PET imaging found that 7-[18F]fluorotryptophan exhibited high in vivo stability, whereas 4-, 5-, and 6-fluoro analogs suffered from rapid defluorination.[8] While this is a different molecule (an amino acid vs. an amine), it suggests that the 7-position on the indole ring may be less susceptible to metabolic attack than the 5-position. This hypothesis requires direct experimental verification for 7-FT and 5-FT via in vitro metabolic stability assays.
Section 4: Experimental Methodologies
To enable researchers to conduct direct comparative studies, this section provides detailed, self-validating protocols for key in vitro assays.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radioligand.
Objective: To determine the inhibition constant (Ki) of 7-FT and 5-FT for various serotonin receptors.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human serotonin receptor of interest (e.g., HEK293-h5HT1A).
-
Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[9]
-
Centrifuge the homogenate to pellet cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration. Store aliquots at -80°C.[9]
-
-
Assay Setup (96-well plate, in triplicate):
-
Total Binding: Add 25 µL of assay buffer, 25 µL of radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and 200 µL of membrane preparation.[9]
-
Non-specific Binding: Add 25 µL of a high concentration of a known non-labeled ligand (e.g., 10 µM serotonin) to saturate the receptors, followed by the radioligand and membrane preparation.[9]
-
Test Compound: Add 25 µL of serial dilutions of 7-FT or 5-FT, followed by the radioligand and membrane preparation.
-
-
Incubation & Harvesting:
-
Incubate the plate for 60-120 minutes at room temperature to allow binding to reach equilibrium.[9]
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.[10]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection & Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.
-
Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[9]
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Protocol 2: Cell-Based cAMP Functional Assay (for Gi-Coupled Receptors)
This assay measures the functional activity of a compound at a Gi-coupled receptor by quantifying its effect on intracellular cyclic AMP (cAMP) levels.
Objective: To determine if 7-FT and 5-FT act as agonists or antagonists at the 5-HT1A receptor and to quantify their potency (EC50) or inhibitory constant (IC50).
Methodology:
-
Cell Preparation:
-
Agonist Mode Assay:
-
Add serial dilutions of 7-FT or 5-FT to the cells.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. This creates a high cAMP baseline that can be inhibited by a Gi-agonist.
-
Incubate for 30 minutes at room temperature.
-
-
Detection (using HTRF or AlphaScreen technology):
-
Add the cAMP detection reagents (e.g., anti-cAMP antibody conjugated to an acceptor and biotin-cAMP/streptavidin-donor).[11] The assay is a competitive immunoassay where endogenous cAMP produced by the cells competes with the labeled cAMP tracer.[11]
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a compatible plate reader. A decrease in signal indicates an increase in intracellular cAMP, and an increase in signal indicates a decrease in cAMP (agonist activity).
-
-
Data Analysis:
-
Plot the signal against the log concentration of the test compound.
-
For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist.
-
Caption: Workflow for a cell-based cAMP assay to detect Gi-agonist activity.
Protocol 3: In Vitro Metabolic Stability Assay
This assay assesses the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Objective: To compare the metabolic stability of 7-FT and 5-FT in human liver microsomes.
Methodology:
-
Assay Setup:
-
Prepare a reaction mixture containing liver microsomes (e.g., human liver microsomes, HLM) in a phosphate buffer.[12]
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding a solution of the test compound (7-FT or 5-FT) and an NADPH-regenerating system (cofactor required for CYP enzyme activity).[12] The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.
-
-
Time Course Sampling:
-
Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately quench the metabolic activity in each aliquot by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).[12]
-
Conclusion
The comparison between this compound and 5-Fluorotryptamine exemplifies the profound impact of subtle structural modifications on pharmacological activity. 5-FT is a well-documented compound with a complex profile, acting as a potent agonist at several serotonin receptors, a partial agonist at 5-HT3 receptors, and a monoamine releasing agent.[1][2][3] In stark contrast, 7-FT remains a pharmacological enigma, with a significant lack of published data on its receptor interactions and functional effects.
Preliminary evidence from related fluorinated molecules suggests that 7-FT might possess greater metabolic stability than 5-FT, a hypothesis that warrants direct investigation.[8] The provided protocols offer a clear framework for researchers to perform head-to-head comparisons of these isomers. Such studies are essential to fully map the structure-activity relationships of fluorinated tryptamines, which could guide the rational design of novel therapeutics with optimized potency, selectivity, and pharmacokinetic properties.
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Blair, J.B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., et al. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(24), 4701-4710. [Link]
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McKenna, D.J., et al. (2000). Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines. Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to the Cytotoxicity of Fluorinated Tryptamines
Introduction: The Fluorine Factor in Tryptamine Research
For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of novel compounds is a cornerstone of preclinical safety assessment. Tryptamines, a class of monoamine alkaloids, and their synthetic derivatives are of significant interest for their diverse pharmacological activities. The introduction of fluorine into the tryptamine scaffold can dramatically alter a molecule's metabolic stability, receptor binding affinity, and overall biological activity. This guide provides a comparative analysis of the cytotoxicity of fluorinated tryptamines, with a focus on N,N-dimethyltryptamine (DMT) and its fluorinated analogues.
While direct comparative in vitro cytotoxicity data for many fluorinated tryptamines like 4-fluoro-N,N-dimethyltryptamine (4-F-DMT), 5-fluoro-N,N-dimethyltryptamine (5-F-DMT), 6-fluoro-N,N-dimethyltryptamine (6-F-DMT), and 7-fluoro-N,N-dimethyltryptamine (7-F-DMT) is limited in publicly available literature, we can draw valuable insights from related structures and foundational toxicological principles. This guide will synthesize the available data, provide detailed experimental protocols for assessing cytotoxicity, and explore the potential mechanisms underlying the cellular toxicity of these compounds.
Understanding Tryptamine-Induced Cytotoxicity: Potential Mechanisms
The cytotoxic effects of tryptamines are complex and can be mediated through several interconnected pathways. While the precise mechanisms for each fluorinated analogue are not fully elucidated, the following are considered key contributors to tryptamine-induced cell death:
-
Serotonin Receptor-Mediated Effects: Many tryptamines are agonists at various serotonin (5-HT) receptors, particularly the 5-HT2A receptor.[1] While this interaction is primarily associated with their psychoactive effects, chronic or high-concentration activation of these receptors could potentially trigger downstream signaling cascades that lead to apoptosis or other forms of cell death.[1]
-
Oxidative Stress: A growing body of evidence suggests that the metabolism of some psychoactive compounds can lead to the generation of reactive oxygen species (ROS).[2] An imbalance in ROS production and the cell's antioxidant capacity can result in oxidative stress, leading to damage of cellular components like lipids, proteins, and DNA, ultimately triggering apoptosis.
-
Mitochondrial Dysfunction: Mitochondria are central to cellular energy production and are also key regulators of programmed cell death. Some tryptamine derivatives have been shown to induce mitochondrial damage, which can lead to the release of pro-apoptotic factors and a decrease in cellular ATP production, culminating in cell death.[3]
-
Induction of Apoptosis and Necrosis: Studies on various tryptamine derivatives have demonstrated their ability to induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in different cell lines.[3] The specific pathway activated often depends on the compound's structure, its concentration, and the cell type.
Comparative Cytotoxicity Data: A Case Study of Fluorinated Tryptamine Amides
| Compound | Cell Line | IC50 (µM) |
| Tryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid (3a) | HeLa | 8.7 ± 0.4 |
| G-361 | 9.0 ± 0.4 | |
| 5-Fluorotryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid (3b) | HeLa | 6.7 ± 0.4 |
| 6-Fluorotryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid (3c) | HeLa | 12.2 ± 4.7 |
| Fluorotryptamine amide of oleanolic acid (4c) | MCF7 | 13.5 ± 3.3 |
| Oleanolic Acid (Parent Compound) | All Lines | No Cytotoxicity |
| Tryptamine (Parent Compound) | All Lines | No Cytotoxicity |
Data extracted from "Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis".[4]
This data suggests that the introduction of a fluorine atom can modulate the cytotoxic activity of the parent tryptamine amide. For instance, the 5-fluoro substitution (compound 3b) resulted in a slight increase in cytotoxicity in HeLa cells compared to the non-fluorinated analogue (compound 3a). Conversely, the 6-fluoro substitution (compound 3c) led to a decrease in cytotoxicity in the same cell line.[4] It is important to note that these are complex molecules, and the observed effects are likely a result of the interplay between the oleanolic acid backbone, the tryptamine moiety, and the position of the fluorine atom. Nevertheless, this case study underscores the importance of empirical testing for each fluorinated analogue.
Experimental Protocols for Cytotoxicity Assessment
To enable researchers to conduct their own comparative studies, we provide detailed protocols for two widely used and robust in vitro cytotoxicity assays: the MTT assay and the LDH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated tryptamines and the parent compound (DMT) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Caption: Workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6] LDH is a stable cytoplasmic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Caption: Workflow for the LDH cytotoxicity assay.
Structure-Activity Relationship (SAR) Considerations
While a comprehensive SAR for the cytotoxicity of fluorinated tryptamines is yet to be established, some general principles can be considered:
-
Position of Fluorination: The position of the fluorine atom on the indole ring can significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability. These changes, in turn, can influence its interaction with biological targets and its overall cytotoxic potential.
-
Lipophilicity: Fluorination often increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and accumulate within cells, potentially leading to increased cytotoxicity.
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer half-life and prolonged cellular exposure, which may contribute to increased toxicity.
Conclusion and Future Directions
The cytotoxic profiles of fluorinated tryptamines are a critical area of investigation for their safe development as research tools or therapeutic agents. This guide has provided a framework for understanding and assessing the cytotoxicity of these compounds. While direct comparative data for many fluorinated DMT analogues remains elusive, the provided protocols and mechanistic insights offer a solid foundation for researchers to conduct their own evaluations.
Future research should focus on systematically evaluating the in vitro cytotoxicity of a broader range of fluorinated tryptamines to establish clear structure-activity relationships. Furthermore, mechanistic studies are needed to elucidate the specific pathways involved in their cytotoxic effects, including the roles of serotonin receptors, oxidative stress, and mitochondrial dysfunction. Such data will be invaluable for the rational design of novel tryptamine derivatives with optimized safety profiles.
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Synthesis and cytotoxic properties of tryptamine derivatives. (2015). PubMed. Retrieved from [Link]
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Exploring tryptamine derivatives as potential agents for diabetes and cancer treatment: in-vitro kinetics, molecular docking, and cell toxicity based investigations. (n.d.). Semantic Scholar. Retrieved from [Link]
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Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis, activity, and QSAR studies of tryptamine derivatives on third-instar larvae of Aedes aegypti Linn. (n.d.). PubMed. Retrieved from [Link]
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A Comparative Analysis of Serotonin Receptor Binding Affinities: The Established Profile of DMT versus the Uncharacterized 7-Fluorotryptamine
An In-depth Guide for Medicinal Chemists and Pharmacologists
In the landscape of psychedelic research, N,N-Dimethyltryptamine (DMT) serves as a cornerstone, its interactions with serotonin (5-HT) receptors having been extensively mapped. This has provided crucial insights into the neurobiology of consciousness and has paved the way for therapeutic applications. In contrast, halogenated tryptamines, such as 7-Fluorotryptamine (7-F-T), represent a frontier of psychopharmacology. While the introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate metabolic stability and receptor affinity, the specific pharmacological profile of 7-F-T remains largely uncharacterized in publicly accessible literature.
This guide provides a detailed comparison, contrasting the well-documented serotonin receptor binding profile of DMT with the current, speculative understanding of 7-F-T. We will delve into the established data for DMT, explore the structure-activity relationships of other known fluorinated tryptamines to frame hypotheses about the 7-fluoro isomer, and present the experimental methodologies required to empirically determine these properties.
The Reference Compound: N,N-Dimethyltryptamine (DMT)
DMT is an endogenous hallucinogen that exhibits a broad, non-selective binding profile across numerous serotonin receptor subtypes.[1][2] Its psychedelic effects are primarily attributed to its activity as a partial agonist at the 5-HT2A receptor.[3][4][5] However, its interaction with a wide array of other 5-HT receptors contributes to its complex pharmacological and subjective effects.[3][6]
DMT's affinity for various serotonin receptors has been quantified in numerous studies, revealing a complex interaction profile. It binds with respectable affinity not only to the 5-HT2A receptor but also to several other members of the serotonin receptor family, including the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2B, 5-HT2C, and 5-HT7 subtypes.[3][4] This broad-spectrum activity underscores its role as a powerful serotonergic modulator.[4]
The following table summarizes the reported binding affinities (expressed as Ki or IC50 values in nanomolars) of DMT for key human serotonin receptor subtypes. Lower values indicate a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki/IC50, nM) | Reference |
| 5-HT1A | 39 - 170 | [3][6] |
| 5-HT1B | 190 | [3] |
| 5-HT1D | 100 - 680 | [3][6] |
| 5-HT2A | 75 - 1200 | [3][5][6] |
| 5-HT2B | 108 - 184 | [2] |
| 5-HT2C | 130 | [6] |
| 5-HT6 | 520 | [2] |
| 5-HT7 | 630 | [4] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity. While related, they are not identical; Ki is a more absolute measure of affinity, whereas IC50 is dependent on experimental conditions.[7][8]
The Uncharacterized Challenger: this compound (7-F-T)
As of early 2026, specific experimental data detailing the serotonin receptor binding affinities of this compound are not available in peer-reviewed scientific literature. Chemical suppliers note that while it is a tryptamine derivative that potentially agonizes 5-HT receptors, its biological effects have not been formally reported.[9][10]
To formulate a scientifically grounded hypothesis on the potential profile of 7-F-T, we must examine the structure-activity relationships (SAR) of tryptamines fluorinated at other positions on the indole ring. The position of the fluorine atom is known to critically influence pharmacological activity.
-
5-Fluorotryptamine (5-FT): This isomer is a potent agonist at 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors.[11] It also acts as a partial agonist at the 5-HT3 receptor.[12]
-
6-Fluorotryptamine (6-FT): This compound displays moderate affinity for 5-HT1A (Ki = 267 nM) and 5-HT2A (Ki = 606 nM) receptors and is a potent serotonin releasing agent.[13] The related N,N-dimethylated compound, 6-Fluoro-DMT, is reported to be inactive or significantly less active than DMT as a psychedelic.[14]
-
General Effects of Fluorination: A comprehensive study by Blair et al. (2000) on various fluorinated tryptamine analogues (though not including the 7-fluoro isomer) found that fluorination generally has little effect on 5-HT2A/2C receptor affinity but tends to reduce affinity at the 5-HT1A receptor.[1][3]
Hypothesis on 7-F-T: The 7-position of the indole ring is sterically unhindered and electronically distinct. A fluorine atom at this position would exert a strong electron-withdrawing inductive effect, potentially altering the pKa of the indole nitrogen and the molecule's overall electrostatic interaction with receptor binding pockets. Based on the general trends, one might hypothesize that 7-F-T would retain affinity for the 5-HT2A/2C receptors but could see a reduction in 5-HT1A affinity compared to its non-fluorinated parent, tryptamine. However, this remains purely speculative and requires empirical validation.
Experimental Methodologies for Determining Receptor Affinity
To elucidate the binding profile of a novel compound like 7-F-T, standardized, self-validating experimental protocols are essential. The gold standard for quantifying binding affinity is the in vitro radioligand competition binding assay.
Key Experimental Protocol: Radioligand Competition Binding Assay
This assay determines the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand of known high affinity for a specific receptor subtype.
Causality Behind Experimental Choices:
-
Receptor Source: Using cell membranes (e.g., from HEK293 or CHO cells) stably transfected to express a single human serotonin receptor subtype ensures that the binding measured is specific to the target of interest.
-
Radioligand: A high-affinity, high-specificity radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A) is chosen to provide a robust and detectable signal.
-
Competition: By incubating the receptor, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound (7-F-T), a competition curve is generated. The concentration of the test compound that displaces 50% of the radioligand is the IC50.
-
Data Conversion: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand used in the assay.[15]
Step-by-Step Methodology:
-
Membrane Preparation: Harvest cultured cells expressing the target receptor and homogenize them in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes, then wash and resuspend the pellet in an appropriate assay buffer.[13]
-
Assay Setup: In a 96-well plate, add the prepared cell membranes, the unlabeled test compound (7-F-T) across a range of concentrations (e.g., 0.1 nM to 10 µM), and the specific radioligand at a fixed concentration (typically near its Kd value).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]
-
Separation of Bound/Free Ligand: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat. This traps the membranes with bound radioligand while unbound radioligand passes through. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.[13]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays: Beyond Binding to Activation
While binding affinity (Ki) is a critical parameter, it does not describe the functional consequence of that binding. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state). Functional assays are required to determine this.
For G-protein coupled receptors (GPCRs) like the 5-HT2A receptor, agonist activation of the canonical pathway leads to the mobilization of intracellular calcium.[10] This can be measured using fluorescent calcium indicators in live cells.
Caption: Canonical Gq signaling pathway for the 5-HT2A receptor.
Conclusion and Future Directions
N,N-Dimethyltryptamine presents a well-established, broad-spectrum affinity profile across multiple serotonin receptors, with its hallmark psychedelic effects mediated primarily through 5-HT2A agonism. In stark contrast, this compound remains a pharmacological enigma. While structure-activity relationships from related fluorinated tryptamines provide a basis for reasoned speculation, they are no substitute for empirical data.
The definitive characterization of 7-F-T's binding affinity and functional activity at serotonin receptors awaits investigation using the standardized in vitro methods outlined in this guide. Such research is crucial. It will not only clarify the specific effects of 7-position fluorination on the tryptamine scaffold but also potentially unveil novel pharmacological tools with unique selectivity and therapeutic potential, furthering our understanding of the intricate serotonergic system.
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Navigating the Tryptamine Maze: A Guide to the Cross-Reactivity of 7-Fluorotryptamine in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Novel Psychoactive Substances in Immunoassay Screening
The proliferation of novel psychoactive substances (NPS) presents a significant challenge to clinical and forensic toxicology. Among these, synthetic tryptamines, such as 7-Fluorotryptamine, are of growing concern. Immunoassays are a cornerstone of initial drug screening due to their speed and high throughput. However, their utility can be compromised by cross-reactivity, where the assay's antibodies bind to compounds structurally similar to the target analyte, leading to potential false-positive results. This guide provides an in-depth analysis of the potential cross-reactivity of this compound in common immunoassays, offering insights into the underlying mechanisms and strategies for result confirmation.
The Molecular Basis of Immunoassay Cross-Reactivity
Immunoassays rely on the principle of specific antibody-antigen binding. Cross-reactivity occurs when an antibody, designed to recognize a specific target molecule (e.g., serotonin), also binds to other structurally related compounds.[1] This phenomenon is particularly relevant for tryptamine derivatives, which share a common indolealkylamine core structure.[2] The degree of cross-reactivity is influenced by the similarity of the three-dimensional shape and charge distribution between the target analyte and the interfering substance.
dot
Caption: Principle of immunoassay cross-reactivity with this compound.
Structural Comparison: this compound vs. Serotonin
The potential for this compound to cross-react in serotonin immunoassays stems from its close structural resemblance to serotonin (5-hydroxytryptamine). Both molecules share the same tryptamine backbone. The key difference lies in the substitution on the indole ring: a hydroxyl group at the 5-position for serotonin and a fluorine atom at the 7-position for this compound. While the position and nature of the substituent are different, the overall shape and electronic properties of the molecules may be similar enough to allow for binding to anti-serotonin antibodies, albeit likely with a lower affinity.
dot
Caption: 2D structures of Serotonin and this compound.
Potential Cross-Reactivity in Serotonin Immunoassays: A Data-Deficient Landscape
A comprehensive search of scientific literature and commercial immunoassay datasheets reveals a significant lack of specific cross-reactivity data for this compound. While many manufacturers of serotonin ELISA kits claim high specificity, they often do not provide detailed quantitative data for a wide array of tryptamine analogs.[1][3][4][5][6] Some product inserts state no significant cross-reactivity with tryptamine or 5-methoxytryptamine, but "significant" is not always quantitatively defined.[5]
However, a study on a monoclonal antibody to serotonin (clone YC5/45) demonstrated that while it is specific for serotonin in immunohistochemical applications due to fixation methods, it does recognize and is inhibited by tryptamine and 5-methoxytryptamine in in-vitro binding assays.[7] This finding strongly suggests that the core tryptamine structure is a key recognition motif for some anti-serotonin antibodies. Given that this compound shares this core structure, it is plausible that it would also exhibit some degree of cross-reactivity in certain immunoassays.
Table 1: Inferred Potential for Cross-Reactivity of this compound in Serotonin Immunoassays
| Immunoassay Target | Antibody Type | Reported Cross-Reactants (Examples) | Inferred Potential for this compound Cross-Reactivity | Rationale |
| Serotonin | Polyclonal/Monoclonal | Tryptamine, 5-Methoxytryptamine (in some cases)[7] | Moderate to High | Shared tryptamine backbone is a likely epitope for antibody binding. |
| Drugs of Abuse (General Tryptamine Panel) | Polyclonal/Monoclonal | Various synthetic tryptamines | High | Assays designed to detect a class of compounds are inherently more likely to cross-react with novel analogs. |
Experimental Protocols
To address the potential for false-positive results, it is crucial to have robust experimental protocols for both the initial immunoassay screening and subsequent confirmatory analysis.
Protocol 1: Competitive ELISA for Serotonin Detection
This protocol is a representative example based on commercially available competitive ELISA kits.[1][4][5][6]
Principle: In a competitive ELISA, a known amount of enzyme-labeled antigen (serotonin conjugate) competes with the antigen in the sample for a limited number of primary antibody binding sites coated on a microplate. The amount of enzyme-labeled antigen bound to the antibody is inversely proportional to the concentration of serotonin in the sample.
Materials:
-
Serotonin ELISA kit (containing pre-coated microplate, serotonin standards, anti-serotonin antibody, enzyme conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader
-
Precision pipettes and tips
-
Distilled or deionized water
-
Sample containing suspected this compound
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard Curve: Add standards of known serotonin concentrations to the appropriate wells of the microplate.
-
Sample Addition: Add the test samples (e.g., urine, serum) to separate wells.
-
Antibody Addition: Add the anti-serotonin antibody to all wells.
-
Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Enzyme Conjugate Addition: Add the enzyme conjugate to each well and incubate.
-
Second Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution and incubate in the dark for color development.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Read the absorbance of each well at the specified wavelength (typically 450 nm) using a microplate reader.
-
Calculation: Calculate the serotonin concentration in the samples by comparing their absorbance to the standard curve.
dot
Caption: General workflow for a competitive ELISA.
Protocol 2: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Given the potential for cross-reactivity in immunoassays, a confirmatory method with high specificity, such as GC-MS, is essential for unambiguous identification of this compound.
Principle: GC-MS separates compounds based on their volatility and interaction with a stationary phase in a gas chromatograph. The separated compounds are then ionized and fragmented in a mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint for identification.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., HP-5MS)
-
Helium carrier gas
-
Solvents for extraction (e.g., ethyl acetate, methanol)
-
Derivatizing agent (e.g., BSTFA)
-
This compound reference standard
-
Vortex mixer and centrifuge
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample (e.g., urine), add a suitable internal standard.
-
Adjust the pH to basic (e.g., pH 9-10) with a buffer.
-
Add an extraction solvent (e.g., 3 mL of ethyl acetate).
-
Vortex for 2 minutes and centrifuge for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., 50 µL of BSTFA).
-
Heat the sample (e.g., 70°C for 30 minutes) to facilitate the reaction.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Set the appropriate GC oven temperature program and MS parameters (scan range, ionization energy).
-
-
Data Analysis:
-
Compare the retention time and mass spectrum of any detected peaks to that of the this compound reference standard.
-
dot
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A Comparative In Vivo Analysis of Fluorinated Tryptamines: A Guide for Researchers
Introduction: The Strategic Role of Fluorine in Modulating Tryptamine Pharmacology
Tryptamines are a cornerstone of neuropharmacology, serving as the foundational scaffold for neurotransmitters like serotonin and a diverse array of psychoactive compounds. The strategic introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, has emerged as a powerful tool in medicinal chemistry to fine-tune the pharmacological profile of these molecules. Fluorination can significantly alter a compound's metabolic stability, lipophilicity, and, most critically, its binding affinity and functional activity at target receptors.[1][2] This guide provides a comparative in vivo analysis of key fluorinated tryptamines, offering experimental data, detailed protocols, and an exploration of the underlying structure-activity relationships (SAR) to inform the design of novel serotonergic ligands.
Comparative Analysis of Receptor Binding and In Vivo Potency
The position of the fluorine atom on the tryptamine indole ring dramatically influences its interaction with serotonin (5-HT) receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes. These interactions are directly correlated with the in vivo behavioral effects observed in animal models. The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT2A receptor activation and is often used to predict hallucinogenic potential in humans.[3][4]
Below is a summary of key binding affinities and in vivo potencies for several mono-fluorinated N,N-dimethyltryptamine (DMT) analogs.
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | HTR Potency (ED50, mg/kg) | Summary of In Vivo Effects |
| DMT | ~65-100 | ~50-150 | ~100-200 | ~1.0 - 3.0 | Potent 5-HT2A agonist, induces robust HTR, psychedelic effects in humans.[5][6][7][8] |
| 4-Fluoro-DMT | High Affinity | Moderate Affinity | High Affinity | Does not substitute for DOI; weak HTR induction. | Selective 5-HT2C receptor agonist, produces antiobsessional-like effects rather than psychedelic-like effects in animal models.[9] |
| 5-Fluoro-DMT | High Affinity | High Affinity | Moderate Affinity | Induces robust HTR. | Potent 5-HT2A agonist with psychedelic-like effects in animal models.[10][11] |
| 6-Fluoro-DET * | Low Affinity | Moderate Affinity | Moderate Affinity | Inactive as a hallucinogen. | Despite being a 5-HT2A agonist, it is inactive as a hallucinogen, highlighting functional selectivity.[2][10] |
| 4-Fluoro-5-MeO-DMT | 0.23 | High Affinity | High Affinity | Attenuated hallucinogen-like activity. | Markedly enhanced 5-HT1A receptor affinity and functional potency, suggesting a potential shift in its behavioral profile.[2][12] |
Note: Data for 6-Fluoro-DET (N,N-diethyltryptamine) is included for its illustrative importance in SAR, though it is not a DMT analog.
Core Mechanism: The 5-HT2A Receptor Signaling Pathway
The primary molecular target for the hallucinogenic effects of tryptamines is the serotonin 5-HT2A receptor.[13][14] This G protein-coupled receptor (GPCR) is predominantly coupled to the Gq/G11 signaling pathway.[13] Agonist binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to stimulate the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[15] This cascade of events ultimately modulates neuronal excitability and gene expression, contributing to the profound behavioral effects of these compounds.[14][16]
Recent research indicates that the recruitment of Gq proteins, but not β-arrestin2, by 5-HT2A receptor agonists predicts their psychedelic potential, as measured by the head-twitch response.[16][17] This concept of "functional selectivity," where different ligands can stabilize distinct receptor conformations and preferentially activate specific downstream pathways, is crucial for understanding why some 5-HT2A agonists (like 6-fluoro-DET) are not hallucinogenic.[15]
Caption: The 5-HT2A receptor Gq/G11 signaling cascade.
Experimental Protocol: The Mouse Head-Twitch Response (HTR) Assay
The HTR is a rapid, side-to-side rotational head movement in rodents that is a reliable behavioral marker of 5-HT2A receptor activation.[3][18] Its frequency is highly correlated with the hallucinogenic potency of serotonergic compounds in humans.[4]
Causality Behind Experimental Choices:
-
Animal Model: C57BL/6J mice are commonly used due to their robust and consistent HTR.
-
Drug Administration: Intraperitoneal (i.p.) injection is a standard route that ensures systemic delivery and rapid absorption.
-
Observation Period: The timing and duration of observation are critical. The response is typically observed for a set period (e.g., 10-30 minutes) following a short latency period to allow for drug distribution to the central nervous system.[19]
-
Blinding and Randomization: To ensure objectivity, the experimenter scoring the HTR should be blind to the treatment conditions, and the order of drug administration should be randomized.
Step-by-Step Methodology:
-
Animal Acclimation: Male C57BL/6J mice (8-10 weeks old) are housed in groups and acclimated to the testing room for at least 60 minutes before the experiment.
-
Drug Preparation: Test compounds (e.g., 5-Fluoro-DMT) and a vehicle control (e.g., saline) are prepared at the desired concentrations.
-
Administration: Mice are briefly restrained, and the test compound or vehicle is administered via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Observation: Immediately following injection, each mouse is placed into an individual, transparent observation chamber.
-
Scoring: After a 10-minute latency period, the number of head twitches is manually counted by a trained observer for a duration of 10 minutes.[19][20] A head twitch is defined as a rapid, convulsive rotational movement of the head that is not associated with grooming or general exploratory behavior.
-
Data Analysis: The total number of head twitches for each animal is recorded. Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare different dose groups to the vehicle control. The ED50 (the dose that produces 50% of the maximal response) can be calculated using non-linear regression analysis.
Caption: Experimental workflow for the mouse head-twitch response assay.
Structure-Activity Relationship (SAR) Insights
The data reveals critical insights into the SAR of fluorinated tryptamines:
-
4-Position Fluorination: As seen with 4-Fluoro-DMT, fluorination at the 4-position can dramatically reduce 5-HT2A potency while increasing selectivity for the 5-HT2C receptor.[9] This leads to a significant shift in the in vivo profile, from psychedelic-like to antiobsessional-like effects.
-
5-Position Fluorination: Fluorination at the 5-position, as in 5-Fluoro-DMT, generally preserves or enhances affinity and agonist activity at the 5-HT2A receptor, resulting in a robust HTR and a classic psychedelic-like profile.[10][11]
-
6-Position Fluorination: The case of 6-Fluoro-DET demonstrates that 5-HT2A agonism alone is not sufficient to produce hallucinogenic effects.[2][10] This highlights the importance of functional selectivity and the potential involvement of other receptor systems or downstream signaling pathways in mediating the full behavioral effects.
-
Multi-Substitution Effects: The compound 4-fluoro-5-methoxy-DMT shows that combining fluorination with other substitutions can lead to novel pharmacological profiles. In this case, 5-HT1A affinity and potency were markedly increased, which may attenuate the classic 5-HT2A-mediated hallucinogenic effects, as 5-HT1A activation can buffer the HTR.[2][11][12]
Conclusion
The fluorination of tryptamines is a nuanced and powerful strategy for modulating their in vivo pharmacological profiles. The position of the fluorine atom on the indole ring is a critical determinant of receptor affinity, functional selectivity, and ultimate behavioral outcomes. A thorough understanding of these structure-activity relationships, validated through rigorous in vivo assays like the head-twitch response, is essential for the rational design of novel serotonergic compounds for research and therapeutic applications. This guide provides a foundational framework for professionals in drug development to navigate this complex and promising area of neuroscience.
References
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Kim, K., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221. [Link]
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González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 2, 47–84. [Link]
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García-Cárceles, J., et al. (2015). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Handbook of the Behavioral Neurobiology of Serotonin, 22, 143–164. [Link]
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Kim, K., et al. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. [Link]
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Nichols, D. E., et al. (2002). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 45(19), 4344–4349. [Link]
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Nichols, D. E. (1998). Synthesis and pharmacological evaluation of fluorinated hallucinogenic tryptamine analogs and thienopyrrole bioisosteres of N,N-dimethyltryptamine. Purdue e-Pubs. [Link]
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Nichols, D. E., et al. (2002). Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines. Journal of Medicinal Chemistry, 45(19), 4344–4349. [Link]
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Wikipedia. 5-Fluoro-DMT. [Link]
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Wikipedia. 4-Fluoro-DMT. [Link]
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ResearchGate. Head Twitch Response a–j Number of head-twitch events during a 10-min... [Link]
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Blough, B. E., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Psychopharmacology, 235(5), 1373–1384. [Link]
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Halberstadt, A. L., & Geyer, M. A. (2014). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 231(13), 2639–2651. [Link]
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Halberstadt, A. L., et al. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropsychopharmacology, 45(8), 1396–1403. [Link]
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Wikipedia. Head-twitch response. [Link]
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Halberstadt, A. L., & Geyer, M. A. (2011). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug Testing and Analysis, 3(7-8), 438–453. [Link]
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Smith, R. L., et al. (1998). Agonist properties of N,N-dimethyltryptamine at serotonin 5-HT2A and 5-HT2C receptors. Pharmacology, Biochemistry and Behavior, 61(3), 323–330. [Link]
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Barker, S. A. (2018). Neuropharmacology of N,N-Dimethyltryptamine. The DMT Handbook. [Link]
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Timmermann, C., et al. (2025). Neurochemical and Neurophysiological Effects of Intravenous Administration of N,N- Dimethyltryptamine in Rats. bioRxiv. [Link]
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A Comparative Pharmacological Guide to 7-Fluorotryptamine and Structurally Related Psychedelics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacology of 7-Fluorotryptamine, juxtaposed with the well-characterized psychedelic tryptamines: N,N-Dimethyltryptamine (DMT), 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT), and Psilocin (4-HO-DMT). While direct, comprehensive peer-reviewed studies on this compound are limited, this guide synthesizes available data on fluorinated tryptamines to project its likely pharmacological profile and highlights key experimental methodologies for its further characterization.
Introduction: The Intrigue of Fluorination in Tryptamine Pharmacology
The introduction of a fluorine atom into a pharmacologically active molecule is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and receptor binding affinity. In the realm of tryptamines, fluorination has been explored to fine-tune their interaction with serotonin receptors, the primary targets for their psychedelic effects. This compound, with its fluorine substitution on the 7th position of the indole ring, represents an under-investigated compound with the potential for a unique pharmacological profile. This guide aims to contextualize its potential properties by comparing it with its more extensively studied, non-fluorinated counterparts.
Comparative Pharmacology: Receptor Binding Affinities and Functional Activities
The primary mechanism of action for classic psychedelic tryptamines is agonism at the serotonin 2A (5-HT2A) receptor.[1][2] However, their full pharmacological profile is a result of their interactions with a range of serotonin receptor subtypes, as well as other potential targets. The following table summarizes the available receptor binding affinity (Ki) and functional activity (EC50) data for this compound and its comparators. It is important to note that direct data for this compound is sparse, and the presented information is largely inferred from studies on related fluorinated tryptamines.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT2A Functional Activity (EC50, nM) | Notes |
| This compound | Data not available | Likely similar to DMT | Potentially enhanced selectivity | Data not available | Fluorination of tryptamines generally has minimal impact on 5-HT2A/2C affinity but can abolish hallucinogen-like activity.[3][4] Some studies suggest that 5-, 6-, or 7-fluorination can increase 5-HT2C selectivity.[5] |
| DMT | 100 - 600 | 100 - 600 | 100 - 600 | ~100 | A non-selective serotonin receptor agonist.[6] |
| 5-MeO-DMT | < 10 | >1000 | Data not available | ~100 | High affinity for 5-HT1A receptors, with lower affinity for 5-HT2A receptors.[7][8] |
| Psilocin (4-HO-DMT) | 100 - 600 | 100 - 600 | 100 - 600 | ~50 | A non-selective serotonin receptor agonist.[6] |
Causality Behind Experimental Choices: The selection of these specific serotonin receptor subtypes for comparison is based on their established roles in mediating the psychoactive and physiological effects of tryptamines.[9] The 5-HT2A receptor is the primary target for psychedelic effects, while the 5-HT1A and 5-HT2C receptors are known to modulate these effects and contribute to the overall pharmacological profile.
Signaling Pathways and Experimental Workflow
The interaction of tryptamines with the 5-HT2A receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in the mobilization of intracellular calcium.
Caption: Canonical 5-HT2A receptor signaling pathway.
A typical workflow for the pharmacological characterization of a novel tryptamine like this compound would involve a tiered approach, from in vitro binding and functional assays to in vivo behavioral studies.
Caption: Experimental workflow for tryptamine pharmacology.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments in the pharmacological characterization of tryptamines.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., 5-HT2A).
Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2A receptor).
-
Radioligand (e.g., [3H]ketanserin for 5-HT2A).
-
Test compound (this compound) and comparator compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like spiperone).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and comparator compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
For determining non-specific binding, add the radioligand and a high concentration of the non-specific binding control to a set of wells.
-
For determining total binding, add only the cell membranes and the radioligand.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound at a Gq-coupled receptor like the 5-HT2A receptor.
Principle: Activation of the 5-HT2A receptor leads to an increase in intracellular calcium concentration. This assay uses a calcium-sensitive fluorescent dye that increases its fluorescence upon binding to calcium. The change in fluorescence is measured to quantify receptor activation.
Materials:
-
Cells stably expressing the 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (this compound) and a reference agonist (e.g., serotonin).
-
96- or 384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Seed the cells into the microplates and allow them to adhere overnight.
-
Prepare a loading buffer containing the calcium-sensitive dye.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be de-esterified.
-
Prepare serial dilutions of the test compound and the reference agonist in the assay buffer.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the test compound or reference agonist to the wells and immediately begin measuring the fluorescence intensity over time.
-
The data is typically expressed as the change in fluorescence (ΔF) or the ratio of fluorescence at the peak to the baseline fluorescence (F/F0).
-
Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Head-Twitch Response (HTR) in Mice
Objective: To assess the in vivo 5-HT2A receptor-mediated psychedelic-like activity of a test compound.
Principle: The head-twitch response is a rapid, side-to-side head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation by hallucinogens.[10]
Materials:
-
Male C57BL/6J mice.
-
Test compound (this compound) and a positive control (e.g., DOI or psilocybin).
-
Vehicle (e.g., saline).
-
Observation chambers.
-
A video recording system or a trained observer.
Procedure:
-
Acclimate the mice to the observation chambers for a period before the experiment.
-
Administer the test compound, positive control, or vehicle to the mice via a specific route (e.g., intraperitoneal injection).
-
Place the mice individually in the observation chambers.
-
Record the behavior of the mice for a defined period (e.g., 30-60 minutes).
-
A trained observer, blind to the treatment conditions, should count the number of head twitches. Alternatively, video recordings can be analyzed later.
-
Compare the number of head twitches induced by the test compound to the vehicle and positive control groups.
-
A dose-response curve can be generated by testing multiple doses of the compound.
Conclusion and Future Directions
The pharmacological profile of this compound remains largely uncharacterized. However, based on the broader literature on fluorinated tryptamines, it is plausible that it retains affinity for the 5-HT2A receptor, while potentially exhibiting altered functional activity and in vivo effects compared to its non-fluorinated parent compound. The key question is whether the 7-fluoro substitution will attenuate or enhance its psychedelic-like properties. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive pharmacological evaluation of this compound and other novel tryptamine derivatives. Such studies are crucial for understanding the structure-activity relationships of this fascinating class of molecules and for the development of novel therapeutics for a range of neuropsychiatric disorders.
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Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., & Nichols, D. E. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(24), 4701–4710. [Link]
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Shen, H. W., Jiang, X. L., Winter, J. C., & Yu, A. M. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659–666. [Link]
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Acosta-García, S., de la Fuente Revenga, M., & Horrillo, I. (2021). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Scientific Reports, 11(1), 1-14. [Link]
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Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-dimethyltryptamine. Brain Research Bulletin, 126(Pt 1), 74–88. [Link]
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Bower, K. S., Price, K. L., Sturdee, L. E., Dayrell, M., Dougherty, D. A., & Lummis, S. C. R. (2008). 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function. European Journal of Pharmacology, 580(3), 291–297. [Link]
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Safety Operating Guide
Foundational Principle: Safety Data Sheet (SDS) Review
As a Senior Application Scientist, it is my responsibility to provide clear, technically sound, and safety-oriented guidance. This document outlines the essential procedures for the proper disposal of 7-Fluorotryptamine, a compound used in research and forensic applications.[1] The principles detailed here are grounded in established safety protocols and regulatory compliance to ensure the protection of laboratory personnel and the environment.
Before handling or disposing of any chemical, the most critical first step is to thoroughly review its Safety Data Sheet (SDS). The SDS for this compound, provided by the manufacturer, contains vital information on its hazards, handling, storage, and disposal.[2] This document is the cornerstone of a safe disposal plan. For instance, the SDS for a related compound, Tryptamine, specifies that it should not be disposed of with household garbage and must not be allowed to enter the sewage system.[3]
Personal Protective Equipment (PPE): The First Line of Defense
When preparing this compound for disposal, wearing the appropriate Personal Protective Equipment (PPE) is non-negotiable. This includes:
-
Eye Protection: Chemical safety goggles to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
Body Protection: A lab coat to protect clothing and skin.
These precautions are in line with general laboratory safety standards for handling chemical reagents.
Waste Segregation: Preventing Hazardous Reactions
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal. This compound is a halogenated organic compound due to the presence of fluorine.[4][5] Therefore, it must be collected in a designated waste container for halogenated organic waste .[4][6]
Key Segregation Practices:
-
Dedicated Container: Use a clearly labeled, leak-proof container specifically for halogenated organic waste.
-
Avoid Mixing: Never mix halogenated organic waste with non-halogenated organic waste, as this increases disposal costs and complexity.[5][6]
-
Incompatible Materials: Do not mix with incompatible chemicals such as strong oxidizing agents, acids, or bases to avoid violent reactions.[7][8]
The following table summarizes the segregation of common laboratory waste streams:
| Waste Type | Description | Examples |
| Halogenated Organic | Organic compounds containing fluorine, chlorine, bromine, or iodine. | This compound, Chloroform, Methylene Chloride |
| Non-Halogenated Organic | Organic compounds without halogens. | Acetone, Ethanol, Hexane |
| Aqueous Inorganic | Acids, bases, and heavy metal solutions. | Hydrochloric Acid, Sodium Hydroxide |
Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound follows a structured workflow to ensure safety and compliance at every stage.
Caption: Step-by-step workflow for the proper disposal of this compound.
Step 1: Consultation and Preparation
Always begin by consulting the SDS and donning the necessary PPE.
Step 2: Collection and Storage
Collect the this compound waste in a designated container for halogenated organics. This container must be kept closed except when adding waste and stored in a designated "Satellite Accumulation Area" within the laboratory.[7][8]
Step 3: Professional Disposal
The final and most critical step is to arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[9] EHS will coordinate with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[5] Never dispose of this compound down the drain or in the regular trash.[6][10]
Empty Container Management
Empty containers that held this compound must also be managed properly. The general procedure is to triple-rinse the container with a suitable solvent.[11] The first rinsate must be collected and disposed of as hazardous waste.[10] After thorough rinsing and air-drying, the container can often be disposed of as regular trash, but be sure to deface the original label.[9]
Trust through Compliance and Safety
Adhering to these disposal procedures is not just about following rules; it is about creating a culture of safety and responsibility in the laboratory. By understanding the "why" behind each step—from the chemical properties of this compound to the regulatory framework governing hazardous waste—we can ensure the well-being of our colleagues and the protection of our environment.
References
- R&D Systems, Inc. (2025).
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
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Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link]
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National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
- University of Waterloo. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety.
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Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]
- University of Oslo. (2024). Chemical and Hazardous Waste Guide.
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
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- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 7-Fluorotryptamine
The proper handling of research chemicals is paramount to ensuring laboratory safety and the integrity of experimental outcomes. 7-Fluorotryptamine, a tryptamine derivative, requires careful management due to its potential health hazards.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to researchers, scientists, and drug development professionals. Our aim is to build a foundation of trust by providing value beyond the product itself, becoming your preferred source for laboratory safety and chemical handling information.
Understanding the Risks: The "Why" Behind the "How"
Before delving into specific personal protective equipment (PPE), it's crucial to understand the hazards associated with this compound. Safety Data Sheets (SDS) classify it as harmful if swallowed, a cause of skin irritation, a cause of serious eye irritation, and potentially causing respiratory irritation. The fluorine substitution on the indole ring can alter the compound's reactivity and biological activity, necessitating a cautious approach.[1] Therefore, the selection of PPE is not arbitrary; it is a scientifically-informed decision to create a robust barrier against these potential routes of exposure.[2]
Core Personal Protective Equipment (PPE) Ensemble
A baseline level of PPE should be worn at all times when handling this compound, particularly when there is a risk of splashes, dust generation, or accidental contact.
| PPE Component | Specifications | Rationale |
| Gloves | Nitrile or neoprene, double-gloved | Provides chemical resistance. Double-gloving is a best practice to protect against tears and contamination during doffing.[3] |
| Eye Protection | Chemical splash goggles or a face shield | Protects against splashes and aerosols. Standard safety glasses are insufficient.[4][5] |
| Lab Coat/Gown | Long-sleeved, with knit cuffs | Prevents skin contact with spills. Knit cuffs provide a snug fit around the inner glove.[3] |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Necessary when handling the solid compound outside of a ventilated enclosure to prevent inhalation of dust particles.[6][7] |
Procedural Guidance: A Step-by-Step Approach to Safety
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is critical to prevent cross-contamination.
-
Hand Hygiene: Begin by washing your hands thoroughly.
-
Gown/Lab Coat: Don the gown, ensuring it is fully buttoned or tied.
-
Respiratory Protection: If required, fit your respirator, ensuring a proper seal.
-
Eye Protection: Put on your chemical splash goggles or face shield.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of your gown. Don the second pair of gloves over the first.
Doffing PPE: Minimizing Exposure
The removal of PPE is a high-risk activity for contamination. Follow this sequence meticulously.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the appropriate waste container.
-
Gown/Lab Coat: Untie or unbutton the gown and peel it away from your body, turning it inside out as you remove it.
-
Hand Hygiene: Wash your hands or use an alcohol-based sanitizer.
-
Eye and Respiratory Protection: Remove your face shield/goggles and respirator from the back.
-
Inner Gloves: Remove the inner pair of gloves.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational Plan: Handling and Spill Response
Standard Handling Procedure
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, use a ventilated balance enclosure or perform the task in a fume hood.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Spill Response
In the event of a spill, your immediate actions are crucial:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
PPE: Don the appropriate PPE, including respiratory protection if the spill involves a powder.
-
Containment and Cleanup: For small spills, cover with an inert absorbent material, sweep up, and place in a sealed container for disposal.[6]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.[8]
Disposal Plan: Responsible Waste Management
The disposal of this compound and any contaminated materials must adhere to local, state, and federal regulations.[9]
-
Waste Segregation: Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent pads, must be collected in a designated hazardous waste container.[10]
-
Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed chemical waste management company.[11]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the planned experimental procedure.
Caption: PPE Selection Workflow for this compound Handling
References
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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GERPAC. (2013-10-03). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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WorkSafeBC. Safe Work Practices for Handling Hazardous Drugs. Retrieved from [Link]
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Pediatric Oncology Group of Ontario. (2021-11-03). Personal Protective Equipment. Retrieved from [Link]
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American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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- 2. gerpac.eu [gerpac.eu]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
